3-cyclohexyl-1H-indole-6-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSQVKDKOOQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459864 | |
| Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494799-17-6 | |
| Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-cyclohexyl-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-cyclohexyl-1H-indole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, proposes a viable synthetic route based on established methodologies, and outlines a detailed protocol for its characterization using modern spectroscopic techniques. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel indole-based compounds.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The indole scaffold's unique electronic properties and its ability to participate in various intermolecular interactions make it a privileged structure in drug design. The introduction of diverse substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological profile.
This compound is a molecule that combines the indole nucleus with a bulky, lipophilic cyclohexyl group at the 3-position and a polar carboxylic acid group at the 6-position. This combination of functionalities suggests potential for this molecule to interact with biological targets in a specific manner, with the cyclohexyl group potentially occupying a hydrophobic pocket and the carboxylic acid group forming hydrogen bonds or salt bridges. The indole-6-carboxylic acid moiety, in particular, has been explored as a scaffold for the development of antiproliferative agents.[1][2] This guide aims to provide a detailed technical understanding of this compound's chemical properties to facilitate its further investigation and application.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While experimental data for this compound is not extensively reported in publicly available literature, we can infer many of its properties based on its structure and data from closely related compounds.
| Property | Value (Predicted/Inferred) | Source |
| CAS Number | 494799-17-6 | [3] |
| Molecular Formula | C₁₅H₁₇NO₂ | [3] |
| Molecular Weight | 243.30 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | General property of similar carboxylic acids. |
| Melting Point | The melting points of unbranched carboxylic acids show a non-linear trend with an increasing number of carbons.[4][5] Aromatic carboxylic acids, like benzoic acid, have significantly higher melting points than their non-aromatic counterparts due to strong hydrogen-bonded dimers.[5] The melting point of the parent indole-6-carboxylic acid is reported to be in the range of 249-253 °C.[3] The introduction of the cyclohexyl group may alter the crystal packing and thus the melting point. | Inferred from related compounds. |
| Solubility | The solubility of carboxylic acids in organic solvents can be significantly influenced by the presence of water.[6][7][8] Due to the presence of both a large nonpolar cyclohexyl group and a polar carboxylic acid group, the solubility of this compound is expected to be moderate in polar organic solvents like ethanol, methanol, and DMSO, and low in nonpolar solvents like hexane. It is expected to be poorly soluble in water at neutral pH but should be soluble in aqueous base due to the formation of the carboxylate salt. | General solubility trends of carboxylic acids. |
| pKa | The pKa of the carboxylic acid group is expected to be in the range of 4-5, typical for benzoic acid derivatives. | Inferred from related compounds. |
| LogP | The calculated XLogP3 is 4.1, indicating a high degree of lipophilicity. | [3] |
Synthesis of this compound
A plausible and widely used method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.[3][9] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Proposed Synthetic Route: Fischer Indole Synthesis
The synthesis of this compound can be envisioned starting from 4-hydrazinobenzoic acid and cyclohexyl methyl ketone.
Sources
- 1. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to the Synthesis of 3-Cyclohexyl-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 3-cyclohexyl-1H-indole-6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis leverages the classical Fischer indole synthesis as the core strategic reaction, preceded by the requisite preparation of key starting materials. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the critical parameters that ensure a successful and scalable synthesis.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents. This compound, in particular, presents a scaffold with potential for diverse functionalization, making it a valuable building block for creating libraries of novel compounds for biological screening. The strategic placement of the bulky, lipophilic cyclohexyl group at the 3-position and the polar carboxylic acid at the 6-position offers distinct points for molecular recognition and property modulation.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis of the target molecule logically points to the Fischer indole synthesis as the key bond-forming transformation. This powerful reaction allows for the construction of the indole ring from a substituted phenylhydrazine and a suitable carbonyl compound.
Caption: Retrosynthetic disconnection of the target molecule.
This analysis identifies (4-carboxyphenyl)hydrazine and cyclohexylacetaldehyde as the ideal starting materials for the convergent synthesis of this compound.
Part 1: Synthesis of Key Precursors
The successful synthesis of the final product hinges on the efficient preparation of its precursors. This section details the synthesis of (4-carboxyphenyl)hydrazine and cyclohexylacetaldehyde.
Synthesis of (4-Carboxyphenyl)hydrazine Hydrochloride
(4-Carboxyphenyl)hydrazine, also known as 4-hydrazinobenzoic acid, is a crucial building block. It is most conveniently prepared from the readily available 4-aminobenzoic acid via a two-step diazotization and reduction sequence.
Caption: Workflow for the synthesis of (4-carboxyphenyl)hydrazine.
Experimental Protocol: Synthesis of (4-Carboxyphenyl)hydrazine Hydrochloride
-
Diazotization:
-
Suspend 4-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The precipitated (4-carboxyphenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
-
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4-Aminobenzoic Acid | 137.14 | 1.0 |
| Sodium Nitrite | 69.00 | 1.1 |
| Tin(II) Chloride Dihydrate | 225.65 | 3.0 |
| Concentrated HCl | 36.46 | Excess |
Table 1: Reagents for the synthesis of (4-carboxyphenyl)hydrazine hydrochloride.
Synthesis of Cyclohexylacetaldehyde
Cyclohexylacetaldehyde is the carbonyl component in the Fischer indole synthesis. A common and effective method for its preparation is the oxidation of 2-cyclohexylethanol.
Caption: Oxidation of 2-cyclohexylethanol to cyclohexylacetaldehyde.
Experimental Protocol: Synthesis of Cyclohexylacetaldehyde
-
Oxidation:
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in dichloromethane (CH₂Cl₂), add a solution of 2-cyclohexylethanol (1.0 eq) in CH₂Cl₂.[1]
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined organic filtrates under reduced pressure.
-
The crude cyclohexylacetaldehyde can be purified by distillation under reduced pressure.
-
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-Cyclohexylethanol | 128.21 | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 1.5 |
| Dichloromethane | 84.93 | Solvent |
| Diethyl Ether | 74.12 | Solvent |
Table 2: Reagents for the synthesis of cyclohexylacetaldehyde.
Part 2: The Core Directive - Fischer Indole Synthesis
With the precursors in hand, the final assembly of this compound is achieved through the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the hydrazone formed in situ from (4-carboxyphenyl)hydrazine and cyclohexylacetaldehyde.
Caption: The two-stage process of the Fischer indole synthesis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine (4-carboxyphenyl)hydrazine hydrochloride (1.0 eq) and cyclohexylacetaldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
The carboxylic acid group on the phenylhydrazine is generally stable under these conditions and does not require protection.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If PPA is used, carefully quench the reaction by pouring it onto crushed ice.
-
If a mineral acid is used, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated crude product is collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
-
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| (4-Carboxyphenyl)hydrazine HCl | 188.61 | 1.0 |
| Cyclohexylacetaldehyde | 126.20 | 1.1 |
| Polyphosphoric Acid (PPA) | - | Catalyst |
| Ethanol | 46.07 | Solvent |
Table 3: Reagents for the Fischer indole synthesis.
Alternative Approaches: The Advent of Palladium Catalysis
While the Fischer indole synthesis is a classic and reliable method, modern organic synthesis has seen the rise of powerful palladium-catalyzed cross-coupling reactions for the construction of indole rings. One notable approach is the Buchwald modification of the Fischer indole synthesis, which involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone.[2] This method can offer milder reaction conditions and broader substrate scope.
Sources
An In-depth Technical Guide to 3-cyclohexyl-1H-indole-6-carboxylic acid (CAS 494799-17-6)
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the indole derivative, 3-cyclohexyl-1H-indole-6-carboxylic acid.
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and the ability to participate in various intermolecular interactions have made it a focal point in the design of novel therapeutic agents. This guide focuses on a specific derivative, this compound, a molecule that combines the key features of a 3-substituted indole with a carboxylic acid functionality on the benzene ring. While specific biological data for this exact compound is limited in publicly available literature, this document will provide a detailed framework for its synthesis and characterization, and extrapolate its potential biological activities and therapeutic applications based on established knowledge of structurally related indole derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 494799-17-6 | [1] |
| Molecular Formula | C₁₅H₁₇NO₂ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light-yellow powder or crystals | [2] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | Refrigerator | [2] |
Synthesis and Characterization
The synthesis of this compound can be approached through several established methods for indole ring formation. The Fischer indole synthesis is a robust and widely used method for preparing 3-substituted indoles and represents a plausible and efficient route.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia.[4][5]
Experimental Workflow: Fischer Indole Synthesis
Caption: Proposed Fischer indole synthesis workflow for this compound.
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Equimolar amounts of 4-hydrazinobenzoic acid and cyclohexylacetaldehyde are dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until the formation of the hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting hydrazone, (E)-4-((2-(cyclohexyl)ethylidene)hydrazinyl)benzoic acid, is then isolated by filtration or extraction and purified.
-
-
Fischer Indole Cyclization:
-
The purified hydrazone is treated with a strong acid catalyst. Polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are commonly used.[5]
-
The mixture is heated to a temperature typically ranging from 80°C to 150°C. The optimal temperature and reaction time need to be determined empirically.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and quenched, for example, by pouring it onto ice water.
-
The crude product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by recrystallization or column chromatography.
-
Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene ring, the methine proton of the cyclohexyl group attached to the indole ring, and the aliphatic protons of the cyclohexyl ring. The carboxylic acid proton will also be present, typically as a broad singlet. |
| ¹³C NMR | Resonances for the indole ring carbons, the cyclohexyl ring carbons, and the carboxylic acid carbonyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₇NO₂). |
Potential Biological Activity and Therapeutic Applications
Anticancer Potential
Indole derivatives are well-established as a source of potent anticancer agents.[6] The indole-6-carboxylic acid scaffold, in particular, has been explored for its antiproliferative properties. For instance, derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target antiproliferative agents, targeting key cancer-related enzymes like EGFR and VEGFR-2.[7] The presence of the cyclohexyl group at the 3-position could enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Potential Anticancer Mechanism of Action
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- 2. limef.com [limef.com]
- 3. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-cyclohexyl-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Their versatile structure allows for a wide range of biological activities, making them privileged scaffolds in drug discovery.[2][3] This guide focuses on a specific derivative, 3-cyclohexyl-1H-indole-6-carboxylic acid, providing a comprehensive overview of its known and predicted physicochemical properties.
Given the limited availability of direct experimental data for this compound, this document serves as both a repository of existing information and a practical guide for its empirical characterization. As a Senior Application Scientist, the following sections are structured to provide not only foundational data but also the causality behind experimental choices and self-validating protocols for researchers to generate their own robust data sets.
Section 1: Molecular Identity and Computed Properties
The foundational step in characterizing any compound is to establish its molecular identity. This compound is identified by the following descriptors:
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 494799-17-6 | [4] |
| Molecular Formula | C₁₅H₁₇NO₂ | [4] |
| Molecular Weight | 243.30 g/mol | [4] |
| Canonical SMILES | C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | [4] |
| Appearance | Off-white to light yellow powder | [5] |
Computational models provide valuable estimations of a molecule's physicochemical properties, which can guide experimental design. These predicted values are particularly useful in the early stages of drug discovery for assessing druglikeness.
| Computed Property | Value | Source |
| XLogP3 (Lipophilicity) | 4.1 | [4] |
| Polar Surface Area (PSA) | 53.1 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
The high XLogP3 value suggests significant lipophilicity, which may impact aqueous solubility and membrane permeability. The polar surface area is within a range typical for orally bioavailable drugs.
Section 2: Expected and Experimental Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent functional groups—a carboxylic acid and a substituted indole ring. This section outlines the expected properties and provides detailed protocols for their experimental determination.
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 2 °C) is expected for a pure compound.
-
Expected Property: As a crystalline solid, it should exhibit a distinct melting point. Impurities will lead to a depressed and broader melting range.
This protocol describes the determination of melting point using a standard capillary melting point apparatus.
-
Sample Preparation:
-
Place a small amount of finely powdered this compound onto a clean, dry watch glass.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.
-
-
Validation:
-
Repeat the measurement with a fresh sample to ensure reproducibility. Consistent results validate the determined range.
-
Solubility
The solubility of a compound in various solvents is crucial for its formulation and biological testing. The indole and cyclohexyl groups contribute to its lipophilicity, while the carboxylic acid group provides a handle for aqueous solubility, especially at higher pH.
-
Expected Solubility Profile:
-
Water: Low solubility at neutral pH.[6]
-
Aqueous Base (e.g., NaOH, NaHCO₃): Increased solubility due to the formation of the carboxylate salt.[6]
-
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO): Likely to be soluble.
-
Nonpolar Organic Solvents (e.g., Hexane): Lower solubility expected due to the polar carboxylic acid and indole N-H groups.
-
-
Sample Preparation: Add approximately 20 mg of the compound to a small test tube.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, ethyl acetate, hexane) in portions, shaking vigorously after each addition.
-
Observation: Observe for complete dissolution. If the compound dissolves, it is classified as soluble. If not, it is insoluble.
-
Acid/Base Confirmation: For samples that dissolve in aqueous base (NaOH or NaHCO₃), re-acidify the solution with HCl. The reappearance of a precipitate confirms that solubility was due to salt formation.
Acidity Constant (pKa)
The pKa of the carboxylic acid group is a key determinant of the compound's ionization state at physiological pH, which affects its solubility, absorption, and receptor binding.
-
Expected pKa: For a benzoic acid derivative, the pKa is typically around 4.2. The electron-donating nature of the indole ring may slightly increase this value. An experimental determination is essential.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the compound in a suitable co-solvent (e.g., methanol or ethanol) if it is not readily soluble in water, and then dilute with water to a final volume of 50 mL. The final co-solvent percentage should be kept low and constant.
-
Add a constant concentration of an inert salt (e.g., 0.15 M KCl) to maintain a constant ionic strength.
-
-
Titration:
-
Calibrate a pH electrode using standard buffers (pH 4, 7, and 10).
-
Immerse the calibrated electrode and a magnetic stir bar into the sample solution.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the first derivative of the curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).
-
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The following sections describe the expected spectral features and provide standard protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Expected ¹H NMR Features: [3][7]
-
Indole N-H: A broad singlet between 10-12 ppm.
-
Carboxylic Acid O-H: A very broad singlet, often downfield of 12 ppm.
-
Aromatic Protons (Indole Ring): Signals in the 7-8 ppm region, with coupling patterns dependent on the substitution.
-
Indole C2-H: A singlet or a narrow triplet around 7.0-7.5 ppm.
-
Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (1.2-3.0 ppm). The proton attached to the carbon bonded to the indole ring will be the most downfield.
-
-
Expected ¹³C NMR Features: [5][8]
-
Carboxylic Carbonyl (C=O): A signal in the 165-180 ppm range.
-
Indole Carbons: Aromatic carbons will appear between 110-140 ppm.
-
Cyclohexyl Carbons: Aliphatic carbons will resonate in the 25-45 ppm range.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer.
-
Typical spectral width: -2 to 16 ppm.
-
Number of scans: 16.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and integration values, supported by 2D NMR experiments (COSY, HSQC) if necessary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected FT-IR Absorption Bands: [9][10]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, indicative of hydrogen-bonded dimers.
-
N-H Stretch (Indole): A moderate, sharp peak around 3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹ (for a conjugated acid).
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.
-
-
Sample Preparation: Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 243.13 for the monoisotopic mass).
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The indole ring is relatively stable, but fragmentation of the cyclohexyl group may also be observed.[11][12]
-
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC-MS Conditions:
-
Inject a small volume (1-5 µL) of the sample solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a suitable C18 column with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.
-
The mass spectrometer can be operated in either positive or negative electrospray ionization (ESI) mode. Positive mode will show [M+H]⁺ (m/z 244.13), while negative mode will show [M-H]⁻ (m/z 242.12).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Section 4: Synthesis and Reactivity
A likely approach would involve the reaction of a 4-carboxyphenylhydrazine with cyclohexyl methyl ketone, followed by acid-catalyzed cyclization.
The primary reactive centers of the molecule are the carboxylic acid group, which can undergo esterification, amidation, and reduction, and the indole N-H, which can be alkylated or acylated. The electron-rich indole ring is also susceptible to electrophilic substitution.
Section 5: Applications in Drug Discovery
The this compound scaffold contains key pharmacophoric elements relevant to drug design.
-
Indole Nucleus: A common feature in molecules targeting a wide array of receptors and enzymes.[1]
-
Carboxylic Acid Group: Often serves as a key interaction point (e.g., hydrogen bonding, salt bridge formation) with biological targets. It is a common moiety in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
-
Cyclohexyl Group: A lipophilic group that can occupy hydrophobic pockets in protein binding sites, potentially enhancing binding affinity and modulating pharmacokinetic properties.
Derivatives of indole-6-carboxylic acid have been investigated for various therapeutic applications, including as anticancer agents.[14] The specific combination of the cyclohexyl group at the 3-position and the carboxylic acid at the 6-position makes this molecule an interesting candidate for library synthesis and screening against various biological targets.
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An In-depth Technical Guide to 3-cyclohexyl-1H-indole-6-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents. This guide focuses on a specific derivative, 3-cyclohexyl-1H-indole-6-carboxylic acid, providing a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, its spectral characteristics, and its potential applications in drug discovery, particularly in the realm of oncology.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a rigid indole core substituted with a bulky, lipophilic cyclohexyl group at the 3-position and a polar carboxylic acid group at the 6-position. This unique combination of functional groups imparts specific physicochemical properties that are critical for its biological activity and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₂ | [2] |
| Molecular Weight | 243.30 g/mol | [2] |
| CAS Number | 494799-17-6 | [2] |
| XLogP3 | 4.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthetic Protocol: The Fischer Indole Synthesis
The most logical and widely applicable method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.[3][4][5][6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[3][4][5]
Conceptual Synthetic Pathway
Caption: Proposed Fischer indole synthesis pathway for this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Hydrazinobenzoic acid
-
Cyclohexyl methyl ketone
-
Glacial acetic acid
-
Concentrated sulfuric acid (or polyphosphoric acid)
-
Methanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinobenzoic acid (1.0 eq) in glacial acetic acid. To this solution, add cyclohexyl methyl ketone (1.1 eq). The reaction mixture is then heated to reflux for 2-4 hours to ensure the formation of the arylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After cooling the reaction mixture to room temperature, slowly add the acid catalyst. Concentrated sulfuric acid (0.5 eq) or polyphosphoric acid (PPA) can be used. The choice of acid is crucial and can influence the reaction yield and purity.[6] The mixture is then heated, typically to 80-100°C, for 4-8 hours. This step facilitates the[8][8]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[3][7]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration. The crude product is then washed with cold water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Purification: The crude solid is dried, for instance over anhydrous sodium sulfate. Further purification is achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound as a solid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the cyclohexyl protons, the N-H proton, and the carboxylic acid proton.
-
Indole Protons: Aromatic protons on the indole nucleus will appear in the downfield region, typically between δ 7.0 and 8.5 ppm.
-
Cyclohexyl Protons: The aliphatic protons of the cyclohexyl group will resonate in the upfield region, likely between δ 1.2 and 3.0 ppm, as a series of complex multiplets.
-
N-H Proton: The indole N-H proton will appear as a broad singlet, typically in the range of δ 8.0-8.5 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet far downfield, usually above δ 10.0 ppm.[9]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Indole Carbons: The aromatic carbons of the indole ring will have signals in the range of δ 100-140 ppm.
-
Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl group will appear in the upfield region, typically between δ 25 and 45 ppm.
-
Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be a characteristic signal in the downfield region, around δ 170-180 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C=O, and O-H functional groups.
-
N-H Stretch: A sharp to moderately broad absorption band around 3400 cm⁻¹ is expected for the indole N-H stretch.[10]
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ will be indicative of the carboxylic acid carbonyl group.[11]
-
O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.[9][11]
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak: The molecular ion peak is expected at m/z = 243.
-
Fragmentation: Common fragmentation pathways for indoles include the loss of HCN.[12] For carboxylic acids, a prominent fragment corresponding to the loss of COOH (45 Da) is often observed.
Potential Biological Activity and Therapeutic Applications
While direct biological data for this compound is limited, the broader class of indole-6-carboxylic acid derivatives has shown significant promise as antiproliferative agents.[13][14]
Mechanism of Action: Targeting Receptor Tyrosine Kinases
Many indole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14] These receptors play crucial roles in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The indole scaffold can act as a hinge-binding motif, occupying the ATP-binding site of the kinase domain and thereby inhibiting its activity.
Caption: Potential mechanism of action of this compound as an RTK inhibitor.
Structure-Activity Relationship (SAR) Insights
Studies on related indole-6-carboxylic acid derivatives have provided valuable insights into their structure-activity relationships.[8] The presence of a lipophilic group at the 3-position, such as the cyclohexyl group in the title compound, is often crucial for potent activity, as it can occupy a hydrophobic pocket in the kinase domain. The carboxylic acid at the 6-position can form important hydrogen bonding interactions with the receptor, enhancing binding affinity.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the robust Fischer indole reaction is well-established, and its structural features suggest a potential role as an inhibitor of key signaling pathways in cancer. Further research is warranted to synthesize and evaluate this compound in a panel of cancer cell lines and to elucidate its precise mechanism of action. Optimization of this lead structure could pave the way for the development of next-generation targeted therapies.
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The Biological Versatility of Substituted Indole-6-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The indole nucleus, a cornerstone in medicinal chemistry, has long been recognized for its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and structural versatility make it a "privileged scaffold," capable of interacting with a diverse range of biological targets. Within this esteemed class of heterocycles, substituted indole-6-carboxylic acids have emerged as a particularly fruitful area of research, yielding potent modulators of key cellular processes implicated in cancer, viral infections, and inflammatory diseases. This technical guide provides an in-depth exploration of the biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the nuanced structure-activity relationships, detailed experimental protocols for biological evaluation, and the underlying molecular mechanisms that govern the therapeutic potential of substituted indole-6-carboxylic acids.
I. Anticancer Activity: A Multi-pronged Attack on Tumor Progression
The dysregulation of cellular signaling pathways is a hallmark of cancer, and many substituted indole-6-carboxylic acid derivatives have been rationally designed to intercept these aberrant signals.[3] Notably, these compounds have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), crucial mediators of cell growth, proliferation, and survival.[4][5]
A. Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are frequently overexpressed in various cancers, making them prime targets for therapeutic intervention.[4][6] A significant body of research has focused on the development of indole-6-carboxylic acid derivatives as potent inhibitors of these kinases.
Substituted indole-6-carboxylic acids typically exert their inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR and VEGFR-2. This competitive inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that promote tumor growth and angiogenesis. The indole scaffold itself often plays a crucial role in anchoring the molecule within the active site through hydrogen bonding and hydrophobic interactions.
Systematic SAR studies have revealed that the nature of the substituent at the carboxylic acid group is critical for potent and selective inhibition. Two key pharmacophores have emerged:
-
Hydrazone Derivatives: The incorporation of a hydrazone linkage has proven effective in targeting EGFR. The general structure often involves an aryl or heteroaryl fragment attached to the indole-6-carboxylic acid core via a hydrazone linker. The presence of specific substituents on the terminal aromatic ring can significantly influence potency.[4][5]
-
Oxadiazole Derivatives: 1,3,4-Oxadiazole moieties have been successfully employed to generate potent VEGFR-2 inhibitors. These derivatives often mimic the binding mode of known VEGFR-2 inhibitors, with the oxadiazole ring participating in key interactions within the ATP-binding pocket.[4][5]
The presence of an aryl or heteroaryl fragment attached to a linker is a recurring structural motif required for the anti-tumor activity of these compounds.[4]
B. Quantitative Analysis of Anticancer Activity
The anticancer efficacy of substituted indole-6-carboxylic acids is typically evaluated through a battery of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | Reference |
| Compound 3b | Hydrazone | HCT-116 | Not specified, but highest antiproliferation activity | [4] |
| HeLa | ||||
| HT-29 | ||||
| Compound 6e | Oxadiazole | HCT-116 | Not specified, but highest antiproliferation activity | [4] |
| HeLa | ||||
| HT-29 | ||||
| Thiazolyl-indole-2-carboxamide 6i | Thiazolyl-carboxamide | MCF-7 | 6.10 ± 0.4 | [7] |
| Thiazolyl-indole-2-carboxamide 6v | Thiazolyl-carboxamide | MCF-7 | 6.49 ± 0.3 | [7] |
| Indole-chalcone derivative 12 | Chalcone | Various | 0.22 - 1.80 | [8] |
Note: This table presents a selection of reported IC50 values. The potency of each compound is highly dependent on the specific cell line and assay conditions.
C. Experimental Protocols for Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Causality and Self-Validation: The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in absorbance in treated wells compared to the control indicates a reduction in cell viability. Including a positive control (a known cytotoxic agent) and a negative control (vehicle only) in each experiment is crucial for validating the assay's performance.
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (EGFR or VEGFR-2), a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. Luminescence-based kits, such as ADP-Glo™, are commonly used for this purpose.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Causality and Self-Validation: A decrease in the luminescent signal (in the case of ADP-Glo™) indicates a reduction in ATP consumption, signifying kinase inhibition. The use of a known potent inhibitor as a positive control and a "no enzyme" control are essential for data validation and interpretation.
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Causality and Self-Validation: An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound induces cell cycle arrest at that checkpoint. Comparing the cell cycle distribution of treated cells to that of untreated and vehicle-treated cells is critical for interpreting the results.
This assay detects one of the early events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Causality and Self-Validation: Annexin V has a high affinity for PS, so its binding to the cell surface is a specific marker of early apoptosis. The inclusion of PI allows for the differentiation of apoptotic cells from necrotic cells, which have lost membrane integrity. Untreated cells serve as a negative control for apoptosis.
D. Signaling Pathways and Experimental Workflows
II. Targeting Epigenetics: METTL3 Inhibition
Beyond kinase inhibition, the versatile indole scaffold has also been explored for its potential to modulate epigenetic targets. The methyltransferase-like 3 (METTL3) enzyme, a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex, has recently emerged as a promising target in oncology, particularly in acute myeloid leukemia (AML).[9][10]
A. Mechanism of Action: Allosteric Inhibition
While the majority of METTL3 inhibitors are designed to be competitive with the S-adenosyl methionine (SAM) cofactor, some indole derivatives have been identified as allosteric inhibitors.[9][11] These compounds bind to a site distinct from the active site, inducing a conformational change in the enzyme that leads to a loss of catalytic activity. This mode of inhibition can offer advantages in terms of selectivity and overcoming resistance mechanisms associated with active site mutations.
B. Structure-Activity Relationship and Potency
The development of indole-based METTL3 inhibitors is an active area of research. One study identified a potent allosteric inhibitor, compound 43n (a substituted indole derivative, but not specifically an indole-6-carboxylic acid), with an IC50 of 2.81 µM against the METTL3-14 complex.[9][11] This discovery highlights the potential of the indole scaffold for targeting this enzyme class. Further optimization of the substituents on the indole ring is likely to yield even more potent and selective METTL3 inhibitors.
C. Experimental Protocol for METTL3 Inhibition Assay
A common method to assess METTL3 inhibition is a radiometric or fluorescence-based assay that measures the transfer of a methyl group from radiolabeled or modified SAM to an RNA substrate.
Protocol:
-
Reaction Mixture: In a suitable microplate, combine the purified METTL3/METTL14 enzyme complex, a specific RNA oligonucleotide substrate, and the test inhibitor at various concentrations in a reaction buffer.
-
Initiation: Start the reaction by adding radiolabeled [3H]-SAM or a fluorescent SAM analog.
-
Incubation: Incubate the reaction at room temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of methylated RNA. For radiometric assays, this can be done by capturing the RNA on a filter and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence polarization or intensity is measured.
-
Data Analysis: Calculate the percentage of inhibition relative to a control and determine the IC50 value.
Causality and Self-Validation: A decrease in the measured signal (radioactivity or fluorescence) directly correlates with the inhibition of METTL3's methyltransferase activity. The inclusion of a known METTL3 inhibitor as a positive control and a reaction mixture without the enzyme as a negative control are essential for validating the assay results.
III. Synthesis of Biologically Active Indole-6-Carboxylic Acid Derivatives
The synthesis of substituted indole-6-carboxylic acids is a critical first step in their biological evaluation. Various synthetic routes have been developed, often starting from commercially available indole-6-carboxylic acid or its esters.[5][12]
A. General Synthetic Strategies
A common approach involves the modification of the carboxylic acid moiety to introduce the desired pharmacophore. For example, the synthesis of hydrazone derivatives often proceeds through the formation of an intermediate carbohydrazide, which is then condensed with a substituted aldehyde or ketone.[5] The synthesis of oxadiazole derivatives can be achieved through a multi-step sequence involving the conversion of the carboxylic acid to an acyl hydrazide, followed by cyclization with a suitable reagent.
IV. Future Directions and Conclusion
The field of substituted indole-6-carboxylic acids is ripe with opportunities for further exploration. The development of dual EGFR/VEGFR-2 inhibitors from this scaffold holds significant therapeutic promise. Furthermore, the initial findings of indole derivatives as METTL3 inhibitors open up a new avenue for epigenetic drug discovery. Future research should focus on:
-
Expanding the chemical diversity of substituents on the indole-6-carboxylic acid core to improve potency and selectivity.
-
Investigating novel biological targets for this privileged scaffold.
-
Conducting in vivo studies to validate the promising in vitro results and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.
V. References
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Yankova, E., et al. (2021). Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597-601.
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Al-Ostoot, F. H., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892.
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Hong, S., et al. (2022). Discovery of substituted indole derivatives as allosteric inhibitors of m6A-RNA methyltransferase, METTL3-14 complex. Drug Development Research, 83(3), 783-799.
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Mahmood, A. A. R., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(10), 985-1002.
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Request PDF on ResearchGate. (2025). Discovery of substituted indole derivatives as allosteric inhibitors of m⁶A-RNA methyltransferase, METTL3-14 complex.
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Zhang, M., et al. (2022). Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Chemistry, 10, 868955.
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Zhang, M., et al. (2022). Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Chemistry, 10, 868955.
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ResearchGate. (n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives.
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Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
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D'Amato, A., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(4), 2359-2384.
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ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
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D'Amato, A., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(4), 2359-2384.
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Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
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Mishra, S., et al. (2023). Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. Current Topics in Medicinal Chemistry, 23(25), 2326-2348.
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Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175.
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Al-Warhi, T., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(32), 29013-29031.
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Sharma, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114282.
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Al-Mokyna, A. A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5489.
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Wang, Y.-C., et al. (2023). Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors. ACS Omega, 8(29), 26038-26047.
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Indole Carboxylic Acid Derivatives: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets
This guide provides an in-depth exploration of indole carboxylic acid derivatives, a versatile class of heterocyclic compounds that have emerged as a significant scaffold in modern drug discovery. We will delve into their diverse pharmacological activities and elucidate their potential therapeutic targets across a spectrum of diseases, including cancer, infectious diseases, neurodegenerative disorders, and metabolic conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these promising molecules.
The Indole Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring, is a common motif in numerous natural products and clinically approved drugs. The addition of a carboxylic acid functional group provides a critical handle for molecular interactions, enabling these derivatives to bind to a wide array of biological targets with high affinity and specificity. This inherent versatility has made indole carboxylic acids a focal point of extensive research and development efforts.
Therapeutic Landscape and Key Molecular Targets
Indole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities. The following sections will detail their established and emerging therapeutic applications, focusing on their specific molecular targets and mechanisms of action.
Oncology: A Multi-pronged Attack on Cancer
The fight against cancer represents one of the most promising avenues for indole carboxylic acid derivatives, with numerous compounds exhibiting potent anti-proliferative and cytotoxic effects against a variety of tumor cell lines.[1] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell growth, survival, and metastasis.
-
Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2
Overexpression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a hallmark of many cancers, making them prime therapeutic targets.[2] Certain indole-6-carboxylic acid derivatives, such as hydrazone and oxadiazole derivatives, have been specifically designed to target these receptors, thereby inhibiting downstream signaling pathways crucial for tumor angiogenesis and proliferation.[2]
-
Tubulin Polymerization and Thioredoxin Reductase (TrxR)
The cytoskeleton, particularly microtubules composed of tubulin, is a validated target for anticancer drugs. Indole-chalcone derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle and inducing apoptosis.[3] Some of these derivatives also exhibit dual-targeting capabilities by inhibiting thioredoxin reductase (TrxR), an enzyme involved in redox homeostasis that is often overexpressed in cancer cells.[3]
-
Enzymes of Nucleotide Metabolism: IDO1, TDO, and IMPDH
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites.[4] Indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of IDO1 and TDO, representing a promising strategy for cancer immunotherapy.[4] Furthermore, inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the synthesis of guanine nucleotides, is another attractive target. Indole acrylamide derivatives have shown inhibitory activity against hIMPDH2, leading to cytotoxicity in colon cancer cells.[3]
-
Other Notable Anticancer Targets
-
14-3-3η Protein: This regulatory protein is involved in various signaling pathways that promote cancer cell survival and proliferation. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing promise in the treatment of liver cancer.[3][5]
-
Lysine-Specific Demethylase 1 (LSD1): As an epigenetic modifier, LSD1 is implicated in the regulation of gene expression in cancer. Indole derivatives have been identified as potent LSD1 inhibitors with antiproliferative effects against lung cancer cells.[3]
-
DNA Cleavage: Some indole-2-carboxylic acid derived triazoles have demonstrated the ability to cleave DNA, a mechanism that can lead to cancer cell death.[6]
-
Table 1: Selected Indole Carboxylic Acid Derivatives and their Anticancer Targets
| Derivative Class | Target(s) | Cancer Type(s) | Reference(s) |
| Hydrazone/Oxadiazole derivatives | EGFR, VEGFR-2 | Various | [2] |
| Indole-chalcone derivatives | Tubulin, TrxR | Various | [3] |
| 6-acetamido-indole-2-carboxylic acids | IDO1, TDO | Various (Immunotherapy) | [4] |
| 1H-indole-2-carboxylic acids | 14-3-3η protein | Liver Cancer | [3][5] |
| Indole-2-carboxylic acid triazoles | DNA | Breast, Cervical Cancer | [6] |
| 5-hydroxyindole-3-carboxylic acids | Not specified | Breast Cancer | [7] |
Antiviral Activity: Combating Viral Infections
The unique structural features of indole carboxylic acids make them effective inhibitors of various viral enzymes and processes.
-
HIV-1 Integrase
HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9][10][11] The indole nucleus and the C2 carboxyl group can chelate with the two Mg2+ ions in the active site of the enzyme, effectively blocking its function.[8][9][10]
-
SARS-CoV-2
In the context of the COVID-19 pandemic, researchers have explored the potential of indole derivatives against SARS-CoV-2. A 5-methoxyindole-3-carboxylic acid aminoalkyl ester derivative has demonstrated the ability to completely inhibit the replication of the virus in vitro.[12][13][14] Its proposed mechanisms include the suppression of syncytium formation induced by the spike protein and interferon-inducing activity.[12][14]
-
Hepatitis C Virus (HCV)
Tricyclic indole carboxylic acid derivatives have shown promising activity against the Hepatitis C virus, with some fluoro-derivatives exhibiting potent inhibition of the virus.[15]
Diagram 1: Simplified Mechanism of HIV-1 Integrase Inhibition
Caption: Indole-2-carboxylic acid derivatives inhibit HIV-1 integrase by chelating essential Mg2+ ions in the active site, thereby preventing the integration of viral DNA into the host genome.
Neurodegenerative Diseases: A Protective Role in the Brain
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Indole derivatives, including indole-3-carbinol and its metabolites, have shown neuroprotective effects by targeting multiple pathological pathways.[16][17][18]
-
Modulation of Neurotrophic Factor Signaling: Indole-3-carbinol and its metabolite, diindolylmethane (DIM), can activate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and plasticity.[17]
-
Antioxidant and Anti-inflammatory Effects: Many indole derivatives possess potent antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neuronal damage.[16][19][20] They can also suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[19]
Metabolic and Cardiovascular Disorders
Indole carboxylic acid derivatives have also shown potential in managing metabolic and cardiovascular diseases.
-
Hypertension: Novel indole-3-carboxylic acid derivatives have been developed as angiotensin II receptor 1 (AT1) antagonists.[21][22] These compounds exhibit high affinity for the AT1 receptor, leading to a reduction in blood pressure, with some demonstrating superior and longer-lasting effects compared to losartan.[21]
-
Metabolic Regulation: Indole and its derivatives, as metabolites of tryptophan, can influence glucose and lipid metabolism.[23][24] Indole-3-propionic acid, for example, has been shown to improve glucose homeostasis and insulin sensitivity.[25]
Anti-inflammatory and Antimicrobial Applications
-
Anti-inflammatory Activity: 3-Acylindole-2-carboxylic acid derivatives are effective inhibitors of cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory cascade that releases arachidonic acid for the production of pro-inflammatory mediators.[26]
-
Antibacterial and Antifungal Activity: Various indole carboxylic acid derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus subtilis.[6][27][28][29][30] Some derivatives also exhibit antifungal properties.[30] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase.[28]
Experimental Protocols for Target Validation
To rigorously validate the therapeutic targets of novel indole carboxylic acid derivatives, a series of well-defined experimental workflows are essential.
Kinase Inhibition Assay (e.g., for EGFR/VEGFR-2)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.
Methodology:
-
Reagents: Recombinant kinase, kinase-specific substrate (e.g., a peptide with a tyrosine residue for phosphorylation), ATP, test compound, and a detection antibody (e.g., anti-phosphotyrosine antibody).
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, add the recombinant kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Stop the reaction and detect the level of substrate phosphorylation using an appropriate method (e.g., ELISA with a phospho-specific antibody, fluorescence polarization, or a luminescence-based assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against a specific kinase.
Cell-Based Proliferation Assay (e.g., for Anticancer Activity)
Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.[7]
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control and a positive control (e.g., a known cytotoxic drug). c. Incubate the plate for a specified period (e.g., 48-72 hours). d. Assess cell viability using a suitable assay, such as the MTT assay, which measures the metabolic activity of viable cells.[7]
-
Data Analysis: Measure the absorbance (for MTT) and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Future Directions and Concluding Remarks
The therapeutic potential of indole carboxylic acid derivatives is vast and continues to expand. Future research will likely focus on:
-
Multi-target Drug Design: Developing single molecules that can modulate multiple targets simultaneously to treat complex diseases like cancer and neurodegenerative disorders.[3]
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design more potent and selective inhibitors.
-
Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical translatability.
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The Indole-6-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of Indole-6-Carboxylic Acid Analogs for Researchers, Scientists, and Drug Development Professionals.
The indole ring system is a cornerstone of medicinal chemistry, renowned for its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets. Within this versatile scaffold, indole-6-carboxylic acid has emerged as a particularly fruitful starting point for the development of potent and selective modulators of various enzymes and receptors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of indole-6-carboxylic acid analogs, offering field-proven insights into the causal relationships behind experimental design and providing self-validating protocols for key assays.
The Indole-6-Carboxylic Acid Core: A Launchpad for Diverse Bioactivities
The indole-6-carboxylic acid moiety serves as a versatile anchor for chemical modifications, enabling the exploration of a vast chemical space and the targeting of diverse protein families. The strategic placement of the carboxylic acid at the 6-position influences the molecule's overall physicochemical properties, including solubility and its ability to form key hydrogen bond interactions within protein binding pockets. From this foundational structure, medicinal chemists have engineered a multitude of analogs with tailored biological activities, including potent anticancer agents, kinase inhibitors, and antiviral compounds.
Targeting Key Oncology Pathways: EGFR and VEGFR-2 Inhibition
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical mediators of cancer cell proliferation, survival, and angiogenesis.[3] Consequently, they are well-established targets for anticancer drug development. Indole-6-carboxylic acid derivatives have been successfully developed as dual inhibitors of these receptor tyrosine kinases.
Structure-Activity Relationship of EGFR/VEGFR-2 Inhibitors
A key strategy in the design of indole-6-carboxylic acid-based EGFR and VEGFR-2 inhibitors involves the introduction of substituted hydrazone and oxadiazole moieties.[4] These additions at the carboxylic acid position allow for the exploration of different binding interactions within the kinase domains.
The general SAR for these analogs can be summarized as follows:
-
Hydrazone Linkage for EGFR Targeting: The incorporation of a hydrazine-1-carbothioamide linker has been shown to be favorable for EGFR inhibition.[5]
-
Oxadiazole Moiety for VEGFR-2 Targeting: The presence of an oxadiazole ring is a key feature for potent VEGFR-2 inhibition.[3]
-
Aryl and Heteroaryl Substituents: The attachment of various aryl or heteroaryl fragments to the linker is crucial for antitumor activity.[4] For instance, a 4-chloro substitution on the aromatic ring of oxadiazole derivatives has been shown to enhance VEGFR-2 inhibitory activity.[3]
Quantitative SAR Data for EGFR and VEGFR-2 Inhibitors
The following table summarizes the in vitro activities of representative indole-6-carboxylic acid analogs against cancer cell lines and their target kinases.
| Compound | R Group (Linker) | Target(s) | Cell Line | IC50 (µM) | Enzyme IC50 (nM) |
| 4a | Hydrazine-1-carbothioamide | EGFR | A549 | Not Reported | Potent Inhibition |
| 6c | Oxadiazole (4-chlorophenyl) | VEGFR-2 | A549 | Not Reported | Potent Inhibition |
| Compound 7 | Hydrazone | VEGFR-2 | MCF-7 | 12.93 | 25 |
| HCT 116 | 11.52 | ||||
| Compound 130d | Not Specified | VEGFR-2 | HT-29 | 1.61 | 26.38 |
| MKN-45 | 1.92 | ||||
| HUVEC | 7.94 |
Signaling Pathway Inhibition
Indole-6-carboxylic acid analogs targeting EGFR and VEGFR-2 interrupt downstream signaling cascades that are crucial for tumor growth and survival.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the indole-6-carboxylic acid analogs for 72 hours.[7]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[7]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[7]
Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on the target enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][9]
Protocol (Adapted for EGFR/VEGFR-2):
-
Reagent Preparation: Dilute the recombinant human EGFR or VEGFR-2 enzyme, substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and test compounds in the appropriate kinase reaction buffer.[2][8]
-
Plate Setup: In a 384-well plate, add 1 µL of the test compound or DMSO control.
-
Enzyme Addition: Add 2 µL of the diluted enzyme.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to start the reaction.
-
Incubation: Incubate at room temperature for the specified time (e.g., 60 minutes).[8]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Luminescence Measurement: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
Targeting Neurodegenerative Pathways: DYRK1A Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in the pathology of neurodegenerative diseases such as Down syndrome and Alzheimer's disease.[10] Selective inhibitors of DYRK1A are valuable tools for both research and therapeutic development.
Structure-Activity Relationship of DYRK1A Inhibitors
Starting from the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold, a screening hit, SAR studies have revealed key structural features for potent and selective DYRK1A inhibition.
-
Importance of the Free Carboxylic Acid: The carboxylic acid at the 6-position is crucial for activity.
-
Effect of Substituents at Position 10: Introduction of a halogen, particularly iodine, at the 10-position dramatically increases potency and selectivity for DYRK1A over other kinases.[11]
-
Substituents at Position 8: Substituents at the 8-position generally lead to a loss of DYRK1A inhibitory activity, likely due to steric hindrance in the ATP-binding pocket.[12]
Quantitative SAR Data for DYRK1A Inhibitors
The following table highlights the inhibitory potency of key 11H-indolo[3,2-c]quinoline-6-carboxylic acid analogs against DYRK1A.
| Compound | R10 | IC50 (nM) |
| 5a | H | 2600 |
| 5h | Cl | 31 |
| 5j | I | 6 |
| 5o | I | 22 |
DYRK1A Signaling and Inhibition
DYRK1A is involved in multiple cellular processes, including the regulation of transcription factors and signaling pathways related to cell proliferation and apoptosis.
Caption: Key signaling pathways modulated by DYRK1A.
Experimental Protocol: DYRK1A Kinase Assay
A non-radioactive, ELISA-based kinase assay can be employed to characterize DYRK1A inhibitors.[13]
Protocol:
-
Substrate Immobilization: Coat the wells of a microplate with the DYRK1A substrate.
-
Blocking: Block the wells to prevent non-specific binding.
-
Kinase Reaction: Add the reaction mixture containing recombinant DYRK1A, ATP, and the test compound to the wells.
-
Incubation: Incubate at 30°C for 30 minutes to allow for phosphorylation of the substrate.[13]
-
Detection: Use a phospho-specific antibody to detect the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme for signal generation (e.g., HRP with a colorimetric substrate).
-
Absorbance Measurement: Measure the absorbance to quantify the extent of substrate phosphorylation.
Combating Viral Infections: HIV-1 Fusion Inhibition
The entry of HIV-1 into host cells is mediated by the viral envelope glycoprotein gp41, which facilitates the fusion of the viral and cellular membranes.[14] The hydrophobic pocket of gp41 is a validated target for the development of small molecule fusion inhibitors.
Structure-Activity Relationship of HIV-1 Fusion Inhibitors
For indole-based HIV-1 fusion inhibitors, modifications to the 6-carboxylic acid moiety have a significant impact on activity.
-
Esterification: Conversion of the carboxylic acid to a methyl or ethyl ester enhances fusion inhibitory activity.[15] This suggests that the hydrophobic pocket of gp41 favors less polar substituents at this position.
-
Bisindole Scaffold: A 6-6' linked bisindole scaffold has proven to be a potent core for HIV-1 fusion inhibitors.[15]
-
Amphipathic Nature: For potent in-cell activity, an amphipathic character appears to be a requirement.[15]
Quantitative SAR Data for HIV-1 Fusion Inhibitors
The following table presents the activity of representative bisindole analogs as HIV-1 fusion inhibitors.
| Compound | R Group | Binding Affinity (K_I, µM) | Cell-Cell Fusion (EC50, µM) |
| 6i | COOH | Not Reported | Reduced Activity |
| 6m | CONH2 | Not Reported | Reduced Activity |
| 6j | COOMe | 0.6 | 0.2 |
Mechanism of HIV-1 Fusion and Inhibition
HIV-1 fusion inhibitors targeting gp41 prevent the conformational changes required for membrane fusion, thereby blocking viral entry into the host cell.
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An In-Depth Technical Guide to the In Silico Prediction of 3-cyclohexyl-1H-indole-6-carboxylic Acid Bioactivity
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth walkthrough for the in silico prediction of the bioactivity of a specific derivative, 3-cyclohexyl-1H-indole-6-carboxylic acid. We will navigate the essential stages of computational drug discovery, from initial target identification and molecular docking to the critical assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is designed for researchers and drug development professionals, offering not just a methodology, but the underlying scientific rationale for each step. Every protocol is presented as a self-validating system, grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Rationale for In Silico First Approaches
In modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. A primary cause of late-stage failure is unforeseen issues with a compound's efficacy or safety profile.[2] Computational, or in silico, techniques have emerged as indispensable tools to mitigate these risks.[3] By predicting a molecule's behavior before it is synthesized or tested in a lab, we can prioritize candidates with the highest probability of success, thereby saving considerable time and resources.[2][4]
The subject of this guide, this compound (PubChem CID: 11241989), is an intriguing molecule.[5] Its indole-6-carboxylic acid core is structurally related to compounds investigated for potent antiproliferative activities. Specifically, derivatives of this scaffold have been synthesized and evaluated as inhibitors of key cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] This existing research provides a strong, evidence-based foundation for our in silico investigation.
This guide will construct a predictive narrative for our target molecule, following a logical, multi-pillar workflow.
Caption: Overall in silico workflow for bioactivity prediction.
Target Identification: Formulating a Testable Hypothesis
Before we can assess how a molecule binds, we must first predict what it binds to. Target identification is the foundational step. A blind, brute-force screening against every known protein is computationally impractical. Therefore, we employ intelligent, hypothesis-driven strategies.
The Causality: The principle of molecular similarity is a cornerstone of chemoinformatics. It posits that structurally similar molecules are likely to have similar biological activities. Given that derivatives of indole-6-carboxylic acid are known to target EGFR and VEGFR-2 tyrosine kinases, these represent our primary hypothetical targets.[6][7] This approach focuses our computational resources on the most probable interaction partners.
Protocol 2.1: Similarity-Based Target Prediction
-
Obtain Ligand Structure: Access the PubChem database for this compound (CID: 11241989).[5] Copy the SMILES string: C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O.
-
Utilize Prediction Server: Navigate to a target prediction web server such as SwissTargetPrediction.
-
Submit Query: Paste the SMILES string into the query box and initiate the prediction.
-
Analyze Results: The server will return a list of probable protein targets, ranked by likelihood. Examine this list for the presence of our hypothesized targets (EGFR, VEGFR-2) and other plausible kinases or related proteins. This provides an initial validation of our hypothesis.
Molecular Docking: A Structural View of Interaction
Molecular docking predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the protein receptor).[8] It is a powerful method for understanding the structural basis of a potential interaction at an atomic level.[8]
The Causality: A low binding energy (high affinity) and a binding pose that involves key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues in the protein's active site provide strong evidence for a molecule's potential to be an inhibitor. We will perform docking against EGFR to illustrate the workflow.
Caption: The molecular docking experimental workflow.
Protocol 3.1: Docking of this compound into the EGFR Kinase Domain
This protocol utilizes freely available academic software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation (often integrated within tools like PyRx or Chimera itself).[9][10]
-
Ligand Preparation:
-
Action: Download the 3D structure of this compound from PubChem in SDF format.[5]
-
Rationale: A 3D starting conformation is required.
-
Action: Open the SDF file in UCSF Chimera. Use the "Minimize Structure" tool to perform energy minimization. Save the minimized ligand as a MOL2 file.
-
Rationale: This step relaxes the initial conformation into a more energetically favorable state, which can improve docking accuracy.
-
-
Target Protein Preparation:
-
Action: Navigate to the RCSB Protein Data Bank (PDB). Search for a high-resolution crystal structure of human EGFR kinase domain complexed with a known inhibitor. A suitable example is PDB ID: 1M17. Download the structure in PDB format.
-
Rationale: Using a structure that already has a ligand bound (a co-crystallized ligand) makes it easy and accurate to identify the correct binding site.
-
Action: Open 1M17 in UCSF Chimera. Remove all water molecules and the co-crystallized ligand (in this case, Erlotinib).
-
Rationale: Water molecules can interfere with the docking algorithm, and the original ligand must be removed to make space for our query molecule.[11]
-
Action: Use the "Dock Prep" tool in Chimera to add hydrogen atoms and assign partial charges to the protein. Save the prepared protein as a PDB file.
-
Rationale: Docking algorithms require a chemically complete structure, including hydrogens, to accurately calculate interactions like hydrogen bonds and electrostatic forces.
-
-
Grid Box Definition & Docking Execution (Using Chimera's AutoDock Vina Interface):
-
Action: With the prepared protein loaded, open the AutoDock Vina tool. Set the prepared protein as the receptor and the minimized ligand (MOL2 file) as the ligand.
-
Action: Define the docking search space (the "grid box"). The most reliable method is to center the box on the position of the original, co-crystallized ligand. Adjust the size of the box to fully encompass the binding site.
-
Rationale: This ensures the docking simulation focuses its search on the known active site, increasing the efficiency and relevance of the results.
-
Action: Execute the Vina run with default parameters.
-
-
Results Analysis:
-
Action: Vina will output several predicted binding poses, ranked by binding affinity in kcal/mol. The top-ranked pose (most negative score) is the most probable binding mode.
-
Action: Visualize the top-ranked pose within the EGFR binding site. Use Chimera's "Find HBond" and "Contacts" tools to identify specific hydrogen bonds and hydrophobic interactions with key amino acid residues.
-
Rationale: The binding score provides a quantitative estimate of affinity, while the interaction analysis provides a qualitative, mechanistic understanding of why the molecule binds. A strong affinity supported by interactions with key catalytic or binding residues is a powerful positive indicator.
-
ADMET Profiling: Predicting Drug-Likeness and Safety
A molecule with superb target affinity is useless if it cannot reach its target in the body, is rapidly metabolized, or is toxic.[4] ADMET prediction is a critical filter to identify compounds with favorable pharmacokinetic and safety profiles early in the discovery process.[12]
The Causality: The physicochemical properties of a molecule (e.g., molecular weight, lipophilicity, hydrogen bonding capacity) govern its absorption, distribution, and excretion. Its chemical structure dictates its susceptibility to metabolic enzymes and its potential to interact with off-target proteins that could cause toxicity. We use established computational models to predict these properties.
Protocol 4.1: Web-Based ADMET Prediction
-
Select a Server: Navigate to a free ADMET prediction web server, such as SwissADME or pkCSM.[13]
-
Submit Molecule: Paste the SMILES string for our compound (C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O) into the server's input field and run the prediction.
-
Interpret Results: The server will output a comprehensive profile. Analyze the following key parameters:
| Parameter Category | Key Metrics | Desired Outcome & Rationale |
| Physicochemical Properties | Molecular Weight, LogP, H-bond Donors/Acceptors | Compliance with Lipinski's Rule of Five suggests good oral bioavailability. |
| Pharmacokinetics | GI Absorption, Blood-Brain Barrier (BBB) Permeation | High GI absorption is needed for oral drugs. BBB permeation depends on the target (desired for CNS targets, avoided for peripheral targets). |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Inhibition of major CYP enzymes (e.g., 3A4, 2D6) can lead to dangerous drug-drug interactions. Being a substrate can affect the drug's half-life. |
| Toxicity | AMES Toxicity, hERG Inhibition, Hepatotoxicity | AMES mutagenicity is a major red flag. hERG inhibition can lead to cardiotoxicity. Hepatotoxicity (liver damage) is a common reason for drug failure. |
Self-Validation: The key to trustworthy ADMET prediction is to use multiple tools and compare the results.[4][12] If different servers, which use different algorithms and training datasets, provide a consensus prediction for a particular property, confidence in that prediction is significantly increased.[4]
Synthesis & Conclusion: Constructing the Final Bioactivity Hypothesis
The final step is to integrate the data from all preceding analyses into a single, coherent hypothesis. This involves weighing the different lines of computational evidence.
-
Target Hypothesis: Our initial hypothesis, based on chemical similarity, pointed towards EGFR and VEGFR-2. Target prediction servers likely corroborated this, placing receptor tyrosine kinases high on the list of probable targets.
-
Structural Evidence: The molecular docking simulation provided a plausible binding mode for this compound within the EGFR active site. A strong binding affinity (e.g., < -7.0 kcal/mol) supported by key hydrogen bonds and hydrophobic interactions would lend significant weight to the hypothesis that it is an EGFR inhibitor.
-
Pharmacokinetic & Safety Profile: The ADMET analysis provides the context for its potential as a drug. If the molecule shows good predicted GI absorption, is not a potent inhibitor of major CYP enzymes, and lacks major toxicity flags (AMES, hERG), its viability as a drug candidate is much higher.
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An In-Depth Technical Guide to 3-Cyclohexyl-1H-indole-6-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclohexyl-1H-indole-6-carboxylic acid is a heterocyclic compound featuring a core indole scaffold, a six-membered carbocyclic ring at the 3-position, and a carboxylic acid moiety at the 6-position. This molecule has garnered interest within the scientific community, particularly in the realm of medicinal chemistry, due to its potential as a modulator of key biological targets. This technical guide provides a comprehensive overview of its chemical identity, synthetic methodologies, physicochemical properties, and emerging therapeutic applications, with a focus on its role as a potential inhibitor of acetyl-CoA carboxylase.
Chemical Identity: IUPAC Nomenclature and Synonyms
The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1].
This compound is also known by several synonyms, which are frequently encountered in chemical databases and commercial listings. These include:
-
3-cyclohexylindole-6-carboxylic acid[1]
-
3-Cyclohexyl-6-indole carboxylic acid[1]
-
1H-Indole-6-carboxylic acid, 3-cyclohexyl-[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 494799-17-6[1] |
| Molecular Formula | C₁₅H₁₇NO₂[1] |
| Molecular Weight | 243.30 g/mol [1] |
| Canonical SMILES | C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O[1] |
| InChI Key | OZJSQVKDKOOQIT-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the design of potential drug formulations.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 243.30 g/mol | PubChem[1] |
| XLogP3 | 4.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 243.125928785 | PubChem[1] |
| Topological Polar Surface Area | 53.1 Ų | PubChem[1] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through established methods for indole ring formation, with the Fischer indole synthesis being a prominent and versatile strategy. This classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible retrosynthetic pathway for this compound points to (4-carboxyphenyl)hydrazine and cyclohexylacetaldehyde as key starting materials.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: Fischer Indole Synthesis
The following is a detailed, step-by-step methodology for the synthesis of this compound based on the principles of the Fischer indole synthesis.
Step 1: Formation of the Arylhydrazone
-
To a solution of (4-carboxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of cyclohexylacetaldehyde.
-
The reaction mixture is stirred at room temperature for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The resulting arylhydrazone may precipitate from the solution upon cooling or can be isolated by removal of the solvent under reduced pressure.
Step 2: Acid-Catalyzed Cyclization
-
The crude arylhydrazone from Step 1 is dissolved in a high-boiling point solvent, and a strong acid catalyst is added. Common catalysts for this transformation include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in a suitable solvent.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 140 °C. The progress of the cyclization is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or an ice-water mixture.
-
The crude product is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the Fischer indole synthesis.
Potential Therapeutic Applications and Mechanism of Action
Derivatives of indole-6-carboxylic acid have been investigated for a range of biological activities, including their potential as anticancer agents[2]. Specifically, some studies have focused on their ability to target key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR)[2].
Inhibition of Acetyl-CoA Carboxylase
A significant area of interest for this compound is its potential as an inhibitor of acetyl-CoA carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is a critical step in the biosynthesis of fatty acids. The inhibition of ACC has emerged as a promising therapeutic strategy for the treatment of metabolic disorders, such as obesity and type 2 diabetes, as well as certain types of cancer where de novo fatty acid synthesis is upregulated. A patent has been filed that includes this compound as a compound for treating diseases, conditions, or disorders modulated by the inhibition of acetyl-CoA carboxylase enzymes[3].
Caption: Proposed mechanism of action for this compound.
While the patent literature suggests this therapeutic potential, detailed in vitro and in vivo studies with specific data on the inhibitory concentration (IC₅₀) and binding affinity of this compound for ACC are not yet widely published in the public domain. Further research is required to fully elucidate its potency, selectivity, and pharmacokinetic profile.
Analytical Characterization
For a comprehensive understanding and quality control of this compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole ring, the protons of the cyclohexyl group, the N-H proton of the indole, and the carboxylic acid proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.
Conclusion and Future Directions
This compound is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established synthetic routes, and its chemical structure suggests the possibility of engaging with important biological targets. The identification of this compound in patent literature as a potential inhibitor of acetyl-CoA carboxylase opens up exciting avenues for the development of novel therapeutics for metabolic diseases and cancer.
Future research should focus on:
-
Optimization of the synthetic protocol to improve yields and scalability.
-
Comprehensive biological evaluation, including in vitro enzyme inhibition assays and cell-based studies, to quantify its potency and selectivity.
-
In vivo studies in relevant animal models to assess its pharmacokinetic properties, efficacy, and safety profile.
-
Structure-activity relationship (SAR) studies to explore how modifications to the indole core, the cyclohexyl group, and the carboxylic acid moiety impact its biological activity.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the scientific and therapeutic potential of this compound.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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PubMed. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from [Link]
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ResearchGate. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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ResearchGate. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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PubMed. (2024). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. Retrieved from [Link]
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Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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MDPI. (2022). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-Cyclohexyl-1H-indole-6-carboxylic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This in-depth guide provides a comprehensive technical overview of 3-cyclohexyl-1H-indole-6-carboxylic acid, a crucial building block in contemporary drug discovery and development. We will delve into its commercial availability, quality control methodologies, safe handling protocols, and the fundamental chemistry underpinning its synthesis and characterization. This document is intended to be a practical resource for researchers actively working with this compound.
Introduction to a Versatile Scaffold
This compound, with the CAS Number 494799-17-6, is a heterocyclic compound featuring an indole core, a cyclohexyl substituent at the 3-position, and a carboxylic acid moiety at the 6-position.[1][2] This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The addition of a cyclohexyl group can enhance lipophilicity and modulate binding interactions with biological targets, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, esterification, or bioisosteric replacement.[3]
Commercial Sourcing and Supplier Specifications
Acquiring high-quality starting materials is the foundation of reproducible and reliable research. Several chemical suppliers offer this compound. While catalog availability is a primary consideration, researchers must also scrutinize the purity and characterization data provided by the vendor. Below is a comparative table of representative commercial suppliers. It is imperative to request a lot-specific Certificate of Analysis (CoA) prior to purchase to verify purity and obtain detailed analytical data.
| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |
| Amerigo Scientific | Varies | Not specified | 494799-17-6 | C₁₅H₁₇NO₂ | 243.30 g/mol [1] |
| AbacipharmTech | AB05944 | Not specified | 494799-17-6[2] | C₁₅H₁₇NO₂ | 243.30 g/mol [1] |
| ChemSrc Listed | Varies | Varies | 494799-17-6 | C₁₅H₁₇NO₂ | 243.30 g/mol [1] |
Note: The stated purity can vary between batches and suppliers. Always refer to the vendor's specific documentation.
Quality Control and Analytical Characterization
Ensuring the identity, purity, and stability of this compound is critical for its successful application in research and development. A multi-pronged analytical approach is recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common starting point.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area. For quantitative analysis, a reference standard is required.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the compound and can also be used for quantitative purity assessment (qNMR).
¹H NMR Spectroscopy: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the indole ring, the cyclohexyl protons, and the acidic proton of the carboxylic acid. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.
Quantitative ¹H NMR (qNMR) for Purity Assessment: qNMR is a powerful method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[4] A certified internal standard with a known concentration is used.
Experimental Protocol: qNMR Purity Determination
-
Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the this compound and the internal standard into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Synthesis Pathway Overview
While multiple synthetic routes to substituted indole-6-carboxylic acids exist, a common approach involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. A plausible retrosynthetic analysis is depicted below. The synthesis often starts from a commercially available substituted aniline or hydrazine, which is then elaborated to the final product.
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- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of 3-cyclohexyl-1H-indole-6-carboxylic Acid
Section 1: Introduction & Compound Profile
3-cyclohexyl-1H-indole-6-carboxylic acid is a heterocyclic compound featuring an indole core, a common scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. The strategic placement of a cyclohexyl group at the 3-position and a carboxylic acid at the 6-position creates a molecule with specific steric and electronic properties, making it a valuable building block in drug discovery and development.[1][2] Derivatives of indole-6-carboxylic acid have been investigated for their potential as antiproliferative agents, often targeting key enzymes like receptor tyrosine kinases.[1]
Given its role in synthesizing novel therapeutic candidates, a thorough understanding of its chemical properties and safe handling is paramount for researchers in both academic and industrial settings. This guide provides a comprehensive overview of the compound's characteristics, detailed safety protocols grounded in established chemical principles, and a practical workflow for its use in a laboratory setting.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for calculating molar concentrations, understanding solubility, and predicting its behavior in various experimental systems.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 494799-17-6 | PubChem[3] |
| Molecular Formula | C₁₅H₁₇NO₂ | PubChem[3] |
| Molecular Weight | 243.30 g/mol | PubChem[3] |
| Canonical SMILES | C1CCC(CC1)C2=CNC3=C2C=C(C=C3)C(=O)O | PubChem[3] |
Section 2: Hazard Identification & Risk Assessment
The primary hazards are associated with the carboxylic acid moiety, which can cause irritation, and the potential for the fine, crystalline powder to be inhaled.[5][7]
Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale & Causality |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | The acidic nature of the carboxylic acid group can irritate skin tissue upon prolonged contact. Data for similar acidic compounds confirms this classification.[5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact of the acidic powder with the eyes can lead to significant irritation. This is a standard classification for many carboxylic acids.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of the fine powder can irritate the respiratory tract. This is a common hazard for solid organic compounds that can form dust.[8] |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed. | While not confirmed, similar small molecule heterocycles often carry this warning. Ingestion may lead to gastrointestinal irritation.[9] |
Section 3: Safe Handling & Exposure Control
A proactive approach to safety, combining engineering controls, appropriate personal protective equipment, and standardized procedures, is critical to minimizing risk.
Engineering Controls: The Primary Barrier
The most effective way to prevent exposure is to handle the compound within a properly functioning chemical fume hood . This is non-negotiable. The fume hood's constant airflow protects the user from inhaling airborne particulates and prevents the compound from contaminating the general laboratory environment.[4][7][10] All weighing, transfers, and solution preparations must be performed within this controlled space.
Personal Protective Equipment (PPE): The Secondary Barrier
PPE provides a crucial physical barrier. The selection of PPE should be based on a thorough risk assessment of the planned procedure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves, inspected before use. | Provides a barrier against skin contact.[5][11] Nitriles offer good resistance to a wide range of organic solvents (e.g., DMSO, ethanol) often used to dissolve such compounds. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or airborne powder getting into the eyes, preventing serious irritation.[5][12] |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5][12] |
General Handling Workflow
A systematic workflow ensures that safety is integrated into the experimental process from start to finish.
Section 4: Emergency Procedures & First Aid
Immediate and appropriate action is vital in the event of an accidental exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations.[5]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][9][13]
-
Skin Contact: Take off all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][12] If skin irritation persists, get medical advice.[5]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[5][13] Remove contact lenses if present and easy to do.[5][13] Seek immediate medical attention from a poison center or physician.[13]
-
Ingestion: Do NOT induce vomiting.[9][13] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison center or physician immediately.[13]
-
Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust formation.[12] Place it into a sealed, labeled container for chemical waste disposal. Clean the spill area with an appropriate solvent and then soap and water. Ensure adequate ventilation during cleanup.
Section 5: Storage, Incompatibilities, and Disposal
Proper long-term management of the chemical is essential for maintaining its integrity and ensuring laboratory safety.
Storage Conditions
-
Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[4][5][13]
-
Environment: Store in a cool, dry, and well-ventilated area.[4][12][13] A designated cabinet for corrosive or toxic solids is recommended.
-
Security: Store in a locked-up location to prevent unauthorized access.[5][12][13]
-
Atmosphere: For long-term stability, storing under an inert gas like argon or nitrogen can be beneficial, though not strictly required for routine use.[13]
Chemical Incompatibilities
To prevent hazardous reactions, this compound must be segregated from the following chemical classes:
-
Strong Oxidizing Agents: These can react with the electron-rich indole ring, potentially leading to uncontrolled oxidation and degradation.[9][12]
-
Strong Bases (e.g., Sodium Hydroxide): A classic acid-base neutralization reaction can occur, which may be exothermic.[14]
-
Amines: Can react with the carboxylic acid group.[12]
Waste Disposal
Chemical waste must be handled responsibly.
-
Do not dispose of the compound or its solutions down the drain.[9]
-
All waste, including contaminated consumables (gloves, weighing paper) and excess material, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[5][12]
Section 6: Application Workflow: Preparation of a Stock Solution for Biological Screening
This section provides a detailed, self-validating protocol for preparing a standard 10 mM stock solution in DMSO, a common task in drug discovery research. The causality behind each step is explained to ensure accuracy and reproducibility.
Protocol: 10 mM Stock Solution Preparation
Objective: To accurately prepare a 10 mM stock solution of this compound in DMSO for use in cell-based assays or other biological experiments.
Materials:
-
This compound (MW: 243.30 g/mol )
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Calibrated analytical balance
-
Appropriate volumetric flask or microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Detailed Steps & Rationale:
-
Calculation:
-
Action: Calculate the mass needed. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 243.30 g/mol × 1000 mg/g = 2.433 mg
-
-
Causality: Accurate calculation is the foundation of the entire experiment. Errors here will propagate through all subsequent dilutions and assays.
-
-
Weighing:
-
Action: Inside a fume hood, carefully weigh the calculated mass onto anti-static weighing paper or directly into a tared vial on an analytical balance.
-
Causality: Using a fume hood prevents inhalation. An analytical balance ensures the precision required for a reliable stock concentration.
-
-
Solubilization:
-
Action: Transfer the weighed powder into an appropriate, clearly labeled glass vial or microtube. Add approximately 80% of the final required volume of DMSO.
-
Causality: Adding a portion of the solvent first prevents the powder from sticking to the pipette tip and makes initial dissolution easier. DMSO is a common solvent for such compounds in biological screening due to its high solubilizing power and compatibility with many assays.
-
-
Dissolution:
-
Action: Securely cap the vial and vortex for 1-2 minutes. Visually inspect for any remaining solid particles. If necessary, place the vial in a sonicating water bath for 5-10 minutes.
-
Causality: Vigorous mixing is required to break down particle aggregates and ensure every molecule is dissolved, creating a true solution. A homogenous solution is critical for accurate downstream dilutions.
-
-
Final Volume Adjustment (QS):
-
Action: Once fully dissolved, carefully add DMSO until the final target volume is reached. Cap and vortex again to ensure uniform concentration throughout the solution.
-
Causality: This "quantity sufficient" (QS) step ensures the final concentration is precisely 10 mM. Mixing after this final addition is crucial to correct for any minor concentration gradients.
-
-
Aliquoting and Storage:
-
Action: Dispense the stock solution into smaller, single-use aliquots in properly labeled microtubes.
-
Causality: Aliquoting prevents the degradation that can be caused by repeated freeze-thaw cycles of the main stock. Store aliquots at -20°C or -80°C for long-term stability.
-
Section 7: Conclusion
This compound is a compound of significant interest in modern chemical research. While it possesses valuable properties for drug development, it also carries inherent hazards that demand respect and careful management. By adhering to the principles outlined in this guide—utilizing engineering controls, wearing appropriate PPE, and following structured protocols—researchers can handle this compound safely and effectively, enabling the advancement of scientific discovery while maintaining the highest standards of laboratory safety.
Section 8: References
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This compound. (n.d.). PubChem. [Link]
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Safe Storage of Chemicals. (n.d.). University of California, Berkeley. [Link]
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1H-Indole-6-carboxylic acid, 3-cyclohexyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2-phenyl-. (n.d.). LookChem. [Link]
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Bennett, D., et al. (2018). Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors. ResearchGate. [Link]
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Al-Ostath, A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. [Link]
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Szałek, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC - NIH. [Link]
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Catellani, M., et al. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. [Link]
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AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research. [Link]
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Funke, U., et al. (2009). 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination. ChEMBL - EMBL-EBI. [Link]
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de Souza, T. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
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Wang, Y., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. [Link]
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Szałek, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
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Gunia-Krzyżak, A., et al. (2022). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]
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Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2023). ResearchGate. [Link]
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Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI. [Link]
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This compound. (n.d.). Amerigo Scientific. [Link]
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Hussein, M. A., et al. (2023). Indium‐Catalyzed Direct Amidation Reaction of Carboxylic Acids and In Silico Study for Screening the Activity of Potential Therapeutics of the Synthesized Products. ResearchGate. [Link]
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Khan, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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Al-Ostath, A., et al. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC - NIH. [Link]
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Methodological & Application
Synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid: An Application Note and Detailed Protocol
For correspondence:
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, indole-6-carboxylic acid derivatives are of significant interest due to their versatile biological activities, serving as crucial intermediates in the development of novel therapeutic agents. The introduction of a cyclohexyl moiety at the 3-position of the indole ring can significantly modulate the lipophilicity and steric profile of the molecule, potentially enhancing its pharmacological properties. This document provides a comprehensive, field-proven protocol for the synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid, a valuable building block for drug discovery and development.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. Beyond a simple recitation of steps, this protocol delves into the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy. The described method is a self-validating system, incorporating in-process checks and detailed characterization to ensure the identity and purity of the final compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process, beginning with the well-established Fischer indole synthesis, followed by a straightforward ester hydrolysis. This classic yet reliable approach offers high yields and operational simplicity.
The overall synthetic pathway is illustrated below:
Caption: Synthetic pathway for this compound.
The first step involves the acid-catalyzed condensation of methyl 4-hydrazinobenzoate with cyclohexylacetone. This reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole core.[4][5][6] The choice of the methyl ester of 4-hydrazinobenzoic acid is strategic, as the ester group is generally stable under the acidic conditions of the Fischer indole synthesis and serves as a protected form of the desired carboxylic acid.
The second step is the saponification of the resulting methyl ester. This hydrolysis is typically carried out using a strong base, such as sodium hydroxide, in a mixture of water and a co-solvent like methanol to ensure the solubility of the ester.[7]
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-hydrazinobenzoate | ≥98% | Commercially Available | |
| Cyclohexylacetone | ≥97% | Commercially Available | |
| Polyphosphoric acid (PPA) | 115% | Commercially Available | Corrosive, handle with care. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Saturated sodium bicarbonate solution (NaHCO₃) | Prepared in-house | ||
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Methanol (MeOH) | ACS Grade | Commercially Available | |
| Sodium hydroxide (NaOH) | ACS Grade | Commercially Available | Corrosive, handle with care. |
| Hydrochloric acid (HCl) | Concentrated, 37% | Commercially Available | Corrosive, handle with care. |
| Deionized water (H₂O) | Laboratory supply |
Step 1: Synthesis of Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Caption: Experimental workflow for Step 1.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydrazinobenzoate (10.0 g, 60.2 mmol) and cyclohexylacetone (9.3 g, 66.2 mmol, 1.1 equivalents).
-
With vigorous stirring, carefully add polyphosphoric acid (50 g) to the flask. The mixture will become viscous and warm.
-
Heat the reaction mixture in an oil bath at 80-90 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the viscous mixture into a beaker containing 500 mL of ice-water with stirring. A precipitate will form.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent to afford pure methyl 3-cyclohexyl-1H-indole-6-carboxylate as a solid.
Step 2: Synthesis of this compound
Caption: Experimental workflow for Step 2.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the methyl 3-cyclohexyl-1H-indole-6-carboxylate (from Step 1, e.g., 10.0 g, 36.8 mmol) in a mixture of methanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (5.9 g, 147.2 mmol, 4.0 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
After completion, allow the reaction mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) to remove any inorganic salts.
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a solid.
Quantitative Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 1 | Methyl 4-hydrazinobenzoate | Methyl 3-cyclohexyl-1H-indole-6-carboxylate | 271.35 | 16.3 | 12.2 | 75% |
| 2 | Methyl 3-cyclohexyl-1H-indole-6-carboxylate | This compound | 243.30 | 9.0 | 8.3 | 92% |
Note: The actual yields are representative and may vary depending on experimental conditions.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons of the indole ring, the cyclohexyl protons, the indole NH proton, and the carboxylic acid proton.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbons of the indole ring, the cyclohexyl group, and the carboxyl carbon.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₅H₁₇NO₂ [M-H]⁻: 242.12; Found: 242.1.
-
Infrared (IR) Spectroscopy (ATR): Characteristic peaks for N-H stretching (indole), C=O stretching (carboxylic acid), and O-H stretching (carboxylic acid).
Troubleshooting and Scientific Insights
-
Fischer Indole Synthesis (Step 1): The choice of acid catalyst is crucial. Polyphosphoric acid is effective for this transformation as it acts as both a catalyst and a solvent.[4] The reaction temperature should be carefully controlled; higher temperatures may lead to decomposition and lower yields. The work-up procedure is critical to remove the viscous PPA and isolate the product efficiently.
-
Ester Hydrolysis (Step 2): The hydrolysis should be monitored carefully to ensure complete conversion of the ester. Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid, which can be difficult to separate. The final product is precipitated by acidification; ensuring a sufficiently low pH is important for complete precipitation.
-
Purification: Column chromatography is recommended for the purification of the intermediate ester to ensure high purity for the subsequent step. The final carboxylic acid product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. The described two-step synthetic route, employing a Fischer indole synthesis followed by ester hydrolysis, is an efficient method for obtaining this valuable building block for drug discovery. By providing detailed experimental procedures, quantitative data, and insights into the scientific rationale, this guide aims to empower researchers to successfully synthesize this and related indole derivatives.
References
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Wikipedia. Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106(7), 2875-2911. [Link]
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Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 2005 , 105(7), 2873-2920. [Link]
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Robinson, B. The Fischer Indole Synthesis. Chemical Reviews, 1963 , 63(4), 373-401. [Link]
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Chegg. Propose a synthesis of 3-cyclohexyl-1H-indole from benzene and cyclohexanone. [Link]
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MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
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MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
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PMC. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
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Application Notes and Protocols for the Fischer Indole Synthesis of 3-Substituted Indoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among the myriad methods to construct this vital heterocycle, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized strategies.[2] This acid-catalyzed reaction, which transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into indoles, offers a versatile and often high-yielding pathway to a diverse range of substituted indoles.[1]
This application note provides a comprehensive guide to the Fischer indole synthesis with a specific focus on the preparation of 3-substituted indoles, which are of significant interest in drug discovery.[3] We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, present comparative data to guide experimental design, and provide troubleshooting strategies to overcome common challenges.
Mechanistic Insights: A Step-by-Step Look at the Transformation
A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Fischer indole synthesis proceeds through a series of well-defined steps, each influenced by the choice of reactants and reaction conditions.
The key steps in the mechanism are:
-
Formation of Phenylhydrazone: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound to form a phenylhydrazone intermediate.[1]
-
Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a concerted rearrangement of the enamine intermediate occurs, leading to the formation of a new carbon-carbon bond.[5]
-
Aromatization and Cyclization: The intermediate then undergoes aromatization and cyclization, with the elimination of ammonia, to yield the final indole product.[1]
Caption: The four key stages of the Fischer indole synthesis mechanism.
Experimental Protocols: A Practical Guide to Synthesis
The success of a Fischer indole synthesis is highly dependent on the careful execution of the experimental protocol. Below, we provide a detailed, step-by-step procedure for the synthesis of 3-methylindole, a common 3-substituted indole. This protocol can be adapted for other 3-substituted indoles with appropriate modifications.
Protocol 1: Synthesis of 3-Methylindole
This protocol is adapted from a continuous-flow synthesis method, highlighting the key steps that can be translated to a batch process.[6]
Materials:
-
Phenylhydrazine
-
Propanal (Propionaldehyde)
-
Zinc chloride (ZnCl₂)
-
Ionic Liquid (e.g., [EMIM][BF₄]) or a high-boiling solvent like acetic acid
-
Toluene
-
Deionized water
-
4 M Hydrochloric acid (catalytic amount)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine (2.16 g, 20.0 mmol) in the chosen solvent (e.g., 10.0 mL of ionic liquid or acetic acid).
-
Add a catalytic drop of 4 M hydrochloric acid.
-
Slowly add a solution of propanal (1.16 g, 20.0 mmol) in the same solvent (10.0 mL) to the phenylhydrazine solution.
-
Stir the reaction mixture for 5 minutes at 60 °C to facilitate the formation of the phenylhydrazone.
-
-
Indolization:
-
In a separate flask, prepare a solution of zinc chloride (2.72 g, 20.0 mmol) in the solvent (20.0 mL) and preheat it to the target reaction temperature (e.g., 200 °C for ionic liquids, or reflux for acetic acid).
-
Slowly add the phenylhydrazone solution to the heated zinc chloride solution.
-
Stir the reaction mixture at this temperature for the required time (e.g., 4 minutes in the continuous-flow setup, may require longer for batch reactions; monitor by TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 3-methylindole by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.
-
Caption: A generalized workflow for the synthesis of 3-substituted indoles.
Data Presentation: Catalyst Selection and Reaction Conditions
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis and can significantly impact the reaction yield and selectivity.[7] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[2] The optimal catalyst is often substrate-dependent.[8]
| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | Reflux in a suitable solvent (e.g., acetic acid, ethanol) | Readily available, inexpensive | Can be harsh, leading to side reactions or decomposition[8] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often used in stoichiometric amounts, can be run neat or in a solvent | Can be milder than strong Brønsted acids, may improve regioselectivity | Can be hygroscopic, requires careful handling, may be more expensive |
| Solid Acids | Zeolites, Montmorillonite clay | Heterogeneous catalysis, often at elevated temperatures | Easy to remove from the reaction mixture, can be recycled | May have lower activity than homogeneous catalysts |
Troubleshooting Common Issues in the Fischer Indole Synthesis
Even with a well-defined protocol, challenges can arise during the Fischer indole synthesis. Understanding potential pitfalls and their solutions is key to achieving successful outcomes.
Problem 1: Low or No Yield
-
Cause: Inappropriate acid catalyst or concentration. The choice of acid is crucial and often requires empirical optimization.[8]
-
Solution: Screen a variety of Brønsted and Lewis acids. Systematically vary the catalyst loading.
-
-
Cause: Sub-optimal temperature. High temperatures can lead to tar formation, while low temperatures may result in an incomplete reaction.
-
Solution: Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature.
-
-
Cause: Unstable hydrazone intermediate. Some hydrazones may decompose under the reaction conditions.
-
Solution: Consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[4]
-
-
Cause: Purity of starting materials. Impurities in the arylhydrazine or carbonyl compound can lead to side reactions.[8]
-
Solution: Ensure the purity of starting materials through appropriate purification techniques like recrystallization or distillation.
-
Problem 2: Formation of Side Products
-
Cause: Aldol condensation. Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[8]
-
Solution: Use a less acidic catalyst or lower the reaction temperature.
-
-
Cause: N-N bond cleavage. Electron-donating groups on the carbonyl component can favor a competing heterolytic cleavage of the N-N bond.[3]
-
Solution: For substrates prone to this side reaction, consider alternative synthetic routes.
-
Conclusion
The Fischer indole synthesis is a powerful and versatile tool for the synthesis of 3-substituted indoles. By understanding the reaction mechanism, carefully selecting the appropriate catalyst and reaction conditions, and being prepared to troubleshoot common issues, researchers can successfully employ this classic reaction to access a wide range of valuable indole derivatives for applications in drug discovery and development.
References
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]
-
O'Connor, J. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
-
Yu, J. G., et al. (2017). A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. AKJournals. [Link]
-
Larhed, M., et al. (n.d.). Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization–Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences. ResearchGate. Retrieved from [Link]
-
Matilda. (n.d.). One-pot, three-component Fischer indolisation-N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
Yu, J. G., et al. (2017). A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. Periodica Polytechnica Chemical Engineering, 61(4), 273. [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2002). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 124(48), 14282–14283. [Link]
-
Semantic Scholar. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?. PubMed. [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
ResearchGate. (n.d.). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-cyclohexyl-1H-indole-6-carboxylic acid
Abstract
This application note provides a comprehensive guide to the purification of 3-cyclohexyl-1H-indole-6-carboxylic acid using preparative High-Performance Liquid Chromatography (HPLC). The methodology herein is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of indole-based compounds. This document outlines a systematic approach, from analytical method development to preparative scale-up, and includes detailed protocols for sample preparation, HPLC operation, and fraction collection. The causality behind experimental choices is explained to provide a deeper understanding of the purification strategy.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery due to its indole scaffold, a privileged structure in many pharmacologically active compounds.[1] The purity of such compounds is paramount for accurate biological evaluation and subsequent development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecules, offering high resolution and efficiency.[2] This note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of the title compound.
The lipophilic nature of the cyclohexyl group combined with the polar carboxylic acid and indole functionalities presents a unique purification challenge. RP-HPLC is the method of choice, separating molecules based on their hydrophobicity.[2] A non-polar stationary phase is used in conjunction with a polar mobile phase, allowing for the effective separation of the target compound from polar and non-polar impurities.[2]
Method Development Strategy
The development of a successful preparative HPLC method begins with a well-optimized analytical method.[3] The goal is to achieve maximum selectivity for the target analyte, which in turn optimizes the loading capacity on the preparative column.[3]
Analyte Properties
-
Compound: this compound
-
Molecular Formula: C₁₅H₁₇NO₂[1]
-
Molecular Weight: 243.30 g/mol [1]
-
XLogP3: 4.1[1]
The high XLogP3 value indicates significant hydrophobicity, making it well-suited for reversed-phase chromatography. The carboxylic acid moiety allows for manipulation of its ionization state through mobile phase pH adjustment to optimize retention and peak shape.[4]
Stationary Phase Selection
A C18 stationary phase is selected due to its strong hydrophobic retention characteristics, which are ideal for a compound with an XLogP of 4.1. The high surface area and carbon load of modern C18 columns provide excellent resolving power and loading capacity. For this application, a column with a particle size of 5 µm is chosen as a good balance between efficiency and backpressure, suitable for both analytical and preparative scales.
Mobile Phase Selection
The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol.[5] Acetonitrile is often preferred for its lower viscosity and better UV transparency at lower wavelengths.[6] To ensure good peak shape for the carboxylic acid, the mobile phase pH should be controlled.[2] Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to increased retention and sharper peaks.[4] Formic acid (0.1%) is a suitable mobile phase modifier as it is volatile and compatible with mass spectrometry (MS), should MS-directed fraction collection be desired.[7]
Detection Wavelength
Indole derivatives exhibit strong UV absorbance. The indole chromophore has characteristic absorption maxima.[8][9] For indole-3-carboxylic acid, a local maximum is observed around 278 nm.[8] Therefore, a detection wavelength of 280 nm is selected for monitoring the elution of this compound, providing high sensitivity.
Experimental Protocols
Analytical Method Development
This phase aims to establish the optimal separation conditions on a smaller scale.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: An analytical HPLC system equipped with a UV detector.
-
Run the analysis using the parameters outlined in the table below.
-
Evaluate the chromatogram for the resolution of the target peak from impurities. Adjust the gradient profile as necessary to achieve optimal separation.
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for analytical method development, providing good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase with an acid modifier.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase.[10] |
| Gradient | 50-95% B over 15 minutes | A scouting gradient to determine the elution profile of the compound. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 280 nm | Near the absorbance maximum for indole carboxylic acids.[8] |
| Injection Vol. | 10 µL | A standard volume for analytical injections. |
Preparative Method Scale-Up and Purification
Once the analytical method is optimized, it can be scaled up for preparative purification.[11]
Protocol:
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition (e.g., 50% acetonitrile in water with 0.1% formic acid) at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.
-
HPLC System: A preparative HPLC system with a larger flow cell UV detector and a fraction collector.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and begin the preparative run using the scaled-up parameters.
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak of interest. Fraction collection can be triggered by time, detector signal threshold, or slope.[12] Peak-based fraction collection triggered by a UV signal threshold is a common and effective method.[13]
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.
| Parameter | Setting | Rationale |
| Column | C18, 21.2 x 150 mm, 5 µm | A common semi-preparative column size for purifying milligram to gram quantities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Consistent with the analytical method. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent with the analytical method. |
| Gradient | 50-95% B over 15 minutes | Linear scale-up of the analytical gradient.[3] |
| Flow Rate | 20 mL/min | Scaled-up flow rate appropriate for the larger column diameter. |
| Column Temp. | 30 °C | Maintained for consistency. |
| Detection | UV at 280 nm | Maintained for consistency. |
| Injection Vol. | 1-5 mL (or as determined by loading study) | Dependent on the concentration of the sample solution. |
Visualization of the Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting and Key Considerations
-
Poor Peak Shape: If peak fronting or tailing is observed, ensure the sample is fully dissolved and consider adjusting the mobile phase pH. For basic impurities, tailing might occur, which can sometimes be mitigated by adding a small amount of a competing base to the mobile phase.
-
Low Recovery: Ensure the compound is not precipitating on the column. This can be addressed by reducing the injection concentration or modifying the initial mobile phase to be more organic-rich.
-
Baseline Drift: A rising baseline during a gradient run can sometimes trigger continuous fraction collection.[13] Setting an appropriate threshold and considering baseline subtraction can help mitigate this.
-
Fraction Purity: It is crucial to analyze individual fractions before pooling to avoid contaminating the final product.[14] Heart-cutting, or collecting only the center of the peak, can improve purity at the expense of yield.[3]
Conclusion
The described reversed-phase HPLC method provides a reliable and efficient strategy for the purification of this compound. By starting with a well-developed analytical method and carefully scaling up to a preparative scale, high purity and recovery of the target compound can be achieved. The principles and protocols outlined in this application note can be adapted for the purification of other indole derivatives and similar small molecules.
References
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Separation Science. (n.d.). Developing Strategies for Preparative HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole-3-acetaldehyde by bovine xanthine oxidase. Retrieved from [Link]
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LCGC International. (2011). Introduction to Preparative HPLC. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
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PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
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Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved from [Link]
-
PubMed. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Retrieved from [Link]
-
RSC Publishing. (n.d.). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Retrieved from [Link]
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ResearchGate. (2021). How to Perform Fractionation Collection & Analysis using HPLC?. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]
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Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase. Retrieved from [Link]
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PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
ZirChrom. (2004). Method Development Guide. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
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Waters Corporation. (n.d.). Isolation of the Purified Product. Retrieved from [Link]
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PubChemLite. (n.d.). 3-cyclohexyl-2-phenyl-1h-indole-6-carboxylic acid. Retrieved from [Link]
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LookChem. (n.d.). 1H-Indole-6-carboxylic acid, 3-cyclohexyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2-phenyl-. Retrieved from [Link]
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ResearchGate. (2006). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
RJPT. (2022). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
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Quora. (2022). How do you choose a mobile phase in HPLC?. Retrieved from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
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PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
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PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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Iowa State University. (n.d.). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. Retrieved from [Link]
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Application Note: Comprehensive NMR Characterization of 3-Cyclohexyl-1H-indole-6-carboxylic Acid
Introduction
3-Cyclohexyl-1H-indole-6-carboxylic acid (CAS: 494799-17-6, Molecular Formula: C₁₅H₁₇NO₂) is a heterocyclic compound featuring a core indole scaffold substituted with a cyclohexyl group at the C3 position and a carboxylic acid at the C6 position.[1][2] Compounds containing the indole nucleus are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Unambiguous structural elucidation is a critical step in the development of such compounds, ensuring identity, purity, and quality for further research.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] This application note provides a comprehensive guide for researchers and drug development professionals on the characterization of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We present detailed, field-proven protocols and an in-depth analysis of the expected spectral data, explaining the causality behind experimental choices to ensure robust and reliable characterization.
Part 1: Experimental Design & Protocols
The successful acquisition of high-quality NMR data hinges on meticulous sample preparation and the selection of appropriate experimental parameters. The protocols outlined below are designed to be self-validating, providing the necessary data for complete structural assignment.
Sample Preparation: The Foundation of Quality Data
The choice of solvent is the most critical decision in sample preparation. For a molecule like this compound, which contains both hydrophobic (cyclohexyl) and polar, protic groups (indole N-H, carboxylic acid), a solvent must be chosen that ensures complete dissolution and minimizes undesirable interactions or signal overlap.
Causality of Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the molecule, preventing aggregation. Crucially, its ability to form hydrogen bonds slows the chemical exchange rate of the labile N-H and COOH protons, often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[5][6][7] Solvents like methanol-d₄ could lead to rapid deuterium exchange, causing the disappearance of these key proton signals.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[8][9]
-
Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial.
-
Solubilization: Cap the vial and gently vortex or sonicate at room temperature until the solid is completely dissolved. A clear, homogenous solution is essential for optimal magnetic field shimming.
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[8] Solid impurities will severely degrade spectral quality by disrupting the magnetic field homogeneity.
-
Finalizing: Cap the NMR tube securely and label it clearly with the compound identity, concentration, and solvent.
NMR Data Acquisition: A Multi-technique Approach
Data will be acquired on a standard 400 or 500 MHz NMR spectrometer.[10] The combination of 1D and 2D experiments provides a complete picture of the molecular structure.
Protocol 2: ¹H NMR Acquisition (Proton Spectrum)
-
Objective: To identify all unique proton environments and their relative numbers (integration).
-
Instrument Setup: Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform automated or manual shimming to achieve sharp, symmetrical peaks.[10]
-
Acquisition Parameters:
-
Pulse Program: Standard 30° pulse (zg30). This allows for a shorter relaxation delay without significantly compromising quantitative accuracy for a survey spectrum.
-
Spectral Width: -2 to 14 ppm. This range comfortably covers aliphatic, aromatic, and highly deshielded N-H and COOH protons.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16 scans.
-
Protocol 3: ¹³C{¹H} NMR Acquisition (Carbon Spectrum)
-
Objective: To identify all unique carbon environments.
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse with Nuclear Overhauser Effect (zgpg30).[10]
-
Spectral Width: -10 to 180 ppm. This covers the expected range for aliphatic, aromatic, and carbonyl carbons.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more. A higher number of scans is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Protocol 4: 2D NMR Acquisition for Unambiguous Assignment
-
Objective: To establish connectivity between atoms. 2D NMR is essential when 1D spectra are crowded or assignments are ambiguous.[9][11]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically through 2-3 bonds). This is invaluable for tracing the proton networks in the cyclohexyl and indole benzene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct C-H linkage map.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the molecular fragments, for example, linking the cyclohexyl protons to the indole C3 carbon, or the indole protons to the quaternary carbons.
Part 2: Spectral Analysis and Interpretation
The following is a detailed interpretation of the expected NMR data for this compound, grounded in established principles of NMR spectroscopy for indole derivatives.[12][13][14]
Molecular Structure & Atom Numbering
For clarity in the following discussion, the atoms of this compound are numbered as shown below.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton spectrum can be divided into three distinct regions: the downfield exchangeable protons, the aromatic region, and the upfield aliphatic region.
-
Exchangeable Protons (δ > 10 ppm):
-
COOH (1H): Expected as a very broad singlet around δ 12.0-12.5 ppm . Its chemical shift is highly dependent on concentration and residual water content.
-
N1-H (1H): Expected as a broad singlet around δ 11.1 ppm . This signal confirms the presence of the indole N-H group.
-
-
Aromatic Region (δ 7.0 - 8.0 ppm):
-
H7 (1H): Expected as a singlet or a narrow doublet around δ 7.9 ppm . It is adjacent to the electron-withdrawing carboxylic acid group, causing a significant downfield shift.
-
H4 (1H): Expected as a doublet (~J = 8.5 Hz) around δ 7.6 ppm . It couples with H5.
-
H2 (1H): Expected as a singlet or a finely split multiplet (due to small couplings to N-H and H1') around δ 7.3 ppm .
-
H5 (1H): Expected as a doublet of doublets (~J = 8.5, 1.5 Hz) around δ 7.2 ppm . It couples to both H4 (ortho-coupling) and H7 (meta-coupling).
-
-
Aliphatic Region (δ 1.2 - 3.0 ppm):
-
H1' (1H): This methine proton, directly attached to the indole ring, is the most deshielded of the aliphatic signals. It is expected as a multiplet (tt - triplet of triplets) around δ 2.8 ppm .
-
H2'/H6' (4H, axial & equatorial): These four protons will appear as complex, overlapping multiplets in the range of δ 1.7 - 2.0 ppm .
-
H3'/H4'/H5' (6H, axial & equatorial): The remaining six protons of the cyclohexyl ring will appear as a broad, overlapping set of multiplets further upfield, in the range of δ 1.2 - 1.6 ppm .
-
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon spectrum provides complementary information, confirming the carbon skeleton.
-
Carbonyl Carbon:
-
C8 (COOH): The least shielded carbon, appearing around δ 168.5 ppm .
-
-
Aromatic & Indole Carbons (δ 100 - 140 ppm):
-
C7a, C3a, C6: Quaternary carbons expected between δ 125 - 138 ppm . HMBC correlations are required for definitive assignment.
-
C2, C4, C5, C7: Protonated aromatic carbons. Expected in the range δ 110 - 122 ppm .
-
C3: The carbon bearing the cyclohexyl group, expected around δ 115 ppm .
-
C7: The carbon adjacent to the COOH group, expected to be deshielded relative to other CH carbons in the benzene ring portion.
-
-
Aliphatic Carbons (δ 25 - 40 ppm):
-
C1': The methine carbon, expected around δ 35 ppm .
-
C2'/C6': Methylene carbons adjacent to the methine, expected around δ 32 ppm .
-
C3'/C5', C4': The remaining methylene carbons, expected in the δ 25 - 27 ppm range.
-
Summary of Predicted NMR Data
| Assignment | ¹H NMR (δ ppm) | Multiplicity | ¹³C NMR (δ ppm) |
| COOH | ~12.2 | br s | ~168.5 |
| N1-H | ~11.1 | br s | - |
| C2 | ~7.3 | s | ~121.0 |
| C3 | - | - | ~115.0 |
| C3a | - | - | ~127.0 |
| H4 | ~7.6 | d | ~120.5 |
| H5 | ~7.2 | dd | ~119.0 |
| C6 | - | - | ~128.0 |
| H7 | ~7.9 | s | ~113.0 |
| C7a | - | - | ~137.0 |
| H1' | ~2.8 | m (tt) | ~35.0 |
| H2'/H6' | ~1.7-2.0 | m | ~32.0 |
| H3'/H5' | ~1.2-1.6 | m | ~26.0 |
| H4' | ~1.2-1.6 | m | ~25.5 |
br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, tt = triplet of triplets.
Part 3: Workflow for Structural Elucidation
The logical flow from data acquisition to final structure confirmation is crucial for an efficient and accurate analysis.
Caption: Workflow for NMR-based structural elucidation.
The structural characterization of this compound can be achieved with high confidence using a systematic NMR spectroscopy workflow. The combination of ¹H and ¹³C NMR provides the fundamental data on the chemical environments of each nucleus. The application of 2D NMR techniques, particularly COSY and HMBC, is indispensable for assembling the molecular puzzle, confirming the connectivity of the cyclohexyl and indole moieties, and definitively assigning all quaternary carbons. The protocols and interpretive guide presented here provide a robust framework for researchers to ensure the identity and purity of this and structurally related molecules, a vital step in any drug discovery and development pipeline.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11241989, this compound. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5275439, 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid. Available at: [Link]
-
AbacipharmTech. This compound. Available at: [Link]
-
Gribble, G. W., Barden, T. C., & Johnson, D. A. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69867, Indole-3-Carboxylic Acid. Available at: [Link]
-
Giraudeau, P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available at: [Link]
-
PubChemLite. 3-cyclohexyl-2-phenyl-1h-indole-6-carboxylic acid. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
Xing, M. (2021). 1D and 2D NMR methods for small molecules - YouTube. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 802, Indole-3-Acetic Acid. Available at: [Link]
-
Premnath, D., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. NIH. Available at: [Link]
-
ResearchGate. 1 H (500 MHz) and 13 C (125 MHz) NMR data of compounds 1-3. Available at: [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available at: [Link]
-
SpectraBase. Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
-
PubChemLite. 3-cyclohexyl-1-methyl-2-(5-methyl-2-pyridyl)indole-6-carboxylic acid. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Available at: [Link]
-
Mátyus, P., et al. (2007). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Available at: [Link]
-
Claridge, T., et al. (2022). NMR Supersequences for Small Molecule Characterization - YouTube. Available at: [Link]
-
Yakan, H., et al. (2016). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Available at: [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Available at: [Link]
-
Rich, R. L., et al. (2002). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. Available at: [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Determination of Organic Compounds. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Magritek. (2018). Methyl 1H-indole-3-carboxylate. Available at: [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
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Application Note: Quantitative Analysis of Indole Carboxylic Acid Derivatives in Biological Matrices using LC-MS/MS
Introduction: The Significance of Indole Carboxylic Acids
Indole carboxylic acid derivatives, a class of molecules characterized by an indole nucleus and a carboxylic acid functional group, are of profound interest across various scientific disciplines. In the realm of drug development, this scaffold is a common feature in numerous pharmacologically active compounds, influencing their metabolic stability, pharmacokinetic profile, and target engagement. In clinical research, endogenous indole carboxylic acids, such as indole-3-acetic acid (IAA), are recognized as critical signaling molecules and biomarkers.[1][2] These compounds, largely metabolites of the essential amino acid tryptophan, are integral to the gut microbiome-host axis and have been implicated in a range of physiological and pathological processes.[3]
Given their low physiological concentrations and the complexity of biological matrices in which they are found, the accurate and sensitive quantification of indole carboxylic acid derivatives presents a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity, sensitivity, and specificity.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable analysis of indole carboxylic acid derivatives using LC-MS/MS. We will delve into the critical aspects of method development, from sample preparation to data acquisition, with a focus on the scientific rationale behind each step to ensure data integrity and reproducibility. The protocols and insights provided herein are grounded in established methodologies and authoritative guidelines, including those set forth by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[1]
Methodology: A Step-by-Step Guide to Robust Analysis
A successful LC-MS/MS assay for indole carboxylic acid derivatives hinges on a meticulously developed and validated method. This section will walk through the essential stages of the analytical workflow, providing both practical steps and the underlying principles.
Sample Preparation: The Foundation of Accurate Quantification
The primary objective of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma, urine, tissue homogenate), remove potential interferences, and concentrate the sample to enhance sensitivity. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte. For acidic compounds like indole carboxylic acids, a mixed-mode reversed-phase/anion-exchange sorbent is often employed.[7]
Rationale: The mixed-mode sorbent offers a dual retention mechanism. The reversed-phase character retains the molecule based on its hydrophobicity, while the anion-exchange functionality strongly retains the deprotonated carboxylic acid group. This orthogonality provides superior cleanup compared to a single-mode sorbent.
Step-by-Step Protocol:
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures reproducible retention.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water. This deprotonates the carboxylic acid group, preparing it for anion exchange retention.
-
Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. This ensures the analyte is in its desired protonation state. Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Elute with 1 mL of 5% ammonium hydroxide in water. This removes polar, neutral, and basic interferences.
-
Wash 2: Elute with 1 mL of methanol. This removes non-polar interferences retained by the reversed-phase mechanism.
-
-
Elution: Elute the indole carboxylic acid derivatives with 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the anionic site on the sorbent and the analyte, disrupting the ion-exchange interaction and eluting the compound.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC mobile phase.
Protocol 2: Protein Precipitation for High-Throughput Screening
For rapid screening or when dealing with a large number of samples, protein precipitation offers a simpler, faster alternative to SPE.
Rationale: This method utilizes a water-miscible organic solvent, such as acetonitrile, to denature and precipitate proteins. The analytes, being soluble in the organic solvent, remain in the supernatant. While less selective than SPE, it is often sufficient for robust LC-MS/MS analysis, especially when using a stable isotope-labeled internal standard.[1]
Step-by-Step Protocol:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness and reconstitute as described in the SPE protocol.
Workflow for Sample Preparation
Caption: A typical protein precipitation workflow for plasma samples.
Liquid Chromatography: Achieving Optimal Separation
The goal of liquid chromatography is to separate the analyte of interest from other matrix components and any potential isomers, thereby reducing ion suppression and ensuring accurate quantification.[8] Reversed-phase chromatography using a C18 stationary phase is the most common approach for indole carboxylic acid derivatives.
Rationale for Method Parameters:
-
Column: A C18 column provides excellent retention for the moderately non-polar indole ring. Columns with smaller particle sizes (e.g., <2 µm) can provide higher resolution and faster analysis times, but require a UHPLC system capable of handling higher backpressures.
-
Mobile Phase: A typical mobile phase consists of water (A) and an organic solvent like methanol or acetonitrile (B), both containing an acidic modifier.
-
Acidic Modifier (Formic Acid or Acetic Acid): The addition of a small amount of acid (typically 0.1%) serves two key purposes. Firstly, it suppresses the ionization of the carboxylic acid group, leading to better retention on the reversed-phase column.[9] Secondly, it promotes the formation of protonated molecules [M+H]+ in positive ion electrospray ionization, which is often the preferred mode for these compounds.
-
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred. This allows for the efficient elution of a wider range of analytes with varying polarities and helps to sharpen the peaks of late-eluting compounds.
Table 1: Typical LC Gradient for Indole Carboxylic Acid Analysis
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Methanol) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 10 | 90 | 0.4 |
| 6.0 | 10 | 90 | 0.4 |
| 6.1 | 95 | 5 | 0.4 |
| 8.0 | 95 | 5 | 0.4 |
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry provides two layers of selectivity. The first quadrupole (Q1) selects the precursor ion (the protonated molecule of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) then selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to excellent sensitivity.[1]
Ionization Source Selection: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[10] For indole carboxylic acids, ESI in positive ion mode is generally the preferred method, as the acidic mobile phase facilitates the formation of [M+H]+ ions.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is more suitable for less polar and more volatile compounds that are thermally stable.[10][11] While ESI is typically more sensitive for indole carboxylic acids, APCI can be a valuable alternative if significant matrix effects are observed with ESI, as it can be less susceptible to ion suppression in certain cases.[12]
Table 2: Optimized MS/MS Parameters for Indole-3-Carboxylic Acid
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Promotes the formation of [M+H]+ ions for sensitive detection. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Desolvation Temperature | 350 °C | Facilitates efficient solvent evaporation from the ESI droplets. |
| Desolvation Gas Flow | 800 L/hr | Aids in desolvation and prevents solvent clusters. |
| Cone Voltage | 30 V | Optimized to maximize precursor ion intensity while minimizing in-source fragmentation. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| MRM Transition (Precursor > Product) | 176.1 > 130.1 | Highly specific transition for Indole-3-Carboxylic Acid, corresponding to the loss of formic acid.[5] |
| Collision Energy | 15 eV | Optimized to maximize the intensity of the 130.1 product ion. |
Fragmentation Pathway of Indole-3-Carboxylic Acid
Caption: Proposed fragmentation of protonated Indole-3-Carboxylic Acid.
Data Analysis and Method Validation: Ensuring Trustworthy Results
The generation of high-quality data is only the first step; robust data analysis and thorough method validation are essential to ensure the reliability and trustworthiness of the results.
Quantification and Calibration
Quantification is typically performed by creating a calibration curve using a series of standards of known concentrations. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of isotopes (e.g., 2H, 13C, 15N).
Rationale for SIL-IS: The SIL-IS co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects. By plotting the ratio of the analyte peak area to the SIL-IS peak area against the concentration, any variations in sample preparation or instrument response can be effectively normalized, leading to highly accurate and precise quantification.
Method Validation
A bioanalytical method must be validated to demonstrate that it is fit for its intended purpose. The validation process should adhere to regulatory guidelines, such as those from the FDA.[9][13] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[14]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting Common Issues
Even with a well-developed method, challenges can arise. Here are some common issues and their potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible reconstitution solvent- pH mismatch between sample and mobile phase | - Replace the column- Ensure the reconstitution solvent is weaker than the initial mobile phase- Acidify the sample if using an acidic mobile phase |
| Low Sensitivity/Poor Signal | - Inefficient ionization- Suboptimal MS parameters- Poor extraction recovery | - Optimize ESI/APCI source parameters- Re-optimize cone voltage and collision energy- Evaluate a different sample preparation technique (e.g., SPE instead of protein precipitation) |
| High Background/Interference | - Matrix effects- Contamination from solvents or labware | - Improve chromatographic separation to move the analyte away from interfering peaks- Employ a more selective sample preparation method (e.g., SPE)- Use high-purity solvents and clean labware |
| Inconsistent Results/Poor Reproducibility | - Inconsistent sample preparation- Fluctuation in instrument performance- Analyte instability | - Automate sample preparation if possible- Perform system suitability tests before each run- Investigate analyte stability under the experimental conditions |
Conclusion
The LC-MS/MS methodology detailed in this application note provides a robust and reliable framework for the quantitative analysis of indole carboxylic acid derivatives in complex biological matrices. By understanding the scientific principles behind each step of the workflow, from sample preparation to data analysis, researchers can develop and validate high-quality bioanalytical methods. Adherence to these principles and best practices will ensure the generation of accurate, reproducible, and trustworthy data, which is paramount for advancing our understanding of the roles of these important molecules in health and disease, and for the successful development of new therapeutics.
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Cell-Based Assays for Characterizing the Bioactivity of Indole Compounds: Application Notes and Protocols
Introduction
The indole scaffold is a privileged heterocyclic structure, prominently featured in a vast array of natural products and synthetic molecules of significant therapeutic interest.[1] Found in compounds ranging from the essential amino acid tryptophan to complex alkaloids, the indole nucleus serves as a cornerstone in medicinal chemistry.[2] Pharmaceutical agents incorporating this framework exhibit a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuro-modulatory properties.[1][3][4][5][6] The remarkable versatility of the indole ring allows it to interact with numerous biological targets, driving its application in the development of drugs for diverse clinical conditions.[1][2]
The journey from a promising indole compound to a viable drug candidate is critically dependent on a robust preclinical evaluation pipeline. Cell-based assays are indispensable tools in this process, providing the initial assessment of a compound's efficacy, potency, and mechanism of action in a biologically relevant context.[7] These assays allow researchers to move beyond simple biochemical interactions and observe the effects of a compound on living cells, offering insights into complex processes like cell viability, proliferation, apoptosis, and the modulation of intricate signaling pathways. This guide provides detailed protocols and technical insights for a suite of cell-based assays tailored for the comprehensive characterization of indole compounds, designed for researchers, scientists, and drug development professionals.
Section 1: Foundational Assays - Assessing Cytotoxicity and Viability
The initial and most critical step in evaluating any new compound is to determine its effect on cell viability and proliferation. These foundational assays establish the concentration range at which a compound exerts a biological effect, typically quantified as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This data is essential for designing all subsequent mechanistic studies.
Principle of Tetrazolium-Based Viability Assays (MTT & XTT)
Colorimetric assays using tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are a mainstay for assessing cell viability. The core principle relies on the metabolic activity of living cells. Mitochondrial dehydrogenases, active only in viable cells, cleave the tetrazolium ring of MTT, converting the soluble yellow salt into an insoluble purple formazan precipitate.[8][9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[8] The XTT assay is a similar method, but its formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.[10]
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of an indole derivative on a selected cell line.
Materials:
-
Human cell line (e.g., HeLa, MCF-7, A549, RAW 264.7)[4][10][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole compound stock solution (e.g., 10-50 mM in DMSO)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[11]
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[9][11]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9][11]
-
Compound Treatment: Prepare serial dilutions of the indole compound in complete medium from the stock solution. A typical concentration range for initial screening is 0.1 to 100 µM.[10]
-
Remove the seeding medium from the wells and add 100 µL of the diluted compound solutions.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the indole compound.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[10][11]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11] During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to correct for background.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity of Indole Derivatives
The following table summarizes example cytotoxicity data for various indole compounds against different human cancer cell lines, demonstrating the utility of the MTT assay in initial screening.
| Compound/Derivative | Target Cell Line | Assay Type | Key Finding (IC₅₀/GI₅₀) | Reference |
| Indole-3-carbinol | H1299 (Lung) | MTT | 449.5 µM | [3] |
| 5-chloro-indole-2-carboxylate | Panc-1, MCF-7, A-549 | Antiproliferative | 29 nM - 42 nM | [10] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | MTT | 9.5 ± 2.2 μM | [12] |
| Trisindolal | MEXF 462 (Melanoma) | Cytotoxicity | 0.50 µM | [13] |
| Indole-3-acetic acid (IAA) | Caco-2 (Colorectal) | Cytotoxicity | 0.52 µM | [14] |
Section 2: Mechanistic Assays - Unraveling the Mode of Action
Once the cytotoxic or biological activity of an indole compound is established, the next step is to investigate its mechanism of action. Indole derivatives are known to modulate a multitude of cellular processes, including apoptosis, inflammation, and key signaling pathways.[15][16]
A. Apoptosis and Cell Cycle Analysis
A significant number of indole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[15][16] Assays that measure apoptotic markers or analyze cell cycle distribution are crucial for confirming this mechanism.
Principle of Cell Cycle Analysis: The cell cycle is a tightly regulated process, and many anticancer agents function by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can subsequently lead to apoptosis. By staining DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle can be quantified using flow cytometry.
This protocol describes how to analyze the effect of an indole compound on the cell cycle distribution of cancer cells.[11]
Materials:
-
6-well plates
-
Indole compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the indole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.[11]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Store the fixed cells at -20°C for at least 2 hours or up to several weeks.[11]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature. RNase A in the staining solution degrades RNA, ensuring that PI only stains DNA.[11]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
B. Anti-Inflammatory Activity Assays
Many indole derivatives possess potent anti-inflammatory properties.[4][17] These effects are often evaluated in vitro by measuring the inhibition of key inflammatory mediators in immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with lipopolysaccharide (LPS).[4][17]
Principle of Nitric Oxide (NO) Inhibition Assay: Nitric oxide (NO) is a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation. The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of an indole compound indicates inhibition of the NO production pathway.[4]
Materials:
-
RAW 264.7 macrophage cells
-
Indole compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard curve
-
96-well plate and microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the indole compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[4] Include appropriate vehicle and untreated controls.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each supernatant sample. Incubate for 10 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a NaNO₂ standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
C. Signaling Pathway Modulation
The pleiotropic effects of indole compounds stem from their ability to modulate multiple cellular signaling pathways that are crucial for cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][5][16]
// Nodes Indole [label="Indole Compounds\n(e.g., I3C, DIM)", fillcolor="#FBBC05", fontcolor="#202124"];
// Pro-survival Pathways (Inhibited) PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
// Anti-apoptotic Proteins (Inhibited) Bcl2 [label="Anti-apoptotic Proteins\n(Bcl-2, Bcl-xL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pro-apoptotic Proteins (Activated) Bax [label="Pro-apoptotic Proteins\n(Bax, Bim)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Downstream Effectors Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Indole -> PI3K_Akt [label=" inhibits", arrowhead=tee, color="#EA4335"]; Indole -> NFkB [label=" inhibits", arrowhead=tee, color="#EA4335"]; Indole -> Bcl2 [arrowhead=tee, color="#EA4335"]; Indole -> Bax [arrowhead=normal, color="#34A853"];
PI3K_Akt -> Bcl2 [arrowhead=normal, color="#34A853"]; NFkB -> Bcl2 [arrowhead=normal, color="#34A853"];
Bcl2 -> Mitochondria [arrowhead=tee, color="#EA4335"]; Bax -> Mitochondria [arrowhead=normal, color="#34A853"]; Mitochondria -> Caspases [arrowhead=normal, color="#5F6368"]; Caspases -> Apoptosis [arrowhead=normal, color="#5F6368"]; } dot Caption: Indoles induce apoptosis by inhibiting pro-survival pathways.
Reporter gene assays are powerful tools for studying the transcriptional activity of specific signaling pathways or nuclear receptors.
Principle: These assays utilize a plasmid vector where the expression of a reporter gene (e.g., firefly luciferase) is controlled by a specific DNA response element.[18][19] If an indole compound activates a transcription factor or nuclear receptor that binds to this response element, the reporter gene is transcribed, and its protein product (luciferase) is produced. The activity of luciferase is then measured by adding its substrate (luciferin), which generates a luminescent signal proportional to the level of gene activation.[18] A second reporter, such as Renilla luciferase, is often co-expressed from the same or a different vector to serve as an internal control for transfection efficiency and cell number.[18][19]
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
Reporter plasmid (e.g., pGL4 containing response elements and firefly luciferase)[20]
-
Expression vector for the nuclear receptor of interest (if not endogenously expressed)
-
Internal control plasmid (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Indole compound
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the reporter plasmid, the nuclear receptor expression vector, and the internal control plasmid using a suitable transfection reagent. Plate the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, treat the cells with the indole compound at various concentrations.
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[19]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Section 3: Target-Specific Assays
For indole compounds with a known or suspected molecular target, specific assays can be employed to confirm direct interaction and quantify inhibitory or binding affinity.
A. Cell-Based Enzyme Inhibition Assay: Indoleamine 2,3-Dioxygenase (IDO1)
Principle: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine.[21][22] IDO1 is a significant target in cancer immunotherapy because its activity in tumor cells depletes local tryptophan, suppressing T-cell proliferation and promoting immune tolerance. Cell-based IDO1 activity assays measure the enzyme's function within intact cells, often using a fluorogenic developer that selectively reacts with the N-formylkynurenine product to generate a fluorescent signal.
Materials:
-
Human cancer cells known to express IDO1 (e.g., HeLa, or cells stimulated with IFN-γ)
-
Indole compound (potential IDO1 inhibitor)
-
Selective IDO1 inhibitor (for positive control, e.g., Epacadostat)
-
Fluorometric IDO1 Activity Assay Kit (e.g., Abcam ab235936 or similar)
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Culture IDO1-expressing cells and treat them with the test indole compound and controls for a specified period.
-
Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions to prepare cell extracts.
-
Enzymatic Reaction: In a 96-well plate, add the cell extract, IDO1 substrate (L-Tryptophan), and assay buffer.
-
Incubation: Incubate the reaction mixture, allowing the IDO1 enzyme in the extract to convert the substrate to N-formylkynurenine.
-
Signal Development: Add the fluorogenic developer solution, which reacts with the N-formylkynurenine produced.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 402/488 nm).
-
Data Analysis: The fluorescence intensity is proportional to the IDO1 activity. Calculate the percentage of inhibition for the test compounds relative to the untreated control.
B. Receptor Binding Assay: Serotonin (5-HT) Receptors
Principle: Many indole alkaloids and synthetic derivatives have a high affinity for serotonin (5-HT) receptors, which are key targets for treating neurological and psychiatric disorders.[23] Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor subtype.[24] The assay measures the ability of a test compound (the "competitor") to displace a specific high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is its IC₅₀, from which the inhibitory constant (Ki) can be calculated.[24]
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂A).[24]
-
Specific radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT₂A).[24][25]
-
Test indole compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and serial dilutions of the test indole compound.[26]
-
Controls:
-
Total Binding: Membranes + radioligand + buffer (no competitor).
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, non-radiolabeled ligand for the receptor to saturate all specific binding sites.[24]
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a 96-well filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Counting: Add scintillation cocktail to the wells and count the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
General Experimental Workflow
A logical, tiered approach is essential for efficiently screening and characterizing indole compounds. The workflow should progress from broad, high-throughput screens to more complex, low-throughput mechanistic studies.
// Nodes Lib [label="Indole Compound Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; HTS [label="Primary Screen:\nCell Viability (MTT/XTT)\nHigh-Throughput", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(IC50 Determination)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Secondary [label="Secondary Assays\n(Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Cell Cycle\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Anti-Inflammatory\n(NO, Cytokine Assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tertiary [label="Tertiary / Mechanistic Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Signaling Pathway\n(Reporter Assay, Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Target Engagement\n(Binding / Enzyme Assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead [label="Lead Candidate", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Lib -> HTS; HTS -> Hit_ID; Hit_ID -> Secondary; Secondary -> Apoptosis; Secondary -> Inflammation; Apoptosis -> Tertiary; Inflammation -> Tertiary; Tertiary -> Signaling; Tertiary -> Target; Signaling -> Lead; Target -> Lead; } dot Caption: Tiered workflow for screening and characterizing indole compounds.
References
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Ahmad, A., Sakr, W. A., & Rahman, K. W. (2011). Mechanisms and therapeutic implications of cell death induction by indole compounds. Cancers, 3(3), 2955-2974. Retrieved from [Link]
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Ahmad, A., et al. (2011). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Cancers. Retrieved from [Link]
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Al-Malki, J. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Retrieved from [Link]
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Jada, S. I., et al. (2008). Evaluation of Indole-Based Probes for High-Throughput Screening of Drug Binding to Human Serum Albumin: Analysis by High-Performance Affinity Chromatography. Analytical Chemistry. Retrieved from [Link]
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Bansal, R., et al. (2010). Indole: A novel signaling molecule and its applications. ResearchGate. Retrieved from [Link]
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Ahmad, A., et al. (2011). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Semantic Scholar. Retrieved from [Link]
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Hendrikx, T., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. ResearchGate. Retrieved from [Link]
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Sadok, I., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Kumar, V., et al. (2022). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Retrieved from [Link]
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Hendrikx, T., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. bioRxiv. Retrieved from [Link]
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Max Planck Institute of Molecular Physiology. (2024). Strengthened immune defense against cancer. EurekAlert!. Retrieved from [Link]
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Ruiz-Marcial, C. A., et al. (2021). Molecular Human Targets of Bioactive Alkaloid-Type Compounds from Tabernaemontana cymose Jacq. Molecules. Retrieved from
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Rao, V., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Retrieved from
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Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. Retrieved from
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El-Hawfy, S., et al. (2021). In vitro cytotoxic activity of selected indole derivatives in a panel... ResearchGate. Retrieved from [Link]
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Li, Z., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Combinatorial Chemistry & High Throughput Screening. Retrieved from
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Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]
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Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Liu, Y., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences. Retrieved from
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Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. Retrieved from [Link]
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Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
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Rao, V., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Scilit. Retrieved from [Link]
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Al-Malki, J. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Retrieved from
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Al-Malki, J. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. INDIGO Biosciences. Retrieved from [Link]
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Hynes, J., et al. (2014). The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function. Journal of Laboratory Automation. Retrieved from [Link]
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da Silva, A. C. G., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs. Retrieved from [Link]
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Fujiwara, H., et al. (2019). Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. Nutrients. Retrieved from
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Wiertz, J., et al. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Nutrition. Retrieved from
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Al-Malki, J. S., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules. Retrieved from [Link]
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Norwood, C., & Huigens, R. W. (2020). Overview of A) indole alkaloids and therapeutic agents, B) the diverse... ResearchGate. Retrieved from [Link]
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Li, Z., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. Retrieved from [Link]
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Riu, A., et al. (2011). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Nuclear Receptor Signaling. Retrieved from [Link]
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Li, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Retrieved from
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Siqueira-Neto, J. L., et al. (2012). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLoS Neglected Tropical Diseases. Retrieved from [Link]
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Singh, R., et al. (2023). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. Retrieved from [Link]
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Roostaeian, T., et al. (2021). Microbiota-produced indole metabolites disrupt mitochondrial function and inhibit Cryptosporidium parvum growth. Cell Reports. Retrieved from
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McCallum, M. M., et al. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Retrieved from [Link]
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Hilaris Publisher. (2023). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. Retrieved from [Link]
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Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wiertz, J., et al. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Nutrition. Retrieved from [Link]
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Lasure, A., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from
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Application Notes & Protocols: Investigating the Anti-Cancer Potential of 3-cyclohexyl-1H-indole-6-carboxylic acid
Introduction:
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic properties. In oncology, indole derivatives have emerged as a promising class of compounds, with several agents already in clinical use for the treatment of various cancers.[1][2] These compounds are known to exert their anti-cancer effects through diverse mechanisms of action, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of apoptosis and cell cycle arrest.[3][4]
Among the vast landscape of indole-based compounds, derivatives of indole-6-carboxylic acid have recently garnered attention for their potential as targeted anti-cancer agents. Studies have shown that modifications at different positions of the indole-6-carboxylic acid core can lead to potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[5][6][7][8] These receptors are frequently overexpressed in a wide range of solid tumors and play a crucial role in tumor cell proliferation, survival, and angiogenesis.
This application note focuses on a specific, yet under-investigated derivative: 3-cyclohexyl-1H-indole-6-carboxylic acid . While the existing literature provides a strong rationale for exploring indole-6-carboxylic acid derivatives in cancer research, to our knowledge, the specific biological activities of the 3-cyclohexyl substituted analog have not been extensively reported. The introduction of a bulky, lipophilic cyclohexyl group at the 3-position of the indole ring presents an interesting structural modification that could influence its binding affinity and selectivity for various biological targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-cancer potential of this compound. We will provide a hypothesized mechanism of action based on the known pharmacology of related compounds, detailed protocols for in vitro characterization, and a strategic workflow for a systematic investigation.
Hypothesized Mechanism of Action: A Potential Dual Inhibitor of EGFR and VEGFR
Based on the structure-activity relationships of similar indole-6-carboxylic acid derivatives, we hypothesize that this compound may function as an inhibitor of receptor tyrosine kinases, particularly EGFR and VEGFR-2. The indole core can mimic the purine ring of ATP, enabling it to compete for the ATP-binding site in the kinase domain of these receptors. The cyclohexyl group at the 3-position may enhance hydrophobic interactions within the active site, potentially increasing its potency and/or selectivity.
Inhibition of EGFR and VEGFR signaling pathways would lead to a cascade of downstream effects, ultimately resulting in the suppression of tumor growth and angiogenesis. The proposed signaling pathway and the potential point of intervention by this compound are illustrated in the diagram below.
Caption: Hypothesized inhibition of EGFR and VEGFR signaling by this compound.
Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial to efficiently evaluate the anti-cancer potential of a novel compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: A logical workflow for the in vitro evaluation of this compound.
Detailed Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast)
-
Normal cell line (e.g., HaCaT - keratinocytes) for selectivity assessment
-
This compound (dissolved in DMSO)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound Concentration (µM) | A549 (% Viability) | HCT-116 (% Viability) | MCF-7 (% Viability) | HaCaT (% Viability) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.1 | 98.2 | 99.1 | 97.5 | 100 |
| 1 | 85.3 | 88.6 | 82.1 | 98.7 |
| 10 | 52.1 | 48.9 | 45.3 | 90.2 |
| 50 | 15.7 | 12.3 | 10.8 | 75.6 |
| 100 | 5.4 | 4.1 | 3.9 | 60.1 |
| IC50 (µM) | 9.8 | 9.2 | 8.5 | >100 |
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
Objective: To directly measure the inhibitory activity of this compound against purified EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR and VEGFR-2 kinase domains
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of this compound in kinase buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP & Measure Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound Concentration (nM) | EGFR (% Inhibition) | VEGFR-2 (% Inhibition) |
| 0 (Vehicle) | 0 | 0 |
| 1 | 5.2 | 8.1 |
| 10 | 15.6 | 20.3 |
| 100 | 48.9 | 55.4 |
| 1000 | 85.7 | 90.1 |
| 10000 | 98.2 | 99.5 |
| IC50 (nM) | 110 | 85 |
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of EGFR, VEGFR-2, and their downstream signaling proteins (e.g., AKT, ERK) in cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Growth factor (e.g., EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with this compound at its IC50 concentration for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 4: Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for the initial investigation of this compound as a potential anti-cancer agent. The hypothesized mechanism of action as a dual EGFR/VEGFR inhibitor is a scientifically sound starting point based on existing literature for related compounds.[5][6] A thorough execution of these experiments will elucidate the cytotoxic and mechanistic properties of this novel compound, paving the way for further preclinical development.
References
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National Center for Biotechnology Information (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
-
Bentham Science (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]
-
PubMed (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. [Link]
-
ResearchGate (2022). Basic mechanism of action for indole containing anti-lung cancer drugs. [Link]
-
Bentham Science (2022). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. [Link]
-
PubMed Central (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. [Link]
-
ResearchGate (2024). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. [Link]
-
ResearchGate (2024). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. [Link]
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Application Notes and Protocols for Antimicrobial Screening of Novel Indole Derivatives
Introduction: The Enduring Promise of the Indole Scaffold in Antimicrobial Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] From the essential amino acid tryptophan to potent therapeutic agents, indoles have demonstrated a remarkable capacity to interact with various biological targets. In the face of rising antimicrobial resistance, the exploration of novel chemical entities that can effectively combat pathogenic microorganisms is a global health priority.[4] Indole derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of activity against bacteria and fungi, including multidrug-resistant strains.[3][5]
The antimicrobial efficacy of indole derivatives is often attributed to their ability to mimic biological structures and participate in key interactions with microbial proteins and membranes.[3] Mechanisms of action can be multifaceted, ranging from the disruption of cell membrane integrity and inhibition of biofilm formation to more specific interactions with essential microbial enzymes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust screening of novel indole derivatives for antimicrobial activity. It details field-proven protocols for determining the minimum inhibitory concentration (MIC) and assessing zones of inhibition, underpinned by the scientific rationale for each experimental step.
I. Foundational Knowledge: Understanding the Antimicrobial Potential of Indole Derivatives
The diverse antimicrobial activities of indole derivatives are a function of the varied substituents that can be incorporated into the indole ring system. These modifications influence the compound's lipophilicity, electronic properties, and steric interactions, all of which can modulate its antimicrobial potency and spectrum. Some reported mechanisms of action for antimicrobial indole derivatives include:
-
Membrane Disruption: Lipophilic indole derivatives can intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: Indole scaffolds can act as mimics of endogenous substrates, competitively or non-competitively inhibiting the activity of essential microbial enzymes involved in processes such as DNA replication, cell wall synthesis, or metabolic pathways.
-
Biofilm Inhibition: Many indole derivatives have been shown to interfere with the formation of microbial biofilms, which are structured communities of microorganisms that exhibit increased resistance to antibiotics and host immune responses.
-
Interference with Quorum Sensing: Some indole compounds can disrupt bacterial communication systems (quorum sensing), which regulate the expression of virulence factors and biofilm formation.
II. Experimental Protocols: A Step-by-Step Guide to Antimicrobial Screening
The following protocols are designed to provide a standardized and reproducible framework for the initial antimicrobial screening of novel indole derivatives. Adherence to these methodologies is crucial for generating reliable and comparable data.
A. Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7] This quantitative assay is essential for comparing the potency of different compounds. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
1. Materials and Reagents:
-
Novel indole derivatives
-
96-well microtiter plates (sterile, U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., ATCC reference strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent for dissolving indole derivatives (e.g., DMSO, ensuring final concentration does not inhibit microbial growth)
2. Inoculum Preparation (Standardized to 0.5 McFarland):
The causality behind standardizing the inoculum is to ensure that the number of microbial cells is consistent across all tests, which is critical for the reproducibility of MIC values.[11] An inoculum that is too dense can lead to falsely high MICs, while an overly dilute inoculum may result in falsely low MICs.
-
Step 1: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Step 2: Suspend the colonies in sterile saline or broth.
-
Step 3: Vortex the suspension to ensure homogeneity.
-
Step 4: Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by visual comparison against a white background with a black line or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[10] A 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL for most bacteria.[11][12]
-
Step 5: Within 15 minutes of standardization, dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Assay Procedure:
-
Step 1: Compound Preparation: Prepare a stock solution of each indole derivative in a suitable solvent. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate. The typical concentration range for screening novel compounds can vary widely but often spans from 0.125 to 256 µg/mL.
-
Step 2: Inoculation: Add the standardized and diluted microbial inoculum to each well containing the test compound, positive control, and growth control (broth with inoculum but no compound).
-
Step 3: Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
Step 4: Result Interpretation: The MIC is the lowest concentration of the indole derivative at which there is no visible growth (turbidity) in the well.[13][14] This can be assessed visually or with a microplate reader.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
B. Qualitative and Semi-Quantitative Assessment: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[4][15] It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[4]
1. Materials and Reagents:
-
Novel indole derivatives
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Positive control antibiotic
-
Solvent for dissolving indole derivatives (e.g., DMSO)
2. Assay Procedure:
-
Step 1: Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Step 2: Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Step 3: Well Creation: Allow the plate to dry for a few minutes. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of a defined diameter (e.g., 6-8 mm) in the agar.
-
Step 4: Compound Application: Add a fixed volume (e.g., 50-100 µL) of the indole derivative solution at a known concentration into each well. Also, include wells for the positive control and the solvent (negative control).
-
Step 5: Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Step 6: Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Logical Flow of Agar Well Diffusion Assay
Caption: Step-by-step process of the agar well diffusion assay.
III. Data Presentation and Interpretation
Clear and concise data presentation is crucial for the effective communication of screening results.
A. Tabulating MIC Data
Summarize the MIC values in a table for easy comparison of the activity of different indole derivatives against a panel of microorganisms.
| Indole Derivative | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Compound A | 8 | 32 | 16 |
| Compound B | 16 | >128 | 64 |
| Compound C | 4 | 16 | 8 |
| Ciprofloxacin | 1 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
B. Recording Zone of Inhibition Data
Present the zone of inhibition diameters in a similar tabular format.
| Indole Derivative (Concentration) | Staphylococcus aureus Zone of Inhibition (mm) | Escherichia coli Zone of Inhibition (mm) |
| Compound A (100 µ g/well ) | 18 | 12 |
| Compound B (100 µ g/well ) | 10 | 0 |
| Compound C (100 µ g/well ) | 22 | 15 |
| Ciprofloxacin (10 µ g/well ) | 25 | 30 |
| Solvent Control (DMSO) | 0 | 0 |
IV. Concluding Remarks and Future Directions
The protocols detailed in this application note provide a robust starting point for the antimicrobial screening of novel indole derivatives. A self-validating system is inherent in these protocols through the consistent use of standardized inocula, positive and negative controls, and adherence to established guidelines like those from CLSI. This ensures the trustworthiness and reproducibility of the generated data.
Compounds exhibiting promising initial activity should be further investigated to determine their spectrum of activity against a broader panel of clinical isolates, assess their cytotoxicity against mammalian cell lines, and elucidate their precise mechanism of action. The versatile indole scaffold continues to be a rich source of potential new antimicrobial agents, and rigorous screening is the first critical step in unlocking their therapeutic potential.
V. References
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. Available at: [Link]
-
Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me, 5(29), 1-7.
-
Preparation of McFarland Turbidity Standards. (2016). Microbe Online. Available at: [Link]
-
Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress.
-
CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute.
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
-
Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals.
-
PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. (2023). Microbiology Class.
-
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Dr.Oracle.
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. ResearchGate.
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science.
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246.
-
Antimicrobial Susceptibility Testing. Apec.org.
-
McFarland Standards: Principle, Preparation, Uses, Limitations. (2025). Microbe Notes.
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). Clinical and Laboratory Standards Institute.
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2022). NIH.
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies.
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology.
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH.
-
Application Notes and Protocols for Agar Diffusion Method in Antibacterial Testing of Dicranolomin. Benchchem.
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). PMC - NIH.
-
Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (2020). Semantic Scholar.
-
Methods for in vitro evaluating antimicrobial activity: A review. (2017). PMC - PubMed Central.
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
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Application Notes & Protocols: 3-Cyclohexyl-1H-indole-6-carboxylic Acid as a Versatile Fragment for Drug Discovery
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] Its structural versatility allows it to serve as a core for drugs targeting cancer, infectious diseases, inflammation, and neurodegenerative disorders.[1][3][4] Within the vast chemical space of indole derivatives, 3-cyclohexyl-1H-indole-6-carboxylic acid emerges as a compelling starting point for Fragment-Based Drug Discovery (FBDD).
FBDD offers a resource-efficient alternative to traditional high-throughput screening (HTS) by using smaller, less complex molecules ("fragments") to probe protein binding sites.[5][6] This approach allows for a more thorough exploration of chemical space, increasing the likelihood of identifying high-quality hits that can be efficiently optimized into potent and selective lead compounds.[6][7] this compound is an ideal fragment candidate, embodying key features: a rigid, bicyclic core for defined vector-based elaboration, a lipophilic cyclohexyl group to probe hydrophobic pockets, and two key chemical handles—the carboxylic acid and the indole N-H—for synthetic diversification.
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and practical application of this fragment in a typical FBDD workflow, from initial hit identification to subsequent lead generation and cellular validation.
Physicochemical & ADMET Profile of the Fragment
A fragment's success is dictated by its physicochemical properties, which must adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). These guidelines ensure adequate solubility and reduce molecular complexity, providing a better starting point for optimization.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance in FBDD |
| Molecular Formula | C₁₅H₁₇NO₂ | PubChem[9] | - |
| Molecular Weight | 243.30 g/mol | PubChem[9] | Adheres to "Rule of Three", allowing for significant molecular weight addition during optimization. |
| XLogP3 | 4.1 | PubChem[9] | Slightly above the "Rule of Three" ideal, indicating lipophilicity. This can be advantageous for targeting hydrophobic pockets but requires careful management to maintain solubility during elaboration. |
| H-Bond Donors | 2 (N-H, O-H) | PubChem[9] | Provides key interaction points with target proteins. |
| H-Bond Acceptors | 2 (C=O, O-H) | PubChem[9] | Offers additional points for directed hydrogen bonding. |
| Polar Surface Area | 53.1 Ų | PubChem[9] | Contributes to solubility and permeability characteristics. |
The profile of this compound positions it as a promising, albeit moderately lipophilic, fragment. Its defined structure and available synthetic handles provide clear pathways for property modulation and potency improvement.
Synthesis and Derivatization Strategies
The utility of a fragment is directly tied to the accessibility of its derivatives. The this compound scaffold offers three primary vectors for chemical elaboration, enabling systematic exploration of the surrounding chemical space of a target's binding site.
Diagram 1: Key Derivatization Vectors This diagram illustrates the primary sites for chemical modification on the core scaffold.
Caption: Primary sites for synthetic elaboration.
-
Vector 1 (Carboxylic Acid): This is the most versatile handle. It can be readily converted to amides, esters, or other functional groups via standard coupling chemistries.[10][11] Amide coupling, in particular, is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities to probe for new interactions.
-
Vector 2 (Indole N-H): The indole nitrogen can be alkylated or arylated to introduce substituents that can occupy adjacent pockets or alter the electronic properties of the indole ring.
-
Vector 3 (Aromatic Ring): Positions C2, C4, C5, and C7 of the indole ring are accessible for functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although this may require multi-step synthesis.
Application Protocols
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions characteristic of fragments.[12][13][14] It measures changes in mass on a sensor surface, allowing for real-time monitoring of binding events.[12]
Objective: To identify if this compound binds to a target protein of interest.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor Chip CM5 (carboxymethylated dextran surface)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
-
Target protein (>95% purity)
-
This compound (fragment stock in 100% DMSO)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
DMSO for buffer matching
Workflow Diagram: SPR Screening
Caption: Workflow for SPR-based fragment screening.
Step-by-Step Methodology:
-
Surface Preparation & Immobilization:
-
Activate the carboxymethylated dextran surface of a CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the target protein (diluted to 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[14]
-
-
Fragment Preparation:
-
Screening and Data Collection:
-
Perform a primary screen by injecting the fragment at a single high concentration (e.g., 200 µM) over the target and reference surfaces.
-
For hits that show a response significantly above the baseline noise, perform a dose-response experiment by injecting the full dilution series. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
-
Data Analysis:
-
Process the raw sensorgram data by double-referencing (subtracting the reference surface signal and a buffer-only injection).
-
For dose-response curves, plot the steady-state response (Req) against fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (Kᴅ).
-
Calculate the Ligand Efficiency (LE) to normalize binding affinity by size: LE = -RT * ln(KD) / N, where N is the number of non-hydrogen atoms.[14] An LE ≥ 0.3 is generally considered a good starting point.
-
Protocol 2: Hit Elaboration via Amide Coupling
Objective: To synthesize a small library of analogs based on a confirmed SPR hit to build a Structure-Activity Relationship (SAR). This protocol details the coupling of various primary amines to the fragment's carboxylic acid.
Materials:
-
This compound
-
A selection of primary amines (e.g., benzylamine, morpholine, aniline)
-
Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[15]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Workflow Diagram: Synthetic Elaboration
Caption: General workflow for amide coupling.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
Add the desired primary amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
This protocol can be adapted for parallel synthesis to rapidly generate a library of analogs for SAR studies.
Protocol 3: Cell Viability Assessment using the MTT Assay
Objective: To evaluate the cytotoxicity of newly synthesized, higher-potency compounds against a relevant cancer cell line. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[18][19] The amount of formazan produced is proportional to the number of living cells.[20]
Materials:
-
Human cancer cell line (e.g., HCT-116 colorectal carcinoma)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[20][21]
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
This compound represents a high-value fragment for initiating drug discovery campaigns. Its favorable physicochemical properties, combined with a versatile and synthetically accessible scaffold, provide a robust starting point for FBDD. The protocols outlined here describe a clear, logical, and experimentally validated path from initial biophysical screening to lead elaboration and cellular characterization. By leveraging the strategic advantages of the indole core, researchers can efficiently navigate the path from a millimolar fragment hit to a potent, cell-active lead compound, accelerating the development of novel therapeutics for a wide range of diseases.[3][22]
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
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Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Wang, Y., et al. (2024). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Medicinal Chemistry. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, S., et al. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Journal of Advanced Scientific Research. Retrieved from [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved from [Link]
-
MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
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Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (n.d.). International Journal of Research and Pharmaceutical Sciences. Retrieved from [Link]
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Isaksson, J., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. Retrieved from [Link]
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Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved from [Link]
-
Rich, R. L., & Myszka, D. G. (2008). SPR-based fragment screening: advantages and applications. Journal of Biomolecular Screening. Retrieved from [Link]
-
Chapter 7. Fragment-Based Drug Discovery. (n.d.). In Lead Compound Discovery Strategies. Retrieved from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Renaud, J., et al. (2010). Fragment screening by surface plasmon resonance. SciSpace. Retrieved from [Link]
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3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
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An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. Retrieved from [Link]
-
Amine to Amide (Coupling) - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Retrieved from [Link]
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Fragment-based screening using surface plasmon resonance technology. (n.d.). CNGBdb. Retrieved from [Link]
-
3-cyclohexyl-2-phenyl-1h-indole-6-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]
-
1H-Indole-6-carboxylic acid, 3-cyclohexyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2-phenyl-. (n.d.). LookChem. Retrieved from [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2023). Chemistry & Biodiversity. Retrieved from [Link]
-
Narjes, F., et al. (2011). Discovery of (7R)-14-cyclohexyl-7-{ amino}-7,8-dihydro-6H-indolo[1,2-e][4][17]benzoxazocine-11-carboxylic acid (MK-3281), a potent and orally bioavailable finger-loop inhibitor of the hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (n.d.). MDPI. Retrieved from [Link]
-
New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). ResearchGate. Retrieved from [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). MDPI. Retrieved from [Link]
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- 21. MTT (Assay protocol [protocols.io]
- 22. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Indole-6-Carboxylic Acid
Introduction: The Versatile Scaffold of Indole-6-Carboxylic Acid in Modern Chemistry
Indole-6-carboxylic acid is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its rigid bicyclic structure, coupled with the reactive carboxylic acid handle and the modifiable indole core, makes it a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Derivatives of indole-6-carboxylic acid have been explored for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents.[1] The strategic derivatization of this core molecule allows for the fine-tuning of its physicochemical and pharmacological properties, enabling researchers to optimize lead compounds and develop novel chemical entities.
This guide provides a comprehensive overview of established protocols for the derivatization of indole-6-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors. The protocols detailed herein are presented with an emphasis on the underlying chemical principles, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.
Core Derivatization Strategies
The derivatization of indole-6-carboxylic acid can be broadly categorized into two main approaches:
-
Modification of the Carboxylic Acid Group: This involves classic transformations such as esterification and amidation to introduce a variety of functional groups, thereby modulating properties like solubility, lipophilicity, and metabolic stability.
-
Functionalization of the Indole Ring: This encompasses more advanced techniques, including C-H activation and cross-coupling reactions, to install substituents at specific positions on the indole nucleus, enabling extensive exploration of the chemical space.
The following sections will provide detailed protocols for key reactions within these categories.
Protocol 1: Esterification of Indole-6-Carboxylic Acid
Esterification is a fundamental transformation for masking the polarity of the carboxylic acid and introducing moieties that can act as prodrugs or enhance cell permeability. The choice of esterification method depends on the substrate's sensitivity and the desired ester.
A. Fischer-Speier Esterification: A Classic Approach
This acid-catalyzed method is well-suited for simple, unhindered alcohols. The reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent.
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄, TsOH): Protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: Shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle, by ensuring a high concentration of one of the reactants.
-
Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol:
-
To a solution of indole-6-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as solvent), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
B. Steglich Esterification: For Acid-Sensitive Substrates
For more complex alcohols or substrates that are sensitive to strong acidic conditions, the Steglich esterification, using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a preferred method.[3]
Causality Behind Experimental Choices:
-
DCC/EDC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP: Acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.
Experimental Protocol:
-
Dissolve indole-6-carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1-1.3 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If using EDC, the urea byproduct is water-soluble and can be removed during aqueous workup.
-
Dilute the reaction mixture with an organic solvent and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 1: Comparison of Esterification Methods
| Method | Reagents | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic Acid, Alcohol, Strong Acid Catalyst | Simple, inexpensive, suitable for large scale. | Requires high temperatures and excess alcohol; not suitable for acid-sensitive substrates. |
| Steglich | Carboxylic Acid, Alcohol, DCC/EDC, DMAP | Mild conditions, high yields, broad substrate scope.[3] | Stoichiometric amounts of coupling agents needed, formation of urea byproducts. |
Diagram 1: Esterification Workflow
Sources
Measuring the binding affinity of 3-cyclohexyl-1H-indole-6-carboxylic acid
Application Note & Protocol
Topic: Measuring the Binding Affinity of 3-cyclohexyl-1H-indole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule with a scaffold that is of significant interest in medicinal chemistry. The indole ring system is a common motif in pharmacologically active compounds, and its derivatives have been explored as inhibitors for a range of protein targets, including kinases like EGFR and VEGFR-2, as well as proteins involved in DNA repair and dopamine receptors.[1][2][3] The binding affinity of a small molecule to its protein target is a critical parameter in drug discovery, as it dictates the concentration of the compound required to elicit a biological response and influences its overall efficacy and selectivity.[4]
This document provides a comprehensive guide for researchers to measure the binding affinity of this compound to a putative protein target. As the specific target for this compound is not pre-defined, we will present three widely adopted and robust biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each method offers unique advantages and provides complementary information about the binding interaction. This guide is designed to enable researchers to select the most appropriate technique for their experimental system and to execute the necessary protocols to obtain high-quality, reproducible binding data.
Choosing the Right Technique: A Comparative Overview
The selection of a technique to measure binding affinity depends on several factors, including the properties of the small molecule and the protein, the availability of reagents, and the specific information required (e.g., kinetics vs. thermodynamics).
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[5][6][7] | KD (affinity), ka (on-rate), kd (off-rate) | Real-time, label-free, provides kinetic data, high sensitivity.[5][6][8] | Requires protein immobilization which could affect activity, potential for non-specific binding.[9] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[10][11][12] | KD (affinity), ΔH (enthalpy), n (stoichiometry), ΔS (entropy) | Label-free, in-solution measurement, provides a complete thermodynamic profile.[12][13] | Requires larger amounts of sample, sensitive to buffer mismatches.[13][14] |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[15][16][17] | KD (affinity), IC50 (in competitive assays) | In-solution, high-throughput, sensitive.[15][16][18] | Requires a fluorescent label, either on the small molecule or a competitor. |
Experimental Workflows
Caption: High-level experimental workflows for SPR, ITC, and FP.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[5][6][7] It is particularly well-suited for determining the kinetics of binding (on- and off-rates) in addition to the equilibrium dissociation constant (KD).
Principle of SPR
Caption: Principle of Surface Plasmon Resonance (SPR).
Step-by-Step Protocol
-
Protein Immobilization:
-
Select a sensor chip compatible with your protein (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently coupled via its primary amines.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of the compound in the running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant across all samples and ideally below 5% to minimize solvent effects.[19]
-
The concentration range should span at least two orders of magnitude around the expected KD. A typical starting range for a small molecule is 10 nM to 100 µM.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of this compound over the protein and reference flow cells. Each injection should be followed by a dissociation phase where only running buffer flows over the chip.
-
Between different ligand concentrations, a regeneration step (e.g., a short pulse of low pH glycine or high salt buffer) may be necessary to remove all bound ligand and return to the baseline.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][12]
Principle of ITC
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Step-by-Step Protocol
-
Sample Preparation:
-
Dialyze both the purified protein and the this compound into the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or HEPES.
-
The buffer should be chosen to ensure the stability and solubility of both binding partners.[14]
-
Accurately determine the concentrations of the protein and the small molecule.
-
For a typical experiment, the protein concentration in the sample cell is in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher than the protein concentration.[20]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (typically 25 °C).
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
As a control, perform an identical titration of the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Protocol 3: Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[15][16] It is well-suited for high-throughput screening and for determining binding affinities in competitive assay formats.
Principle of FP
Caption: Principle of Fluorescence Polarization (FP).
Step-by-Step Protocol (Competitive Assay)
This protocol assumes that this compound is not fluorescently labeled. A fluorescent probe that is known to bind to the target protein is required.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (tracer) and the unlabeled competitor (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of the competitor in the assay buffer.
-
Prepare a solution of the target protein in the assay buffer.
-
-
Assay Setup:
-
In a microplate (e.g., a black 96- or 384-well plate), add a fixed concentration of the target protein and the fluorescent probe. The concentration of the probe should ideally be at or below its KD for the protein.
-
Add the dilution series of the unlabeled competitor, this compound.
-
Include controls for low polarization (probe only) and high polarization (probe + protein, no competitor).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate polarizing filters. The output is typically in millipolarization units (mP).
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound fluorescent probe.
-
The IC50 can be converted to a Ki (an estimate of the KD) using the Cheng-Prusoff equation, provided the KD of the fluorescent probe and its concentration are known.
-
Conclusion
The choice of technique for measuring the binding affinity of this compound will depend on the specific experimental context. SPR provides detailed kinetic information, ITC offers a complete thermodynamic profile, and FP is a high-throughput method suitable for screening and competitive assays. By following the detailed protocols provided in this application note, researchers can obtain robust and reliable data to characterize the interaction of this and other small molecules with their protein targets, a crucial step in the process of drug discovery and development.
References
- BMG Labtech.
- Cytiva Life Sciences. Biacore SPR for small-molecule discovery.
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (53), 2833. [Link]
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Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]
-
Wang, S., & Wu, D. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2690, pp. 149–159). Humana, New York, NY. [Link]
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PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149–159. [Link]
- AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter.
-
Tiefenbrunn, T. K., et al. (2010). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 132(20), 7080–7092. [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]
-
Chung, J. W., Park, K. W., Bernhardt, R., & Pyun, J. C. (2006). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Journal of the Korean Physical Society, 48(5), 1011-1015. [Link]
- Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
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Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(15), 7410–7417. [Link]
-
Zhang, H., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]
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The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. [Link]
-
Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. [Link]
-
Le, A. V., et al. (2012). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Protein-Ligand Interactions (pp. 1-20). InTech. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
-
Chessari, G., et al. (2013). Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases. Angewandte Chemie International Edition, 52(38), 10078-10081. [Link]
-
Li, Y., et al. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 23(13), 3843-3847. [Link]
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De Rycker, M., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(17), 11625–11640. [Link]
-
Al-Sultani, A. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]
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- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
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- 8. bio-rad.com [bio-rad.com]
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Application Notes and Protocols for Efficacy Testing of Indole Derivatives
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing robust experimental plans to evaluate the efficacy of novel indole derivatives. Moving beyond generic templates, this document emphasizes the causal logic behind experimental choices, ensuring scientific integrity and the generation of reliable, reproducible data.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] From anticancer and anti-inflammatory to neuroprotective and antimicrobial applications, the versatility of the indole ring system continues to inspire the development of novel therapeutic agents.[2][4][5] This guide will provide a systematic approach to the preclinical efficacy testing of indole derivatives, from initial in vitro screening to in vivo validation.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of efficacy testing involves a battery of in vitro assays to determine the biological activity of the indole derivatives in a controlled cellular environment. This section details the core assays for assessing cytotoxicity, apoptosis induction, and target engagement.
Cell Viability and Cytotoxicity: The MTT and XTT Assays
A fundamental first step is to assess the impact of the indole derivative on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used for this purpose. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
Causality Behind the Choice: The selection between MTT and XTT depends on the experimental context. The MTT assay is a classic, cost-effective method, but requires a solubilization step for the formazan product. The XTT assay offers the convenience of a soluble formazan, simplifying the workflow. However, researchers should be aware that some indole derivatives have been reported to interfere with the MTT assay, potentially by directly reducing the tetrazolium salt or through antioxidant properties.[6][7] Therefore, appropriate controls are crucial.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for Caspase-3 activity assay.
Protocol: Colorimetric Caspase-3 Assay
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with the indole derivative at concentrations determined from the viability assays. Include positive and negative controls.
-
Cell Lysis: After the desired incubation period (e.g., 6-24 hours), harvest and lyse the cells according to the kit manufacturer's instructions. [8][9]3. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Self-Validation: Include a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a control to confirm that the observed activity is indeed from caspase-3. [10]
Target Engagement and Pathway Modulation: Western Blotting
Western blotting is a powerful technique to investigate the molecular mechanisms underlying the effects of the indole derivative. It allows for the detection and quantification of specific proteins involved in apoptosis and other signaling pathways.
Causality Behind the Choice: This method provides direct evidence of target engagement and pathway modulation. For example, observing changes in the levels of pro- and anti-apoptotic proteins like Bax, Bcl-2, and cleaved PARP can confirm the induction of apoptosis. [11][12][13][14] Signaling Pathway: Intrinsic Apoptosis
Caption: Simplified intrinsic apoptosis pathway.
Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells with the indole derivative, harvest, and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Self-Validation: The use of a well-characterized loading control is essential to ensure equal protein loading across lanes, validating the observed changes in target protein expression.
Part 2: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Xenograft Models for Anticancer Efficacy
For anticancer indole derivatives, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical efficacy testing.
Causality Behind the Choice: Xenograft models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system, providing crucial data on its therapeutic potential. [15][16]The choice of the cell line and the implantation site (subcutaneous or orthotopic) should be guided by the cancer type being targeted.
| Therapeutic Area | Animal Model | Cell Line/Induction Method | Key Efficacy Readouts |
| Anticancer | Nude or SCID Mice | Subcutaneous or orthotopic injection of human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) | Tumor volume, tumor weight, survival rate, metastasis assessment |
| Anti-inflammatory | Wistar Rats or BALB/c Mice | Carrageenan-induced paw edema, Collagen-induced arthritis | Paw volume, arthritis score, cytokine levels (TNF-α, IL-6) |
| Neuroprotection | C57BL/6 Mice | MPTP-induced Parkinson's disease model, Amyloid-beta injection for Alzheimer's model | Behavioral tests (e.g., rotarod, Morris water maze), neurotransmitter levels, histopathology |
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the indole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Further Analysis: Tumors can be processed for histopathology, immunohistochemistry, or western blotting to assess target modulation.
Self-Validation: A vehicle-treated control group is essential to compare the tumor growth inhibition of the indole derivative. A positive control group treated with a standard-of-care drug can also be included for comparison.
Part 3: ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical for the successful development of any drug candidate. [17][18][19][20][21] Causality Behind the Choice: Unfavorable ADME/Tox properties are a major cause of drug failure in clinical trials. Early in silico and in vitro screening can help identify potential liabilities and guide the selection of candidates with better drug-like properties.
Key ADME/Tox Parameters:
-
Solubility: Affects absorption and bioavailability.
-
Permeability: The ability to cross biological membranes.
-
Metabolic Stability: Resistance to degradation by liver enzymes (e.g., cytochrome P450s).
-
Plasma Protein Binding: Can affect the free drug concentration available to exert its effect.
-
Cytotoxicity in Normal Cells: To assess the therapeutic window.
-
Hepatotoxicity: Potential for liver damage.
-
Cardiotoxicity: Potential for adverse effects on the heart (e.g., hERG channel inhibition).
In Silico and In Vitro ADME/Tox Assays:
| Parameter | Assay |
| Solubility | Kinetic or thermodynamic solubility assays |
| Permeability | PAMPA, Caco-2 cell monolayer assay |
| Metabolic Stability | Liver microsome or hepatocyte stability assays |
| CYP Inhibition | In vitro assays with recombinant CYP enzymes |
| Cytotoxicity | MTT/XTT assays on normal cell lines (e.g., HEK293) |
Conclusion
The experimental design for testing the efficacy of indole derivatives requires a multi-faceted approach that progresses logically from in vitro screening to in vivo validation. By understanding the rationale behind each experimental choice and incorporating self-validating controls, researchers can generate high-quality data to support the advancement of promising indole-based therapeutic candidates.
References
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). Molecules. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules. [Link]
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Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (2024). Hilaris Publisher. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). Molecules. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]
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In-silico ADME and toxcity studies of some novel indole derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]
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Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2025). Bioorganic Chemistry. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences. [Link]
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Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2021). Current Organic Chemistry. [Link]
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A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Current Organic Chemistry. [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Polycyclic Aromatic Compounds. [Link]
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Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025). Cuestiones de Fisioterapia. [Link]
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In-silico ADME and toxcity studies of some novel indole derivatives. (2011). ResearchGate. [Link]
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). International Journal of Molecular Sciences. [Link]
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Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. (2018). Planta Medica. [Link]
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In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. (2020). ACS Chemical Neuroscience. [Link]
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In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. (2020). ACS Chemical Neuroscience. [Link]
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Computational Evaluation of Indole Alkaloids from Rauwolfia vomitoria as Potential Anticancer Agents: Molecular Docking and ADME Profiling. (2025). ResearchGate. [Link]
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Expression of markers of apoptosis evaluated by western blot analysis. (n.d.). ResearchGate. [Link]
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Limitations of the use of MTT assay for screening in drug discovery. (2012). Trends in Pharmacological Sciences. [Link]
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Western blot analysis with effect of indenoindolones on apoptotic markers in HEK 293 cells after treated for 48 h. (n.d.). ResearchGate. [Link]
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Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3. (2012). PLoS ONE. [Link]
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Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. (2020). Drug Testing and Analysis. [Link]
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Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. (2025). Acta Chimica Slovenica. [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). Journal of Reports in Pharmaceutical Sciences. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules. [Link]
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Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). Molecular Cancer Therapeutics. [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2013). International Journal of Pharmacology. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2018). International Journal of Pharmaceutical and Clinical Research. [Link]
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Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2021). Molecules. [Link]
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Animal Models as Tools to Investigate Antidiabetic and Anti‐Inflammatory Plants. (2011). Current Pharmaceutical Biotechnology. [Link]
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Caspase 3 Activity Assay Kit. (2022). MP Biomedicals. [Link]
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. [Link]
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Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2024). ACS Omega. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International. [Link]
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Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). International Journal of Molecular Sciences. [Link]
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Caspase-3 Homogeneous Assay Kit. (n.d.). BPS Bioscience. [Link]
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Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. (2023). Current Bioactive Compounds. [Link]
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Application of 3-Cyclohexyl-1H-indole-6-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold as a Privileged Motif in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatile heterocyclic scaffold is present in numerous natural products, alkaloids, and FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[2][3][4] The 3-substituted indole-6-carboxylic acid core, in particular, has emerged as a promising framework for the development of novel therapeutics, especially in oncology. The strategic placement of a cyclohexyl group at the 3-position and a carboxylic acid at the 6-position offers a unique combination of lipophilicity and hydrogen bonding potential, making 3-cyclohexyl-1H-indole-6-carboxylic acid a molecule of significant interest for researchers in drug discovery and development.
This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry. We will delve into its potential as a scaffold for kinase inhibitors, provide detailed protocols for its synthesis and biological evaluation, and explore the underlying signaling pathways it may modulate.
Rationale for Development: Targeting Key Oncogenic Pathways
Recent studies have highlighted the potential of indole-6-carboxylic acid derivatives as potent inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Overexpression of these receptors is a common feature in many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[5] The development of small molecule inhibitors that target these pathways is a clinically validated strategy in cancer therapy.
The this compound scaffold is hypothesized to interact with the ATP-binding site of these kinases. The indole ring can form crucial hydrogen bonds and pi-stacking interactions, while the cyclohexyl group can occupy a hydrophobic pocket, and the carboxylic acid can form additional interactions with the surrounding amino acid residues.
Synthetic Protocol: A Representative Approach
Workflow for the Synthesis of this compound
Caption: Representative workflow for the synthesis of this compound.
Detailed Protocol:
-
Step 1: Formation of the Phenylhydrazone Intermediate
-
To a solution of 4-hydrazinobenzoic acid (1.0 eq) in ethanol, add cyclohexyl methyl ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude phenylhydrazone can be purified by recrystallization or used directly in the next step.
-
-
Step 2: Fischer Indole Synthesis
-
To the crude phenylhydrazone from Step 1, add a suitable acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2).
-
Heat the mixture to 100-150 °C for 1-3 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully quench with ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Application Notes: Potential as a Dual EGFR/VEGFR-2 Inhibitor
Based on structure-activity relationship (SAR) studies of similar indole-6-carboxylic acid derivatives, this compound is a promising candidate for evaluation as a dual inhibitor of EGFR and VEGFR-2.[5] The presence of an aryl or heteroaryl fragment attached to a linker has been shown to be a requirement for anti-tumor activity in this class of compounds.[5]
Key Mechanistic Claims:
-
EGFR Inhibition: By binding to the ATP pocket of the EGFR tyrosine kinase, the compound can block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival.[3]
-
VEGFR-2 Inhibition: Similarly, inhibition of VEGFR-2 kinase activity can block the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]
Expected Biological Activity Profile:
| Assay Type | Target Cell Line/Enzyme | Expected Outcome | Rationale |
| Cytotoxicity Assay (MTT) | HCT-116, HeLa, HT-29 | Potent inhibition of cell proliferation | Dual inhibition of EGFR and VEGFR-2 pathways, which are crucial for the growth of these cancer cell lines. |
| EGFR Kinase Inhibition Assay | Recombinant EGFR Kinase | Direct inhibition of enzyme activity | The indole scaffold is a known hinge-binder in many kinase inhibitors. |
| VEGFR-2 Kinase Inhibition Assay | Recombinant VEGFR-2 Kinase | Direct inhibition of enzyme activity | The molecular structure fits the pharmacophore model for VEGFR-2 inhibitors. |
| Cell Cycle Analysis | Cancer Cell Lines | G2/M phase cell cycle arrest | A common mechanism for kinase inhibitors that interfere with cell division. |
| Apoptosis Assay | Cancer Cell Lines | Induction of apoptosis | Inhibition of survival signals from EGFR and VEGFR-2 pathways. |
Experimental Protocols for Biological Evaluation
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.[1][2][3][11][12]
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR & VEGFR-2)
This protocol measures the direct inhibitory effect of the compound on the enzymatic activity of EGFR and VEGFR-2.[13][14][15]
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compound
-
A detection system (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the kinase substrate, and ATP.
-
Compound Addition: Add serial dilutions of the test compound or a vehicle control to the wells.
-
Initiate Reaction: Add the recombinant kinase to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways targeted by this compound.
EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of EGFR signaling by this compound.
VEGFR-2 Signaling Pathway and Point of Inhibition
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- 15. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Fischer Indole Synthesis Conditions
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. Discovered by Emil Fischer in 1883, this method remains a cornerstone for constructing the indole nucleus, a privileged scaffold in countless pharmaceuticals and natural products.[1][2][3] However, its sensitivity to reaction conditions can present challenges. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate and master this essential transformation.
The Core Mechanism: Understanding the 'Why'
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Fischer indole synthesis is not a simple condensation but a cascade of equilibria and rearrangements. The accepted mechanism proceeds through several key stages, each representing a potential point of failure or optimization.[1][4]
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.[2]
-
Tautomerization: The hydrazone tautomerizes to the crucial, yet often elusive, enamine (or 'ene-hydrazine') intermediate.[1][2]
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key bond-forming event: a[5][5]-sigmatropic rearrangement.[1][4] This step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the aryl ring.[6][7]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The newly formed amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring.[1][8]
-
Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule, yielding the final aromatic indole product.[1][4]
Diagram: The Fischer Indole Synthesis Pathway
Caption: Key mechanistic steps of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right acid catalyst? The choice of acid is one of the most critical parameters and is highly substrate-dependent.[9] There is no universal catalyst. A good starting point is to screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][10][11]
-
Brønsted acids are often used for simple, unactivated substrates.
-
Lewis acids like ZnCl₂ are effective and commonly used, but can be harsh.[5]
-
Polyphosphoric acid (PPA) is particularly effective for less reactive or electron-deficient substrates that require higher temperatures.[5][10]
-
Milder acids like acetic acid can serve as both catalyst and solvent and may prevent the formation of tar-like byproducts with sensitive substrates.[11][12]
Q2: Can I run this reaction as a "one-pot" procedure? Yes, and it is often preferred. In many cases, the arylhydrazine and carbonyl compound can be heated in an acidic solvent (like acetic acid) to form the hydrazone in situ, which then cyclizes directly to the indole upon further heating without isolation.[5][6] This approach minimizes handling losses and can improve overall efficiency.[13]
Q3: What are the key starting material requirements? The carbonyl component (aldehyde or ketone) must be enolizable, meaning it must have at least two alpha-hydrogens.[5][6] This is necessary for the crucial tautomerization step to the enamine intermediate. The direct synthesis of the parent, unsubstituted indole from acetaldehyde is notoriously difficult.[14] A common workaround is to use pyruvic acid, which forms indole-2-carboxylic acid, followed by a separate decarboxylation step.[5][14]
Q4: My starting arylhydrazine is unstable. What can I do? Arylhydrazines can be sensitive to air and light. It is best practice to use freshly purified or distilled arylhydrazine.[12] Alternatively, their hydrochloride salts are often more stable, crystalline solids that can be weighed out easily and used directly in the reaction.[12][15]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Yield or Complete Reaction Failure
Q: My reaction is not working or the yield is very low. What are the primary causes?
This is the most common issue and can stem from several factors.[10] A systematic approach is required to diagnose the problem.
A: Investigate these key areas:
-
Inappropriate Catalyst: As discussed, the catalyst is critical. A catalyst that is too weak may not facilitate the key rearrangement, while one that is too strong can cause decomposition of the starting materials or the product.[10]
-
Solution: Screen a panel of acids. Start with a common choice like ZnCl₂ or p-TSA. If decomposition (tarring) is observed, switch to a milder acid like acetic acid. If no reaction occurs, consider stronger conditions, such as PPA.[13]
-
-
Substituent Effects: The electronic nature of your substrates plays a huge role.
-
Electron-donating groups (EDGs) on the carbonyl component can over-stabilize a key intermediate, favoring a competing N-N bond cleavage pathway over the desired[5][5]-sigmatropic rearrangement.[14][16] This is a known challenge in synthesizing 3-aminoindoles, which often fail under standard protic acid conditions.[17]
-
Electron-withdrawing groups (EWGs) on the arylhydrazine ring can deactivate it, making the reaction sluggish and requiring harsher conditions (stronger acid, higher temperature).[12][18]
-
Solution: For problematic EDGs on the carbonyl, using Lewis acids like ZnCl₂ can sometimes improve yields.[16] For EWGs on the hydrazine, stronger acids and higher temperatures are often necessary.[12]
-
-
Steric Hindrance: Bulky groups on either the arylhydrazine (especially at the ortho position) or the carbonyl compound can physically block the required conformational changes for the rearrangement and cyclization steps.[10][14]
-
Solution: If severe steric hindrance is suspected, higher reaction temperatures may help overcome the energy barrier. In extreme cases, an alternative indole synthesis route may be necessary.
-
-
Reaction Temperature & Time: The Fischer indole synthesis often requires elevated temperatures to proceed, but excessive heat can lead to decomposition.[13][19]
-
Solution: Systematically optimize the temperature. Start with conditions reported for similar substrates and monitor the reaction by TLC. Microwave-assisted synthesis can be a powerful tool, offering rapid, controlled heating that can dramatically reduce reaction times (from hours to minutes) and improve yields.[13][20][21]
-
Issue 2: Formation of Tar and Polymeric Byproducts
Q: My reaction turns into a black, intractable tar. How can I prevent this?
A: Tar formation is a classic sign of decomposition due to overly harsh conditions.[10]
-
Reduce Acid Strength/Concentration: The most common cause is an acid catalyst that is too strong or used in excess.
-
Solution: Reduce the amount of catalyst or switch to a weaker acid. For example, move from H₂SO₄ to p-TSA or acetic acid.
-
-
Lower the Temperature: High temperatures accelerate side reactions and polymerization.
-
Solution: Find the minimum temperature required for the reaction to proceed at a reasonable rate. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) and monitor by TLC.
-
-
Ensure Purity of Reagents: Impurities in the starting materials, particularly the arylhydrazine, can act as initiators for polymerization.[14]
-
Solution: Use freshly purified reagents.
-
Issue 3: Formation of Regioisomers
Q: I am using an unsymmetrical ketone and getting a mixture of two indole isomers. How can I control the regioselectivity?
A: This is an inherent challenge when using ketones like 2-pentanone, where enamine formation can occur on either side of the carbonyl.[10]
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate, leading to the indole product where the larger substituent is at the C2 position.[10]
-
Acid Strength: The regioselectivity can be influenced by the reaction conditions.
-
Strong acids (like H₂SO₄, PPA) tend to favor cyclization at the less-substituted α-carbon (thermodynamic control).[8]
-
Weaker acids (like acetic acid) or Lewis acids may favor cyclization at the more-substituted α-carbon (kinetic control).[12][18]
-
Solution: Experiment with different acid catalysts. If a specific isomer is required, it may be necessary to synthesize a starting material that blocks one of the enolization pathways. If a mixture is unavoidable, careful chromatographic separation will be required.[12]
-
Data & Protocols
Table 1: Common Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), H₂SO₄, HCl | 0.1-1.0 eq., Reflux in Toluene/Xylene | p-TSA is a versatile and effective choice.[11] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | 1.0-2.0 eq., 100-180 °C | ZnCl₂ is a classic, robust catalyst.[5][9][11] Can be harsh. |
| Acidic Solvent | Glacial Acetic Acid | Used as solvent, Reflux | Serves as both catalyst and solvent; good for sensitive substrates.[12] |
| Dehydrating Acid | Polyphosphoric Acid (PPA) | Used as solvent/catalyst, 100-200 °C | Highly viscous; excellent for difficult cyclizations.[5][10] |
| Modern Methods | Microwave Irradiation | Various catalysts, 100-170 °C, 3-15 min | Dramatically reduces reaction time and can improve yields.[13][20] |
Protocol 1: General Procedure for the Synthesis of 2-Phenylindole
This two-step protocol involves the formation and isolation of the acetophenone phenylhydrazone, followed by acid-catalyzed cyclization.[2]
Step A: Synthesis of Acetophenone Phenylhydrazone
-
In a flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).
-
Warm the mixture on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Allow the solution to cool. Induce crystallization by scratching the inside of the flask if necessary, then cool in an ice bath.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under reduced pressure. The typical yield is 87-91%.[2]
Step B: Cyclization to 2-Phenylindole
-
Place the dried acetophenone phenylhydrazone (5.0 g, 0.024 mol) in a beaker and add pulverized, anhydrous zinc chloride (10 g, 0.073 mol).[2]
-
Heat the mixture in an oil bath at 170 °C, stirring constantly with a thermometer. The mass will liquefy.
-
Continue heating and stirring for 5 minutes after the initial liquefaction.
-
Carefully pour the hot reaction mixture into a beaker containing 400 mL of water.
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker.
-
Collect the crude 2-phenylindole by filtration, wash thoroughly with water, and recrystallize from hot 95% ethanol to yield the pure product.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
This rapid, one-pot procedure demonstrates the power of microwave-assisted synthesis.[20]
-
In a microwave process vial, combine phenylhydrazine (1.0 mmol), cyclohexanone (1.0 mmol), and p-toluenesulfonic acid (p-TSA, 0.1 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for 3-10 minutes with stirring.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure tetrahydrocarbazole. A reported yield for this specific transformation is 91%.[20]
Diagram: Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common issues.
References
- Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis.
- Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
-
Robinson, B. (1981). The Fischer indole synthesis. Semantic Scholar. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis.
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7, 52852-52887. DOI:10.1039/C7RA10716A.
-
Gribble, G. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Sezgin, S. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-836.
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
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Request PDF. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]
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ijrpr. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. Retrieved from [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. DOI: 10.1021/cr0505270.
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
- Garg, N. K., Sarpong, R., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(12), 2356–2359.
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Garg, N. K., Sarpong, R., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. Retrieved from [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid (CAS 494799-17-6)[1]. This molecule is a key intermediate in pharmaceutical research. Its synthesis, most commonly achieved via the Fischer indole synthesis, is a robust reaction but can be susceptible to low yields if not properly optimized[2][3]. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during the synthesis, enhancing both yield and purity.
The primary synthetic route discussed is the acid-catalyzed reaction of (4-carboxyphenyl)hydrazine with cyclohexylacetaldehyde[2][3]. Our guidance is structured to follow the typical experimental workflow, from starting material integrity to final product purification.
Troubleshooting & FAQ
Section 1: Starting Materials and Reagents
Q1: My reaction is sluggish or failing completely. How can I assess the quality of my starting materials, (4-carboxyphenyl)hydrazine and cyclohexylacetaldehyde?
A1: The purity and stability of your starting materials are paramount. Degradation of either reactant is a common cause of reaction failure.
-
(4-carboxyphenyl)hydrazine: This hydrazine derivative can be sensitive to air and moisture, leading to oxidation and decomposition[4][5].
-
Diagnostic Check: Check the appearance of the solid. It should be a light tan powder[5]. Dark discoloration suggests significant oxidation. Its purity can be confirmed by melting point analysis or ¹H NMR. The hydrochloride salt is often more stable for storage[6].
-
Proposed Solution: Use freshly purchased, high-purity (4-carboxyphenyl)hydrazine or its hydrochloride salt[7]. If you suspect degradation, consider recrystallization. Always store it under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
-
Cyclohexylacetaldehyde: Aldehydes, particularly those with α-hydrogens, are prone to self-condensation (aldol reaction) or oxidation to the corresponding carboxylic acid, especially if not stored properly[2][8].
-
Diagnostic Check: The aldehyde should be a colorless to pale yellow oil[8]. The presence of a significant amount of solid (polymer) or a strong, acrid odor different from the expected aldehyde smell indicates degradation. An ¹H NMR spectrum is the best way to check for impurities like the corresponding carboxylic acid or aldol adducts.
-
Proposed Solution: Use freshly distilled cyclohexylacetaldehyde for best results[9]. This aldehyde can be synthesized by oxidation of 2-cyclohexylethanol[9] or hydrolysis of its dimethyl acetal[10]. Store it under an inert atmosphere at a low temperature.
-
Section 2: The Reaction - Hydrazone Formation & Cyclization
The Fischer indole synthesis proceeds in two main stages: the formation of the hydrazone intermediate, followed by acid-catalyzed cyclization (indolization)[3][11][12]. While these can be performed in separate steps, a one-pot synthesis is common and often preferred to avoid isolating potentially unstable hydrazone intermediates[2][13][14].
Q2: My reaction stalls, and TLC/LC-MS analysis shows primarily the unreacted hydrazine and/or the hydrazone intermediate. How can I drive the cyclization to completion?
A2: Incomplete cyclization is a frequent issue and typically points to sub-optimal reaction conditions, specifically the choice of acid catalyst and temperature[15][16].
-
Plausible Cause 1: Inappropriate Acid Catalyst. The strength of the acid catalyst is critical. A catalyst that is too weak may not be sufficient to promote the key[16][16]-sigmatropic rearrangement, while one that is too strong can cause decomposition or unwanted side reactions[13][16].
-
Diagnostic Check & Solutions: If you are using a mild acid like acetic acid and seeing poor conversion, a stronger catalyst is likely needed. The choice of catalyst often requires empirical optimization.
-
Proposed Solution: A systematic screen of catalysts is recommended. Polyphosphoric acid (PPA) and Eaton's reagent are often effective for challenging cyclizations. Lewis acids like ZnCl₂ can also be very effective[2][11][13].
-
| Catalyst Type | Examples | Typical Conditions & Comments |
| Brønsted Acids | Acetic Acid, p-TsOH, H₂SO₄ | Acetic acid can serve as both solvent and catalyst, but may be too weak[6]. p-TsOH and H₂SO₄ are stronger but can promote charring at high temperatures[13]. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃ | Often highly effective. Requires anhydrous conditions. ZnCl₂ is a classic and robust choice for this reaction[2][11][13]. |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Excellent for less reactive substrates as it acts as both catalyst and dehydrating agent. Can make work-up more difficult due to high viscosity[13]. |
-
Plausible Cause 2: Sub-optimal Temperature. The rearrangement and cyclization steps have a significant activation energy barrier and often require elevated temperatures[15][17].
-
Proposed Solution: If the reaction is running at a low temperature (e.g., 50-60 °C), gradually increase it. A common starting point for Fischer indole synthesis is refluxing in a solvent like acetic acid or toluene[6]. Monitor the reaction by TLC to find the optimal balance, as excessively high temperatures can lead to tar formation and decomposition[13]. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times by enabling rapid, controlled heating[11][13].
-
Workflow for Optimizing Cyclization
Caption: Troubleshooting logic for incomplete cyclization.
Section 3: Side Reactions and Byproducts
Q3: My yield is low, and I'm observing significant byproduct formation. What are the likely side reactions?
A3: Several side reactions can compete with the desired indole formation, reducing the overall yield.
-
Plausible Cause 1: N-N Bond Cleavage. In the presence of acid, the ene-hydrazine intermediate can undergo heterolytic cleavage of the N-N bond. This is a known issue, particularly if the intermediate iminylcarbocation is stabilized[15][18][19]. While the cyclohexyl group is not strongly electron-donating, harsh conditions can still promote this pathway, leading to aniline-type byproducts.
-
Proposed Solution: Employ the mildest possible reaction conditions (acid strength, temperature) that still allow for efficient cyclization[13]. A careful optimization study is key.
-
-
Plausible Cause 2: Decarboxylation. The final product, an indole-6-carboxylic acid, can undergo decarboxylation under harsh acidic conditions and high temperatures, leading to the formation of 3-cyclohexyl-1H-indole.
-
Diagnostic Check: Look for a less polar spot on TLC and a corresponding mass in LC-MS that lacks the carboxylic acid group.
-
Proposed Solution: Avoid prolonged heating at excessively high temperatures once the product has formed. Monitor the reaction closely and work it up as soon as the starting material is consumed. Decarboxylation of indole carboxylic acids is often intentionally performed by heating in solvents like quinoline, sometimes with a copper catalyst, which highlights the thermal sensitivity of this functional group[20][21].
-
Fischer Indole Synthesis: Key Steps & Potential Pitfalls
Caption: The Fischer indole synthesis pathway and common side reactions.
Section 4: Work-up and Purification
Q4: I'm having difficulty isolating my product. The work-up is messy, and purification by column chromatography is giving poor recovery.
A4: The carboxylic acid functionality of the product introduces specific challenges and opportunities for purification.
-
Work-up:
-
Plausible Cause: Formation of intractable tars and polymers due to harsh conditions can complicate the work-up[13]. The product itself is amphoteric, meaning it can be soluble in both acidic and basic aqueous solutions.
-
Proposed Solution (Acid/Base Extraction): Utilize the carboxylic acid group for an efficient extraction-based purification.
-
After the reaction is complete, carefully quench the mixture by pouring it onto ice-water[13].
-
If a solvent like toluene was used, separate the organic layer. If PPA was used, dilute extensively with water.
-
Extract the aqueous layer with a solvent like ethyl acetate to remove non-acidic organic impurities.
-
Adjust the pH of the aqueous layer to be strongly basic (pH > 10) with NaOH or Na₂CO₃. This will deprotonate the carboxylic acid, making the product water-soluble.
-
Wash this basic aqueous layer with ethyl acetate again to remove any basic or neutral impurities.
-
Carefully re-acidify the aqueous layer with cold HCl (pH ~ 2-3). The desired product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
-
Purification:
-
Plausible Cause: The polarity of the indole carboxylic acid can lead to streaking on silica gel columns and poor separation from polar baseline impurities.
-
Proposed Solution (Recrystallization): Recrystallization is often more effective than chromatography for this class of compound and can provide a product of very high purity[16].
-
Solvent Screening: Test a range of solvents. A mixed solvent system, such as methanol/water, ethanol/water, or ethyl acetate/heptane, is often effective. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., methanol) and slowly add the "poor" solvent (e.g., water) until turbidity persists. Allow to cool slowly to promote the formation of pure crystals.
-
-
Detailed Experimental Protocol
Optimized One-Pot Protocol for this compound
This protocol is a robust starting point. Further optimization of temperature and reaction time may be required.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-carboxyphenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of hydrazine).
-
Reagent Addition: Begin stirring and add cyclohexylacetaldehyde (1.1 eq).
-
Catalyst Addition (if needed): If using a catalyst other than acetic acid, such as anhydrous ZnCl₂ (1.2 eq), add it at this stage.
-
Heating: Heat the reaction mixture to reflux (typically 100-120°C)[6].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting hydrazine.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water (approx. 10x the reaction volume).
-
Make the solution basic (pH > 10) by the slow addition of 5 M aqueous NaOH.
-
Wash the basic solution twice with ethyl acetate to remove neutral impurities.
-
Slowly acidify the cold aqueous layer with 6 M HCl with vigorous stirring. The product will precipitate as a solid.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold heptane or ether to aid in drying.
-
Drying & Purification: Dry the solid under high vacuum. If further purification is needed, recrystallize from an appropriate solvent system (e.g., ethanol/water).
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved January 12, 2026, from [Link]
-
Younesi, H. R., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Cyclohexylacetaldehyde. Retrieved January 12, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of cyclohexylacetaldehyde. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 12, 2026, from [Link]
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 12, 2026, from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Avcı, K., & Sirit, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
-
Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS. Retrieved January 12, 2026, from [Link]
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- 5. 4-Hydrazinobenzoic acid(619-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-ヒドラジノ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 21. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of Indole Carboxylic Acids
Welcome to the technical support center for the purification of indole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Here, we address common issues in a direct question-and-answer format, providing not just protocols but the scientific reasoning behind them to empower you to troubleshoot effectively.
Section 1: General Challenges & Initial Assessment
This section covers the foundational issues you might face, from assessing your crude material to dealing with the inherent properties of indole carboxylic acids.
FAQ 1: My crude indole carboxylic acid is a dark, oily residue. Where do I even begin?
An oily or deeply colored crude product often indicates the presence of unreacted starting materials, polymeric byproducts, or degradation products. Before attempting a large-scale purification, it's crucial to perform a small-scale analysis.
Recommended Action:
-
Solubility Testing: Test the solubility of a small sample of your crude material in a range of solvents. Common solvents for indole-3-carboxylic acid include DMF, DMSO, and ethanol.[1][2] In contrast, it is less soluble in water and non-polar solvents like benzene and petroleum ether.[2] This will be invaluable for choosing a suitable solvent for crystallization or chromatography.
-
TLC Analysis: Spot the crude material on a TLC plate alongside any available starting materials. Develop the plate using a solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to visualize the number of components and estimate the polarity of your target compound relative to impurities.
-
Stability Check: Indole carboxylic acids can be sensitive to strong acids and high temperatures, which may lead to decarboxylation.[3][4] Perform a quick stability test by dissolving a small amount in your intended purification solvent and monitoring it by TLC over a short period.
Section 2: Troubleshooting Crystallization
Crystallization is often the most efficient method for purifying solid compounds. However, indole carboxylic acids can present unique challenges.
FAQ 2: I'm struggling to find a good solvent system for recrystallization. What are the best practices?
The ideal recrystallization solvent is one in which your indole carboxylic acid is sparingly soluble at room temperature but highly soluble when heated.
Troubleshooting Steps & Solvent Recommendations:
-
Single Solvent Systems:
-
Ethanol/Water or Methanol/Water: Alcohols are often good solvents for indole carboxylic acids.[2][5] Dissolve the crude product in a minimum amount of hot alcohol, and then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. For indole itself, a methanol/water mixture has been shown to be effective.[6]
-
Ethyl Acetate/Hexanes: Dissolve the compound in a minimum of hot ethyl acetate and add hexanes until turbidity persists. This is a good general system for moderately polar compounds.
-
Water: For some indole acetic acids, recrystallization from water with the use of decolorizing carbon can yield a high-purity product.[7]
-
-
Common Issues & Solutions:
-
Oiling Out: This occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the solvent is too non-polar.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of a more polar co-solvent (e.g., more ethanol in an ethanol/water system) and allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is then allowed to cool to room temperature.
-
-
No Crystals Form: If the compound is too soluble, even at low temperatures, you may need to change your solvent system.
-
Solution: Try a less polar solvent system. If the compound is in a good solvent like ethanol, you can try adding a non-polar anti-solvent like hexanes or petroleum ether dropwise at room temperature until the solution becomes cloudy, then warm slightly to redissolve and cool slowly.
-
-
| Solvent System | Compound Polarity | Comments |
| Ethanol/Water | Polar | Excellent for many indole carboxylic acids.[2][5] |
| Methanol/Water | Polar | Similar to ethanol/water, effective for indole.[6] |
| Ethyl Acetate/Hexanes | Moderately Polar | Good general-purpose system. |
| Water | Highly Polar | Can be effective, may require decolorizing carbon.[7] |
Section 3: Troubleshooting Liquid Chromatography
When crystallization fails or is insufficient, column chromatography is the next logical step. The acidic nature and polarity of indole carboxylic acids require specific considerations.
FAQ 3: My indole carboxylic acid is streaking badly on the silica gel column. How can I improve the separation?
Peak tailing or streaking on silica gel is a classic sign of strong interaction between the acidic analyte and the stationary phase. The carboxylic acid group can bind irreversibly to the slightly acidic silanol groups on the silica surface.
Workflow for Optimizing Chromatography:
Caption: Workflow for troubleshooting chromatography.
Detailed Steps:
-
Acidify the Mobile Phase: Adding a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to your eluent is the most effective solution. The added acid protonates the silanol groups on the silica, preventing the indole carboxylic acid from binding strongly. This results in sharper peaks and better separation. For HPLC applications, phosphoric acid or formic acid are commonly used.[8]
-
Choosing the Right Eluent: A typical starting point for indole carboxylic acids is a gradient of ethyl acetate in hexanes. If the compound is very polar, you might consider a more polar system like dichloromethane/methanol.
-
Consider Alternative Stationary Phases: If acidifying the mobile phase isn't sufficient, or if your compound is acid-sensitive, consider using a different stationary phase.
-
Reverse-Phase Silica (C18): This is an excellent option for polar compounds. You would use a polar mobile phase, such as acetonitrile/water or methanol/water, often with an acidic modifier like formic or trifluoroacetic acid.[8][9]
-
Alumina (Neutral or Basic): For compounds that are unstable on silica, alumina can be a good alternative.[10]
-
Section 4: Troubleshooting Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds. It relies on the differential solubility of the ionized and neutral forms of the compound.[11]
FAQ 4: I'm performing an acid-base extraction, but my yield is very low after re-acidifying the aqueous layer. What's going wrong?
Low recovery after an acid-base extraction is a common problem and can be attributed to several factors.
Troubleshooting Flowchart:
Caption: Troubleshooting low yield in acid-base extraction.
Key Steps & Explanations:
-
Ensure Complete Deprotonation: When extracting with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide), ensure you are using a sufficient amount to deprotonate all of your indole carboxylic acid.[12][13] The resulting carboxylate salt is what makes it soluble in the aqueous layer.
-
Check the pH: After adding acid (e.g., HCl) to the separated aqueous layer, check the pH with litmus paper or a pH meter. You must add enough acid to fully protonate the carboxylate back to the neutral carboxylic acid, which will then precipitate out of the aqueous solution. A pH of 3-4 is generally sufficient.[14]
-
Incomplete Precipitation: Some indole carboxylic acids have a slight solubility in acidic water. If you don't see a significant amount of precipitate, the compound may still be dissolved.
-
Solution: After acidification, extract the aqueous layer several times with an organic solvent like ethyl acetate or dichloromethane.[14] Combine the organic extracts, dry them with a drying agent (like Na₂SO₄ or MgSO₄), and then evaporate the solvent to recover your product.
-
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers), making separation difficult.
-
Solution: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution). Gently swirl the separatory funnel. The increased ionic strength of the aqueous layer helps to force the separation of the two phases.
-
Section 5: Purity Analysis & Characterization
Confirming the purity of your final product is a critical final step.
FAQ 5: How can I be confident that my purified indole carboxylic acid is pure?
A combination of analytical techniques should be used to confirm both the identity and purity of your compound.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A single sharp peak is indicative of a pure compound.
-
Typical Conditions: A reverse-phase C8 or C18 column is often used.[15] The mobile phase is typically a mixture of acetonitrile and water, with an acidic modifier like formic acid or acetic acid to ensure sharp peaks.[8][15] The detector is usually set to UV, with wavelengths around 280 nm being suitable for the indole chromophore.[1][15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities. The absence of signals corresponding to starting materials or common solvents is a good indicator of purity.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
References
-
SIELC Technologies. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]
-
Giongo, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Acid-Base Extraction. [Link]
-
Wang, C., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
-
Sielc.com. HPLC Troubleshooting. [Link]
-
Wang, H., et al. (2015). Crystallization purification of indole. ResearchGate. [Link]
-
Solubility of Things. Indole-3-carboxaldehyde. [Link]
-
Naidoo, K., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 223-228. [Link]
-
The Journal of Organic Chemistry. Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. [Link]
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LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. [Link]
- Google Patents.
-
Challis, B.C., and Millar, E.S. (1972). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 1618-1624. [Link]
-
PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
-
Figshare. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
- Google Patents. US2701250A - Process of producing indole-3-acetic acids.
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Waters. Retaining and Separating Polar Acidic Compounds. [Link]
- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Syntheses. Indole-3-acetic Acid. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
PubChem. Indole-3-Carboxylic Acid. [Link]
-
Background Extraction. Liquid/liquid Extraction. [Link]
-
Wikipedia. Indole-3-acetic acid. [Link]
-
Glick, B.R. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3222. [Link]
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Lee, S., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(11), 2275. [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
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Heinrich, T., and Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4. [Link]
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SlidePlayer. Preparation and Properties of INDOLE. [Link]
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Technical Support Center: Troubleshooting Side Reactions in Substituted Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted indoles. Instead of a rigid manual, you will find a series of targeted question-and-answer sections addressing common side reactions and troubleshooting scenarios encountered in widely-used indole synthesis methodologies. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Section 1: General Troubleshooting & Purification
Before delving into specific synthesis methods, let's address a universal challenge: isolating the target indole from a complex reaction mixture.
Q1: My reaction mixture is a complex mess of spots on the TLC plate, and I'm struggling with purification. What are the first steps I should take?
A1: A complex reaction profile is a common issue, especially with high-temperature or strongly acidic reactions like the Fischer or Bischler-Möhlau syntheses, which can lead to tar and polymeric byproducts.[1] Purification can be challenging due to the similar polarities of indole derivatives and byproducts.[2]
Troubleshooting Protocol: Purification & Characterization
-
Initial Work-up: After quenching the reaction, perform a liquid-liquid extraction. Wash the organic layer sequentially with water and brine to remove inorganic salts and highly polar impurities. Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]
-
Attempt Recrystallization: If you have a solid crude product, recrystallization can be a highly effective method for obtaining high-purity material, though it may reduce overall recovery. A mixed solvent system, such as methanol/water, can be effective for crude indoles.
-
Column Chromatography Strategy:
-
Solvent System Selection: Finding the right solvent system is critical. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution is often more effective than a steep one.
-
TLC Analysis: If spots are too close on the TLC plate (Rf values of 0.5, 0.4, and 0.25, for example), separation on a standard silica column will be very difficult.[3] Consider alternative stationary phases like alumina or C18 reverse-phase silica.
-
Additive Consideration: If your indole has a basic nitrogen, adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 1%) to your eluent can prevent streaking on the column.
-
-
Characterize the Impurities: If purification remains challenging, try to isolate and identify the major byproducts using techniques like NMR or mass spectrometry. Understanding what is being formed is the key to preventing it in the next attempt.
Section 2: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is sensitive to reaction conditions and substrate electronics.[4]
Q2: My Fischer indole synthesis is failing or giving a very low yield. What are the most likely causes?
A2: Low yields in the Fischer synthesis often stem from three main areas: inappropriate acid catalysis, suboptimal temperature, or electronic effects from your starting materials.[1][5]
-
Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent. An acid that is too strong can cause decomposition and tar formation, while one that is too weak will not facilitate the reaction.[1][5]
-
Suboptimal Temperature: High temperatures can lead to the formation of intractable tars and polymers.[1] Conversely, if the temperature is too low, the reaction may be incomplete.
-
Substituent Effects: Electron-donating groups on the carbonyl-containing starting material can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[5][6][7] This is a known issue when attempting to synthesize 3-aminoindoles, for example.[5][6]
Troubleshooting Protocol: Optimizing the Fischer Indole Synthesis
-
Screen Acid Catalysts: Don't rely on a single catalyst. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][4][8][9] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][10]
-
Optimize Temperature: Begin with milder conditions and monitor the reaction by TLC. Gradually increase the temperature until the reaction proceeds at a reasonable rate. For some substrates, microwave-assisted synthesis can offer rapid heating and improved yields.[1]
-
Consider a One-Pot Procedure: If you suspect your arylhydrazone intermediate is unstable, consider generating it in situ without isolation before proceeding with the cyclization step.[1]
-
Verify Starting Material Purity: Ensure the purity of both the arylhydrazine and the carbonyl compound, as impurities can trigger unwanted side reactions.[5]
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Strengths | Common Issues |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Readily available, effective for many substrates. | Can cause decomposition/tarring with sensitive substrates.[1] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often milder, can improve yields for sensitive substrates.[1][8] | Can be hygroscopic, requiring anhydrous conditions. |
| Polyphosphoric Acid (PPA) | PPA | Excellent for less reactive substrates due to high temperature and dehydrating properties. | Can be difficult to work with (viscous); harsh conditions. |
Q3: I'm using an unsymmetrical ketone in my Fischer synthesis and getting a mixture of two regioisomeric indoles. How can I control the regioselectivity?
A3: The formation of two different enamine intermediates from an unsymmetrical ketone is a classic challenge, leading to a mixture of indole regioisomers.[1][2] The outcome is often governed by a combination of steric and electronic factors, as well as reaction conditions.
-
Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate.[1]
-
Electronic Effects: Electron-withdrawing groups on the starting materials can destabilize the transition state leading to one isomer, thereby favoring the other.[11]
Workflow for Controlling Regioselectivity
Caption: Decision workflow for addressing regioisomer formation.
Section 3: Bischler-Möhlau Indole Synthesis
This method, which forms 2-arylindoles from an α-halo-acetophenone and an excess of aniline, is notorious for requiring harsh conditions, which can lead to low yields and byproducts.[12][13][14][15]
Q4: My Bischler-Möhlau synthesis is giving a low yield and a complex mixture of byproducts. How can I improve this?
A4: The high temperatures and strong acids traditionally used can degrade starting materials and products.[12] The primary cause of low yields is the promotion of side reactions like polymerization and rearrangements.[12]
Troubleshooting Protocol: Modernizing the Bischler-Möhlau Synthesis
-
Use a Catalyst: Instead of relying on brute force (high temperature and large excess of aniline), introduce a catalyst. Lithium bromide has been shown to facilitate the reaction under milder conditions.[14][15]
-
Employ Microwave Irradiation: Microwave-assisted synthesis is a proven method for improving yields and dramatically reducing reaction times in the Bischler-Möhlau synthesis.[15][16] This technique allows for rapid, uniform heating, which can minimize the thermal decomposition that plagues conventional heating methods.
-
Solvent-Free Conditions: In conjunction with microwave heating, performing the reaction solvent-free can be a "green" and efficient approach, often leading to cleaner reaction profiles.
Section 4: Palladium-Catalyzed Indole Syntheses
Modern palladium-catalyzed methods, such as modifications of the Buchwald-Hartwig amination or Heck reactions, offer milder alternatives for constructing the indole core.[4][17] However, they come with their own set of potential side reactions.
Q5: In my Pd-catalyzed indole synthesis (e.g., intramolecular Heck), I'm observing significant amounts of homocoupled byproducts and/or hydrodehalogenation of my starting aryl halide. What's going wrong?
A5: These side reactions are common in cross-coupling chemistry. Homocoupling (dimerization) of the aryl halide or other starting materials can compete with the desired cross-coupling pathway.[18] Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is another unproductive pathway.[19][20]
Mechanism of a Key Side Reaction: Aryl Halide Homocoupling
Caption: Simplified pathway for aryl halide homocoupling.
Troubleshooting Protocol: Minimizing Side Reactions in Pd-Catalysis
-
Ligand Choice is Critical: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging couplings, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) often promote the desired reductive elimination over side reactions.[18]
-
Optimize the Base: The choice and purity of the base are crucial. Ensure it is anhydrous if required. A base that is too strong or too weak can disrupt the catalytic cycle.
-
Control Temperature: Lowering the reaction temperature can slow down the rate of homocoupling relative to the desired cross-coupling.[18]
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and maintain an inert atmosphere (nitrogen or argon). Oxygen can deactivate the Pd(0) catalyst and promote side reactions.[18]
-
Adjust Catalyst Loading: While counterintuitive, sometimes reducing the catalyst loading can lead to a cleaner reaction profile by minimizing unproductive pathways.[20]
Section 5: Leimgruber-Batcho and Reissert Syntheses
These methods rely on the reactivity of ortho-nitrotoluenes and are valuable for preparing indoles with specific substitution patterns.[21]
Q6: In my Leimgruber-Batcho synthesis, the final reductive cyclization step is giving me a poor yield or unexpected byproducts. What should I investigate?
A6: The Leimgruber-Batcho synthesis is known for its high yields and mild conditions, but the reductive cyclization is a critical step.[22] The choice of reducing agent is key to success.
-
Common Reducing Agents: A variety of reagents can be used, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or sodium hydrosulfite.[22]
-
Potential Side Reaction: One documented side reaction during catalytic hydrogenation of a nitrile-substituted intermediate is the intramolecular addition of the hydroxylamine intermediate to the nitrile, forming a 7-carboxamidoindole byproduct. This was observed when the reaction was run in benzene but not in tetrahydrofuran (THF), highlighting the importance of solvent choice.[23]
Troubleshooting Protocol: Optimizing Reductive Cyclization
-
Vary the Reducing Agent: If one reducing agent is failing, try another. For example, if catalytic hydrogenation is problematic, consider a chemical reductant like iron in acetic acid or SnCl₂.[22] Titanium(III) chloride (TiCl₃) is another effective reagent that works under acidic conditions, which can facilitate the subsequent cyclization.[23]
-
Change the Solvent: As noted, the solvent can play a decisive role in preventing side reactions. If you are seeing byproducts, changing the solvent (e.g., from a non-polar solvent like benzene to a more polar one like THF or ethanol) is a worthwhile experiment.
-
Ensure Purity of the Enamine: The intermediate enamine is often a vibrant red color due to its extended conjugation.[22] It should be used in its pure form for the reduction step to avoid introducing impurities that could poison the catalyst or cause side reactions.
Q7: My Reissert synthesis of an indole-2-carboxylic acid is not working well. What are the critical parameters?
A7: The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[24] The key steps are the initial base-catalyzed condensation and the subsequent reduction.
-
Base for Condensation: The choice of base is important for the initial condensation. Potassium ethoxide has been reported to give better results than sodium ethoxide.[24]
-
Reduction Conditions: The reductive cyclization is typically achieved with zinc in acetic acid.[24] However, other systems like iron powder in acetic acid or sodium dithionite can also be employed.[25] It's important to note that the conditions of the reduction can affect the final product; for instance, zinc in acetic acid will typically hydrolyze the ester to a carboxylic acid, while catalytic hydrogenation under milder, neutral conditions may leave the ester intact.[26]
References
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Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]
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Recent advances in the synthesis of indoles and their applications - RSC Publishing. [Link]
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Fischer indole synthesis - Wikipedia. [Link]
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Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [Link]
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Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. [Link]
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Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. [Link]
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Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
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(PDF) Bischler Indole Synthesis - ResearchGate. [Link]
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the leimgruber-batcho indole synthesis. [Link]
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Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. - YouTube. [Link]
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Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - Beilstein Journals. [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. [Link]
-
Leimgruber–Batcho indole synthesis - Wikipedia. [Link]
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Bischler–Möhlau indole synthesis - Wikipedia. [Link]
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Reissert indole synthesis - Wikipedia. [Link]
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Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. [Link]
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Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. [Link]
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(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. [Link]
-
Leimgruber-Batcho Indole Synthesis (mid-20 th century). - ResearchGate. [Link]
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Problems with Fischer indole synthesis : r/Chempros - Reddit. [Link]
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(PDF) Reissert Indole Synthesis - ResearchGate. [Link]
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Indole synthesis: a review and proposed classification - PMC - NIH. [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. [Link]
-
Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles | Journal of the American Chemical Society. [Link]
-
Reissert Indole Synthesis: The Path to Perfect Indoles - YouTube. [Link]
-
Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene - RosDok. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC - NIH. [Link]
-
Reissert Indole Synthesis - YouTube. [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. [Link]
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Technical Support Guide: Improving the Solubility of 3-cyclohexyl-1H-indole-6-carboxylic Acid for Assays
Here is the technical support center with troubleshooting guides and FAQs.
Introduction
Welcome to the technical support center for 3-cyclohexyl-1H-indole-6-carboxylic acid. This document provides in-depth troubleshooting guides and answers to frequently asked questions regarding the solubilization of this compound for biological and biochemical assays.
This compound is a molecule characterized by a bulky, nonpolar cyclohexyl group and a planar indole ring system, which together contribute to its significant hydrophobicity. Its computed LogP (XLogP3) is 4.1, indicating poor intrinsic aqueous solubility.[1] However, the molecule also possesses a carboxylic acid functional group, which is the key to unlocking its solubility. This guide will explain how to leverage the chemical properties of this acidic moiety to achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound dissolves perfectly in DMSO, but it crashes out and forms a precipitate as soon as I dilute it into my aqueous assay buffer. Why is this happening?
This is the most common issue encountered with hydrophobic compounds and is a classic case of "solvent-shifting" precipitation.[2] The compound is highly soluble in the 100% organic solvent (DMSO), but when this stock is rapidly diluted into an aqueous buffer where its solubility is much lower, the solution becomes supersaturated, causing the compound to rapidly precipitate or "crash out".[2]
Your immediate troubleshooting approach should follow a logical progression to address the most likely causes.
Caption: Troubleshooting workflow for immediate compound precipitation.
Q2: How does the carboxylic acid group affect the solubility of this compound?
The carboxylic acid group is an ionizable functional group, which means its charge state is dependent on the pH of the surrounding solution. This property is governed by its acid dissociation constant, or pKa.
-
At low pH (pH < pKa): The carboxylic acid group is protonated (-COOH). In this state, the molecule is neutral (uncharged). The lack of a charge makes it less polar and therefore significantly less soluble in aqueous solutions.[3]
-
At high pH (pH > pKa): The carboxylic acid group is deprotonated (-COO⁻). In this state, the molecule is negatively charged (anionic). This charge makes the molecule an ionic salt, which is much more polar and therefore dramatically more soluble in aqueous solutions.[3][4][5]
The key to solubilizing this compound is to ensure the pH of your final assay buffer is high enough to deprotonate the carboxylic acid, converting the molecule into its much more soluble salt form.[6]
Q3: What is the recommended starting pH for my aqueous buffer to ensure the compound stays in solution?
While the exact pKa for this specific molecule is not published, a reasonable estimate for an aromatic carboxylic acid is between 4 and 5. To ensure the compound is fully ionized and solubilized, the Henderson-Hasselbalch equation dictates that the pH should be significantly higher than the pKa.
As a best practice, maintain the pH of your final assay buffer at least 2 units above the estimated pKa.
| Recommended pH Range | Degree of Ionization | Expected Solubility |
| pH < 4.0 | Mostly protonated (-COOH) | Very Poor |
| pH 4.0 - 5.0 | Mixture of forms | Poor to Moderate |
| pH > 6.5 | >99% deprotonated (-COO⁻) | Good |
| pH 7.4 (Physiological) | >99.9% deprotonated (-COO⁻) | Optimal Starting Point |
Therefore, we strongly recommend using a well-buffered solution at pH 7.0 - 8.0 for your assays. Standard physiological buffers like PBS or HEPES at pH 7.4 are excellent starting points.
Q4: What is the best-practice method for preparing a primary stock solution?
Preparing a high-quality, accurately concentrated primary stock solution is critical for reproducible results.[7] The standard method is to use 100% dimethyl sulfoxide (DMSO).
Protocol 1: Standard DMSO Stock Preparation
-
Weigh Compound: Accurately weigh a precise amount of the solid this compound powder using an analytical balance.
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM). It is crucial to add the solvent to the pre-weighed solid.[8]
-
Promote Dissolution: Cap the vial tightly and vortex thoroughly. If the compound is slow to dissolve, sonication for 5-10 minutes or very gentle warming (to no more than 30°C) can be applied. Ensure the compound is fully dissolved with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption from the air.[9] Store aliquots at -20°C or -80°C for long-term stability.[9]
Q5: Is there an alternative stock preparation method that can further guarantee solubility upon dilution?
Yes. You can pre-form the soluble salt of the compound directly in the DMSO stock by adding a base. This ensures that the molecule is already in its charged, soluble form before it is introduced to the aqueous buffer.
Protocol 2: Basic DMSO Stock Preparation
-
Weigh Compound: Accurately weigh the solid compound as described in Protocol 1.
-
Add DMSO: Add approximately 95% of the final required volume of 100% DMSO.
-
Add Base: Add 1.05 molar equivalents of a weak base, such as 1.0 M NaOH in water or ammonium hydroxide (NH₄OH), to the DMSO-compound slurry. The small amount of water will not significantly affect the stock.
-
Promote Dissolution: Vortex or sonicate until the compound is fully dissolved. The solution should be clear.
-
Final Volume: Add 100% DMSO to reach the final target volume and mix thoroughly.
-
Storage: Store as described in Protocol 1.
Q6: What is the best way to dilute my stock solution to the final assay concentration to avoid precipitation?
Even with a pH-optimized buffer, rapid dilution of a high-concentration DMSO stock can cause localized supersaturation and precipitation. A serial or stepwise dilution strategy is recommended to mitigate this.[9][10]
Protocol 3: Stepwise Dilution for Assay Plates
-
Prepare Intermediate Dilution: First, prepare an intermediate dilution of your DMSO stock in your final assay buffer. For example, dilute your 10 mM stock 1:10 in assay buffer to create a 1 mM intermediate solution (this will contain 10% DMSO).
-
Vortex Immediately: It is critical to vortex or mix the intermediate dilution vigorously and immediately upon adding the DMSO stock to the buffer. This rapid mixing helps prevent localized precipitation.
-
Final Dilution: Use this intermediate solution to perform the final dilution into your assay plate. For example, adding 2 µL of the 1 mM intermediate solution to a final assay volume of 200 µL will yield a final compound concentration of 10 µM with a final DMSO concentration of only 0.1%.
-
Control Wells: Always ensure that your vehicle control wells contain the exact same final concentration of DMSO as your experimental wells to account for any solvent effects.[10]
Q7: I've optimized my buffer pH, but I still see slight cloudiness over the course of my assay. What are my next steps?
This suggests that while your compound has good kinetic solubility (it dissolves initially), its concentration may be above its thermodynamic solubility limit, causing it to slowly precipitate over time.[10]
| Strategy | Recommended Action | Considerations |
| Reduce Concentration | Lower the final assay concentration of the compound. | This is the simplest and most effective solution if your assay sensitivity allows it.[10] |
| Add a Co-solvent | Include 1-5% of a water-miscible organic solvent like polyethylene glycol 400 (PEG400) or ethanol in the final assay buffer.[11][12] | Must be tested to ensure the co-solvent does not interfere with the biological assay. |
| Add a Surfactant | Include a very low concentration (0.001% - 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100.[10][12] | Surfactants form micelles that can help solubilize hydrophobic compounds but can also disrupt cell membranes or protein activity. Assay compatibility must be validated. |
Q8: How can I quickly determine the solubility limit of the compound in my specific assay buffer?
You can perform a simple kinetic solubility test to find the maximum concentration at which the compound remains soluble under your exact assay conditions.
Caption: Workflow for determining kinetic solubility.
The highest concentration that remains clear and free of precipitate is your working kinetic solubility limit.[10] It is recommended to perform your experiments at concentrations at or below this limit.
References
- BenchChem Technical Support. (2025).
-
Korey, M. A., & Orenberg, J. B. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
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Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid. National Center for Biotechnology Information. [Link]
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Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]
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Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. [Link]
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Nguyen, H. D., D'Silva, L., Lelimousin, M., & Tufféry, P. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. NIH National Center for Biotechnology Information. [Link]
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Reddit. (2022). How to tackle compound solubility issue. [Link]
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]
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Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
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The Bumbling Biochemist. (2022). DMSO biochemistry. YouTube. [Link]
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Kaur, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Chemistry LibreTexts. (2025). Preparing Solutions. [Link]
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The Bumbling Biochemist. (2025). Solution-making strategies & practical advice. YouTube. [Link]
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ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?[Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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The Bumbling Biochemist. (2025). Solution-making strategies & practical advice. YouTube. [Link]
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Technical Support Center: Navigating the Stability of Indole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-containing molecules. The unique chemical properties of the indole scaffold, which make it a cornerstone in pharmaceuticals and bioactive compounds, also render it susceptible to degradation under common experimental conditions.[1][2][3] This guide is designed to provide you with expert, field-proven insights into the causes of indole degradation and to offer practical, step-by-step protocols to ensure the integrity of your compounds throughout your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and storage of indole compounds in a direct question-and-answer format.
Q1: Why has my indole solution changed color (e.g., turned pink, red, or brown)?
A color change in your indole compound, either in solid form or in solution, is a primary visual indicator of degradation.[4] This is most commonly due to oxidation and potential polymerization of the indole ring. While a minor color change might not significantly affect the bulk purity for some less sensitive applications, it is a clear warning sign of instability and should be investigated before use in sensitive assays.
The indole ring is electron-rich, making it susceptible to oxidation.[5] This process can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and certain solvents. The initial oxidation can lead to the formation of reactive intermediates like indoxyl, which can then undergo further reactions to form colored oligomers or polymers.[2][3][6]
Q2: What are the primary drivers of indole compound degradation in the lab?
The degradation of indole compounds is primarily influenced by three factors: oxygen, light, and pH.
-
Oxygen (Oxidation): As mentioned, the electron-rich nature of the indole ring makes it prone to oxidation.[5] This can occur through auto-oxidation in the presence of atmospheric oxygen or be catalyzed by metal ions or enzymes. The initial oxidation often occurs at the 2 or 3-position of the pyrrole ring, leading to intermediates like oxindole and isatin.[3][6][7]
-
Light (Photodegradation): Many indole-containing compounds are photosensitive.[8][9] Exposure to light, particularly UV radiation but also ambient laboratory light, can provide the energy to initiate photochemical reactions, leading to the formation of radicals and subsequent degradation.[10][11]
-
pH: The stability of indole compounds can be significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze degradation, although the specific mechanisms may differ.[12][13][14] For instance, strongly acidic conditions can lead to polymerization, while alkaline conditions can promote oxidation.[15]
Q3: I'm seeing unexpected peaks in my HPLC analysis of an indole compound. What could be the cause?
The appearance of new, unexpected peaks in an HPLC chromatogram is a strong indication of compound degradation.[8][16] These peaks represent degradation products that have different retention times from the parent indole compound. The potential causes are the same as those that lead to color change: oxidation, photodegradation, or pH-induced degradation.
To troubleshoot this issue:
-
Verify the purity of a fresh sample: If possible, analyze a new, unopened vial of the indole compound to confirm its initial purity.
-
Review your sample preparation and storage: Were the solutions prepared with degassed solvents? Were they protected from light? At what temperature were they stored?
-
Consider the mobile phase: Ensure the mobile phase pH is compatible with your indole compound's stability. Incompatibility between the sample solvent and the mobile phase can also sometimes cause peak distortion or the appearance of extraneous peaks.[16]
Q4: What are the ideal storage conditions for indole compounds to ensure long-term stability?
To minimize degradation, indole compounds should be stored with careful consideration of temperature, light, and atmosphere.[4][8][9]
| Storage Condition | Solid Compound | Solution |
| Temperature | 2-8°C (short-term) or -20°C (long-term)[4][8] | -20°C to -80°C[8] |
| Light | Store in amber or opaque vials.[4][8] | Prepare and store in amber glassware or vials wrapped in aluminum foil.[8] |
| Atmosphere | For highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).[4][8] | Use degassed solvents for preparation and purge the headspace of the vial with an inert gas before sealing.[8][17] |
| Container | Tightly sealed, high-quality glass vials with PTFE-lined caps.[8] | Tightly sealed, high-quality glass vials with PTFE-lined caps.[8] |
Q5: When should I consider using an antioxidant, and which one should I choose?
The use of an antioxidant is a proactive measure to prevent the oxidation of sensitive indole compounds.[18][19][20][21][22] It is recommended in the following situations:
-
The indole compound has a known high susceptibility to oxidation.
-
The compound will be stored for an extended period, especially in solution.
-
The solvent used for the solution has not been deoxygenated.
-
The experimental protocol involves conditions that promote oxidation, such as elevated temperatures or prolonged exposure to air.[4]
Commonly used antioxidants for stabilizing organic compounds include Butylated Hydroxytoluene (BHT) and ascorbic acid.[4] The choice will depend on the specific indole derivative and the solvent system. It is crucial to ensure that the chosen antioxidant does not interfere with any downstream applications.
Experimental Protocols
Here are detailed, step-by-step methodologies for key stabilization procedures.
Protocol 1: Preparation of an Indole Compound Solution with an Antioxidant (BHT)
Objective: To prepare a solution of an indole compound containing a final concentration of 0.01% BHT to inhibit oxidation.
Materials:
-
Indole compound
-
Anhydrous solvent (e.g., ethanol, DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Volumetric flasks (amber)
-
Micropipettes
Procedure:
Part A: Preparation of a 1% BHT Stock Solution
-
Weigh out 100 mg of BHT.
-
Transfer the BHT to a 10 mL amber volumetric flask.
-
Add the chosen solvent (e.g., ethanol) to dissolve the BHT.
-
Once fully dissolved, bring the volume up to the 10 mL mark with the solvent.
-
Mix the solution thoroughly.
-
Store this stock solution in a tightly sealed amber vial at 4°C.
Part B: Preparation of the Indole Solution with BHT
-
Determine the desired final concentration of your indole compound.
-
To prepare a 10 mL final solution, weigh the appropriate amount of your indole compound and place it in a 10 mL amber volumetric flask.
-
Add 10 µL of the 1% BHT stock solution to the flask. This will result in a final BHT concentration of 0.01%.
-
Add the solvent to dissolve the indole compound, and then bring the volume up to the 10 mL mark.
-
Mix the solution thoroughly until the indole compound is completely dissolved.
-
Store the final solution under the recommended conditions (see Q4).
Protocol 2: Creating an Inert Atmosphere for an Air-Sensitive Indole Compound
Objective: To displace oxygen from the headspace of a vial containing an air-sensitive indole compound to prevent oxidation during storage.
Materials:
-
Vial with a PTFE-lined septum cap
-
Indole compound (solid or solution)
-
Source of high-purity inert gas (argon or nitrogen) with a regulator
-
Needle and tubing assembly for gas delivery
-
Exhaust needle (a needle not connected to tubing)
Procedure:
-
Place the indole compound into the vial. For extremely sensitive solids, it is preferable to perform this step in a glovebox.
-
Securely cap the vial with the septum cap.
-
Insert the needle connected to the inert gas source through the septum, ensuring the needle tip is in the headspace above the compound, not in the compound itself.
-
Insert the exhaust needle through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid creating pressure that could dislodge the septum.
-
Remove the exhaust needle first, followed by the gas delivery needle. This creates a slight positive pressure of the inert gas inside the vial.
-
For added security, you can wrap the cap and septum with Parafilm.
-
Store the vial under the appropriate temperature and light conditions.
Visualizing Degradation Pathways and Workflows
To better understand the processes of indole degradation and prevention, the following diagrams illustrate key concepts.
Caption: Oxidative degradation pathways of indole.
Caption: Workflow for preparing and storing stable indole solutions.
References
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- BenchChem. (2025).
- Jinjing Chemical. (2025). What are the biological degradation pathways of 98% Indole? Jinjing Chemical Blog.
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- Wang, J., et al. (2012). Degradation pathway of indole by electroFenton.
- Arora, P. K., et al. (2015). Degradation pathways of indole-3-acetic acid in (a) a Pseudomonas sp.
- BenchChem. (2025). Strategies to prevent degradation of Benzo[cd]indole compounds during storage. BenchChem.
- Han, T. H., et al. (2011). Environmental factors affecting indole production in Escherichia coli. PubMed - NIH.
- Jinjing Chemical. (2025).
- Reddit. (2023). Storage of methyl anthralite and Indole. r/DIYfragrance.
- Lee, J. H., et al. (2010). Environmental Factors Affecting Indole Production in Escherichia coli. PMC - NIH.
- Han, T. H., et al. (2011). Environmental Factors Affecting Indole Production in Escherichia coli.
- ResearchGate. (2018). How to get rid of indole in batch fermentation?
- Suzen, S. (2015). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms.
- Klein, R., et al. (1978). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry.
- Penn State. (2011). Environmental factors affecting indole production in Escherichia coli.
- Lee, J., & Lee, K. (2010).
- Zhang, Y., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.
- Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH.
- Suzen, S. (2015). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. IntechOpen.
- Marković, J. D., et al. (2019).
- Guria, M., & Ghorai, P. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Accounts of Chemical Research.
- Almeida, A. M., et al. (2005). Influence of structure on the antioxidant activity of indolinic nitroxide radicals. PubMed.
- Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments.
- Chen, C. G., et al. (2024). Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Gaimster, H., et al. (2017).
- ResearchGate. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- MDPI. (2024).
- Kirby, E. P., & Steiner, R. F. (1970).
- D'Alterio, C., et al. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews.
- Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
- Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed.
- IJSDR. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
- Madsen, E. L., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
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- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.
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- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
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- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd.
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- Wang, S., et al. (2021).
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Technical Support Center: Overcoming Poor Reproducibility in Biological Assays with Indole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of working with indole derivatives in biological assays and overcome common reproducibility challenges. The unique chemical properties of the indole scaffold, while making it a privileged structure in medicinal chemistry, also present distinct hurdles in experimental settings.[1][2][3] This resource provides in-depth troubleshooting advice, validated protocols, and a deeper understanding of the underlying chemical principles to ensure your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with indole derivatives in a question-and-answer format.
Q1: My IC50 values for the same indole derivative are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values are a frequent and frustrating issue. Several factors related to the inherent properties of indole derivatives can contribute to this variability.
Potential Causes & Solutions:
-
Compound Instability: The indole nucleus can be susceptible to degradation under certain conditions.[4]
-
pH Sensitivity: The stability of indole derivatives can be highly dependent on the pH of your assay buffer.[5] Some derivatives may degrade in acidic or alkaline conditions.
-
Solution: Assess the stability of your compound in your assay buffer over the time course of your experiment. A simple method is to incubate the compound in the buffer, and at various time points, analyze the sample by HPLC to check for degradation products.
-
-
Light Sensitivity: Many indole-containing compounds are sensitive to light and can undergo photodegradation.[6]
-
Solution: Protect your compound from light during storage and experimentation. Use amber vials and minimize exposure of your assay plates to direct light.
-
-
Oxidative Instability: The electron-rich indole ring can be prone to oxidation.
-
Solution: Consider degassing your buffers or adding antioxidants if you suspect oxidative degradation. However, be mindful that antioxidants can interfere with some assay readouts.
-
-
-
Poor Solubility & Aggregation: Indole derivatives, particularly those with lipophilic substituents, can have poor aqueous solubility.[7] This can lead to compound precipitation or the formation of aggregates, which can artificially inhibit enzymes or interfere with assay signals.[8]
-
Solution:
-
Solubility Assessment: Visually inspect your compound in the final assay buffer for any signs of precipitation. A more quantitative approach is to use nephelometry or dynamic light scattering (DLS) to detect sub-visible aggregates.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is kept low and consistent across all experiments, typically below 0.5%.[7]
-
Detergent Addition: For in vitro biochemical assays, the inclusion of a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) can help prevent aggregation.
-
-
-
Promiscuous Inhibition: Some indole derivatives can act as Pan-Assay Interference Compounds (PAINS).[9][10][11] These compounds can interact non-specifically with multiple proteins or interfere with the assay technology itself, leading to false-positive results.[9][12]
-
Solution:
-
PAINS Filtering: Use computational tools to check if your indole derivative contains substructures associated with PAINS.
-
Counter-Screens: Perform counter-screens to rule out non-specific activity. For example, test your compound in an assay with an unrelated target.
-
Assay Orthogonality: Confirm your findings using a different assay format that relies on a distinct detection technology.
-
-
Q2: I'm observing a high background signal or autofluorescence in my fluorescence-based assay. Could my indole compound be the culprit?
Yes, the indole scaffold is intrinsically fluorescent, which can be a significant source of interference in fluorescence-based assays.[13][14][15]
Potential Causes & Solutions:
-
Intrinsic Compound Fluorescence: The indole ring system naturally fluoresces, and this can overlap with the excitation and emission spectra of your assay's fluorophores.[16]
-
Solution:
-
Spectral Scanning: Measure the excitation and emission spectra of your indole derivative at the concentrations used in your assay. This will help you determine if there is a spectral overlap with your assay's reagents.
-
Filter Optimization: If there is an overlap, you may be able to select alternative filter sets for your plate reader to minimize the interference.
-
Use a Red-Shifted Dye: Consider using a fluorescent probe that excites and emits at longer wavelengths, as indole fluorescence is typically in the UV to blue region of the spectrum.
-
-
-
Solvent Effects on Fluorescence: The fluorescent properties of indole derivatives can be highly sensitive to the solvent environment.[14][17]
-
Solution: Maintain a consistent and low final concentration of organic solvents like DMSO in your assay wells.
-
-
Assay Media Components: Common components in cell culture media, such as phenol red and fetal bovine serum, can also contribute to background fluorescence.[18]
-
Solution: For cell-based assays, consider performing the final measurement in a phenol red-free medium or in a simple buffer like PBS (with calcium and magnesium).[18]
-
Q3: My indole derivative shows potent activity in a primary screen, but the activity is lost in follow-up cell-based assays. What's happening?
This is a common challenge in drug discovery and can be particularly prevalent with indole derivatives due to several factors.
Potential Causes & Solutions:
-
Poor Cell Permeability: The physicochemical properties of your indole derivative may prevent it from efficiently crossing the cell membrane to reach its intracellular target.
-
Solution:
-
Physicochemical Profiling: Analyze the lipophilicity (LogP) and polar surface area (PSA) of your compound. These parameters can provide insights into its potential for cell permeability.
-
Permeability Assays: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to directly measure the compound's ability to cross a lipid bilayer.
-
-
-
Metabolic Instability: The indole ring can be susceptible to metabolism by cellular enzymes, leading to the rapid clearance or inactivation of your compound.
-
Solution: Perform metabolic stability assays using liver microsomes or hepatocytes to assess the rate at which your compound is metabolized.
-
-
Protein Binding: Indole derivatives can bind to serum proteins present in cell culture media, reducing the free concentration of the compound available to interact with its target.[19][20]
-
Solution:
-
Serum-Free Conditions: If possible, perform initial cell-based experiments in serum-free or low-serum media to assess the impact of protein binding.
-
Equilibrium Dialysis: Quantify the extent of plasma protein binding using techniques like equilibrium dialysis.
-
-
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Solution: Use cell lines that overexpress specific efflux transporters or employ known inhibitors of these transporters to determine if your compound is a substrate.
-
Q4: How should I properly prepare and store my indole derivative stock solutions to ensure their stability?
Proper handling and storage are critical for maintaining the integrity of your indole derivatives.[17]
Best Practices:
-
Solvent Selection: High-purity, anhydrous DMSO is the most common solvent for preparing stock solutions.[7]
-
Storage Conditions:
-
Aliquoting and Freeze-Thaw Cycles:
Section 2: Key Experimental Protocols
To aid in troubleshooting and to promote best practices, detailed step-by-step protocols for essential validation experiments are provided below.
Protocol 1: Compound Stability Assessment in Assay Buffer
Objective: To determine the stability of an indole derivative in the final assay buffer over the duration of the experiment.
Materials:
-
Indole derivative stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Temperature-controlled incubator
Procedure:
-
Prepare a solution of the indole derivative in the assay buffer at the highest concentration to be used in the experiment.
-
Also prepare a control sample of the compound in a stable solvent (e.g., acetonitrile or DMSO) at the same concentration.
-
Divide the assay buffer sample into aliquots for different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Incubate the aliquots under the same conditions as the actual assay (e.g., 37°C).
-
At each time point, quench the reaction (if necessary) and analyze the sample by HPLC.
-
Compare the peak area of the parent compound at each time point to the time 0 sample to determine the percentage of the compound remaining.
Protocol 2: Assay for Aggregation-Based Inhibition
Objective: To determine if the observed inhibition by an indole derivative is due to the formation of aggregates.
Materials:
-
Indole derivative
-
Assay buffer
-
Target enzyme and substrate
-
Non-ionic detergent (e.g., Triton X-100)
-
Plate reader
Procedure:
-
Perform the enzyme inhibition assay with your indole derivative at a range of concentrations.
-
Repeat the assay, but this time, pre-incubate the indole derivative in the assay buffer containing 0.1% Triton X-100 for 15-30 minutes before adding the enzyme.
-
If the inhibitory potency of the compound is significantly reduced in the presence of the detergent, it is likely that the inhibition was at least partially due to aggregation.
Section 3: Visualizing Key Concepts
Diagrams can be powerful tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate common challenges and workflows associated with indole derivatives.
Diagram 1: Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for diagnosing the root cause of inconsistent IC50 values.
Diagram 2: Mechanism of Assay Interference by Fluorescent Indole Derivatives
Caption: How intrinsic fluorescence of indole derivatives can lead to signal interference.
Section 4: Data Summary Tables
For clarity and ease of comparison, quantitative data should be organized into tables.
Table 1: Example of pH Stability Data for an Indole Derivative
| pH of Assay Buffer | % Compound Remaining after 4 hours |
| 5.0 | 65% |
| 6.0 | 88% |
| 7.4 | 95% |
| 8.5 | 92% |
Table 2: Effect of Detergent on IC50 Value for an Aggregating Indole Derivative
| Condition | IC50 (µM) |
| No Detergent | 1.2 |
| 0.1% Triton X-100 | > 50 |
References
- Interaction of Indole Derivative with Human Serum Albumin: A Combined Spectroscopic and Molecular Dynamics Study. (2018).
- The indole compound NC009-1 inhibits aggregation and promotes neurite outgrowth through enhancement of HSPB1 in SCA17 cells and ameliorates the behavioral deficits in SCA17 mice. (2018). PubMed.
- Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. (2011). PubMed.
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Indole-Based Compounds in the Development of Anti-Neurodegener
- Photocatalytic Degradation of Indole in a Circulating Upflow Reactor by UV/TiO2 Process--Influence of Some Oper
- Pan-assay interference compounds. Wikipedia.
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central.
- Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in w
- Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. NINGBO INNO PHARMCHEM CO.,LTD..
- Structures of indole derivatives endowed with amyloid anti-aggregating properties.
- Pan-assay interference compounds – Knowledge and References. Taylor & Francis.
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- Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
- Synthesis of Medicinally Important Indole Deriv
- Pan-Assay Interference Compounds (PAINS)
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- Stability of Roxindole in DMSO and other solvents over time. Benchchem.
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- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC - PubMed Central.
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
- Samples in DMSO: What an end user needs to know.
- Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. (2020). PubMed.
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- Studies on repository compound stability in DMSO under various conditions. (2003). PubMed.
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- Biocatalytic Synthesis of Fluorescent Conjug
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- 13. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates | MDPI [mdpi.com]
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- 24. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Method for Separating Indole Isomers
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of indole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during their experimental work. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your separations.
The separation of indole isomers is a critical analytical challenge, particularly in pharmaceutical quality control and drug development, as different isomers can exhibit varied pharmacological and toxicological profiles.[1] This resource is structured to address common issues through a detailed troubleshooting guide and a comprehensive frequently asked questions (FAQs) section.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you might encounter during the HPLC separation of indole isomers.
Issue 1: Poor Peak Shape - Tailing Peaks
Peak tailing is one of the most common issues when analyzing basic compounds like many indole derivatives.[2][3] It often results from secondary interactions between the analyte and the stationary phase.[2][4]
Probable Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can be deprotonated and negatively charged, leading to strong interactions with positively charged basic analytes, such as those with amine groups.[2][4] This is a primary cause of peak tailing.[2][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the indole isomer, the analyte can exist in both ionized and non-ionized forms, leading to broad, tailing peaks.[5]
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak distortion.[2][5]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[5][6]
Solutions & Methodologies:
-
Mobile Phase pH Adjustment:
-
For Basic Indoles: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. This ensures the compound is fully protonated and minimizes interactions with silanols.[5] A low pH mobile phase (e.g., pH 2.5-3.5) is a good starting point.[7]
-
For Acidic Indoles: Conversely, for acidic indole derivatives (e.g., indole-3-acetic acid), lower the mobile phase pH to at least one to two pH units below the analyte's pKa to ensure it is fully protonated.[7]
-
Protocol for Mobile Phase Preparation:
-
Prepare the aqueous component of the mobile phase (e.g., high-purity water).
-
Add an appropriate acid (e.g., 0.1% formic acid or trifluoroacetic acid) to achieve the desired pH.[5][8][9] Using a buffer like phosphate or acetate is crucial for maintaining a stable pH.[7]
-
Filter the aqueous phase through a 0.45 µm membrane filter before use.[7]
-
Mix with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
-
-
Use of Mobile Phase Additives:
-
Stationary Phase Selection:
-
Reduce Sample Concentration:
-
Dilute your sample and reinject. If peak shape improves, the original concentration was likely too high.[5]
-
Issue 2: Poor Resolution or Co-elution of Isomers
Achieving baseline separation of structurally similar indole isomers can be challenging. Resolution is influenced by column efficiency, selectivity, and retention factor.[11][12][13]
Probable Causes:
-
Suboptimal Stationary Phase: The chosen stationary phase may not provide sufficient selectivity for the isomers.
-
Inadequate Mobile Phase Composition: The mobile phase strength and composition directly impact selectivity.[14]
-
Incorrect Flow Rate or Temperature: These parameters can affect the efficiency of the separation.[14][15][16]
Solutions & Methodologies:
-
Optimize the Stationary Phase:
-
C18 and C8 Columns: These are good starting points for reversed-phase separation of indole isomers.[1][7]
-
Phenyl Columns: For isomers with aromatic rings, a phenyl column can offer alternative selectivity through π-π interactions.[11][17]
-
Chiral Stationary Phases (CSPs): For enantiomeric indole alkaloids, polysaccharide-based CSPs like Chiralpak® and Chiralcel® are often effective.[10][18][19]
-
-
Systematic Mobile Phase Optimization:
-
Vary Organic Modifier: Switch between acetonitrile and methanol. These solvents have different properties and can alter selectivity.[20]
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve the separation of closely eluting peaks.[11][12]
-
Utilize Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often necessary to separate complex mixtures of isomers with a wide range of polarities.[1][11]
-
Starting Gradient Protocol:
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can increase interaction time with the stationary phase and sometimes improve resolution, though it will increase the analysis time.[10][14][15]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks.[16] Conversely, lowering the temperature can sometimes enhance selectivity.[10] It's important to experiment to find the optimal temperature for your specific separation.
-
Issue 3: Unstable or Drifting Baseline
A stable baseline is crucial for accurate quantification. Baseline drift or noise can have several causes.
Probable Causes:
-
Lack of Column Equilibration: The column may not be fully equilibrated with the mobile phase.[7]
-
Contaminated Mobile Phase or Detector Flow Cell: Impurities in the solvents or buildup in the detector can cause baseline issues.[7]
-
Mobile Phase Mismatch in Gradient Elution: If using a gradient, ensure the solvents are well-mixed and of high purity.[7]
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift.
Solutions & Methodologies:
-
Ensure Proper Column Equilibration: Before starting a run, equilibrate the column with the initial mobile phase for a sufficient amount of time (e.g., 10-20 column volumes).[7]
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases to avoid contamination.[7]
-
Clean the System: If contamination is suspected, flush the system and clean the detector flow cell according to the manufacturer's instructions.
-
Maintain a Stable Temperature: Use a column oven to maintain a consistent column temperature and ensure the HPLC system is in a temperature-controlled environment.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a new set of indole isomers?
A1: A good starting point is to use a standard C18 or C8 reversed-phase column with a simple gradient elution.[1][7] A mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is a common choice.[8][9] A broad gradient, such as 20-80% B over 30 minutes, can help to elute all components and give an initial idea of the separation.[1]
Q2: How do I choose the appropriate detector for indole isomer analysis?
A2: The choice of detector depends on the concentration and spectroscopic properties of your analytes.
-
UV/Vis or Photodiode Array (PDA) Detector: Indoles have a strong UV absorbance, typically around 280 nm, making UV detection a robust and common choice.[1][7] A PDA detector is advantageous as it can monitor a range of wavelengths simultaneously, which is useful for method development and impurity profiling.[1]
-
Fluorescence Detector: For higher sensitivity, a fluorescence detector can be used. Indoles are naturally fluorescent, with typical excitation and emission wavelengths around 280 nm and 350 nm, respectively.[7][21][22]
-
Mass Spectrometry (MS): For unambiguous identification and quantification, especially at low levels, coupling HPLC with a mass spectrometer is the most powerful technique.[23]
Q3: My retention times are not reproducible. What are the likely causes?
A3: Inconsistent retention times can be caused by several factors:
-
Mobile Phase Preparation: Inaccurate mobile phase composition is a common culprit. Always use volumetric flasks for accurate measurements.[7]
-
Temperature Fluctuations: Variations in column temperature can lead to shifts in retention time. Use a column oven for precise temperature control.[7]
-
Flow Rate Instability: Issues with the HPLC pump can cause the flow rate to vary. Check for leaks and ensure the pump is properly maintained.[7][24]
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can lead to retention time drift.[7]
Q4: What should I do if I observe "ghost peaks" in my chromatogram?
A4: Ghost peaks are extraneous peaks that appear in a chromatogram. They are often due to:
-
Contamination from a Previous Injection: Strongly retained compounds from a previous sample may elute in a subsequent run. To address this, run a blank gradient after each sample injection.[7]
-
Impure Mobile Phase or Sample Diluent: Use high-purity solvents and freshly prepared mobile phases.[7] Ensure the sample diluent is clean.
-
System Contamination: Contamination can build up in the injector, tubing, or detector. A thorough system cleaning may be necessary.
Visualizing the Method Development Workflow
A systematic approach is key to successfully developing a robust HPLC method for indole isomer separation. The following diagram illustrates a logical workflow.
Caption: A logical workflow for systematic HPLC method development for indole isomer separation.
References
-
Ágnes, K., & Zoltán, P. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. PubMed. Available at: [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Available at: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. Available at: [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
Mukherjee, R., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. Available at: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available at: [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at: [Link]
-
MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate. Available at: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available at: [Link]
-
MDPI. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. Available at: [Link]
-
Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]
-
Pharmacia. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. IJNRD. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. Available at: [Link]
-
Veeprho. (n.d.). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available at: [Link]
-
PharmaGuru. (n.d.). How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. Available at: [Link]
-
ResearchGate. (2021). (PDF) Chiral Alkaloid Analysis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]
-
Contract Pharma. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Available at: [Link]
-
IJCRT.org. (n.d.). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJTSRD. Available at: [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. Available at: [Link]
-
Mastelf. (n.d.). How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. Available at: [Link]
-
Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chromatography Today. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Today. Available at: [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]
-
Labcompare.com. (n.d.). Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]
-
ACS Publications. (n.d.). Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography. Analytical Chemistry. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). omicsonline.org. Available at: [Link]
Sources
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- 19. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
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- 22. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. labcompare.com [labcompare.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles
Welcome to the Technical Support Center for NMR Spectroscopy of Substituted Indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of indole-containing molecules. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may face during your NMR experiments.
Section 1: Troubleshooting Common Issues
This section addresses prevalent problems encountered during the acquisition and interpretation of NMR spectra for substituted indoles.
Issue 1: The Indole N-H Proton Signal is Broad or Missing
A very common and often perplexing issue is the disappearance or significant broadening of the N-H proton signal in the ¹H NMR spectrum of an indole derivative.
Frequently Asked Questions (FAQs)
Q1: Why has the N-H proton signal vanished from my ¹H NMR spectrum?
A1: This is typically due to two primary factors: chemical exchange with protic solvents and quadrupolar broadening.[1] The indole N-H proton is weakly acidic and can exchange with protons from solvents like water or methanol.[1] If this exchange rate is comparable to the NMR timescale, the signal broadens. In cases of rapid exchange, the signal can average with the solvent peak, effectively disappearing from its expected region.[1] Furthermore, the adjacent ¹⁴N nucleus possesses a quadrupole moment that can induce rapid relaxation, leading to a broader signal for the attached proton.[1]
Q2: How can I definitively confirm the identity of a broad peak as the N-H proton?
A2: A D₂O exchange experiment is the most reliable method.[1] Simply add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H spectrum. Exchangeable protons, such as N-H, will be replaced by deuterium, causing the corresponding peak to disappear from the spectrum.[2]
Q3: What are the best strategies to obtain a sharp, well-resolved N-H signal?
A3: To obtain a sharp N-H signal, you must slow down the rate of chemical exchange. This can be achieved through several methods:
-
Use a Dry, Aprotic NMR Solvent: Solvents such as DMSO-d₆, acetone-d₆, or dry CDCl₃ lack exchangeable protons.[1] DMSO-d₆ is particularly effective as it acts as a hydrogen bond acceptor, which slows down intermolecular proton exchange and results in a much sharper N-H signal.[3]
-
Lower the Temperature: Conducting a variable temperature (VT) NMR experiment at a reduced temperature can significantly slow the exchange rate, leading to a sharper peak.[1]
-
Ensure Sample Dryness: Even trace amounts of water in your sample or NMR solvent can cause substantial broadening of the N-H peak.[1]
Troubleshooting Workflow: Locating a Missing N-H Proton
This workflow provides a step-by-step process to identify and sharpen a missing or broad indole N-H proton signal.
Caption: Workflow for troubleshooting a broad or missing indole N-H signal.
Issue 2: Overlapping Signals in the Aromatic Region
The aromatic region of an indole's ¹H NMR spectrum is often crowded, making unambiguous assignment of protons difficult, especially in polysubstituted derivatives.[4]
Frequently Asked Questions (FAQs)
Q1: The aromatic protons of my substituted indole are overlapping. How can I resolve them?
A1: Signal overlap in the aromatic region is a common challenge. Here are several effective strategies:
-
Change the NMR Solvent: The chemical shifts of indole protons are highly sensitive to the solvent environment.[3][5][6] Switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce differential shifts (anisotropic effect), often resolving overlapping signals.[2][6]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of signals, which can resolve overlapping multiplets.
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity.[7][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds), helping to trace out the spin systems within the indole ring.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which is invaluable for determining the substitution pattern and conformation.
-
Q2: How do I distinguish between isomers with different substitution patterns on the benzene ring?
A2: Distinguishing between regioisomers of substituted indoles is a classic NMR problem that can be solved by a combination of 1D and 2D NMR techniques.[11][12]
-
Analyze Coupling Patterns: The multiplicity and coupling constants (J-values) of the aromatic protons are highly informative. For example, a proton with only one ortho-coupled neighbor will appear as a doublet, while a proton with two ortho-coupled neighbors will be a triplet (or more accurately, a doublet of doublets if the coupling constants are different).
-
Employ 2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This helps in assigning the protonated carbons.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[9][10] By observing correlations from a known proton to a quaternary carbon, you can establish their relative positions.
-
Experimental Protocol: Distinguishing 4-, 5-, 6-, and 7-Substituted Indoles using HMBC
This protocol outlines how to use an HMBC experiment to differentiate between monosubstituted indole isomers.
-
Sample Preparation: Prepare a solution of the substituted indole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration for ¹³C NMR sensitivity.
-
Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.
-
Set up the HMBC Experiment:
-
Use a standard HMBC pulse sequence.
-
Optimize the long-range coupling delay (typically set to correlate for J-couplings of 7-10 Hz).
-
-
Data Processing and Analysis:
-
Process the 2D data to obtain the HMBC spectrum.
-
Identify the key correlations from the well-resolved protons (e.g., H2 and H3) to the carbons in the benzene ring.
-
Table 1: Key HMBC Correlations for Differentiating Monosubstituted Indole Isomers
| Isomer | Key HMBC Correlations |
| 4-substituted | H3 shows a correlation to C4. H5 will show a correlation to C4. |
| 5-substituted | H3 shows a correlation to C4 and C5a. H4 will show a correlation to C5. |
| 6-substituted | H7 shows a correlation to C5 and C6. H5 will show a correlation to C6 and C7. |
| 7-substituted | H2 and H3 show correlations to C7a. H6 will show a correlation to C7. |
Section 2: Understanding Substituent Effects
The electronic nature of substituents dramatically influences the chemical shifts of the indole ring protons and carbons.[13]
Frequently Asked Questions (FAQs)
Q1: How do electron-donating groups (EDGs) affect the NMR spectrum of an indole?
A1: Electron-donating groups (e.g., -OCH₃, -NH₂, -alkyl) increase the electron density of the indole ring system through resonance and inductive effects.[13][14] This increased electron density leads to greater shielding of the ring protons and carbons. Consequently, the signals for these nuclei will shift to a lower frequency (upfield) in the NMR spectrum.[15] The effect is most pronounced at the ortho and para positions relative to the substituent.
Q2: How do electron-withdrawing groups (EWGs) influence the NMR spectrum?
A2: Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) decrease the electron density of the indole ring.[16][17][18] This deshields the ring protons and carbons, causing their signals to shift to a higher frequency (downfield).[15] Again, this effect is most significant at the ortho and para positions.
Table 2: General Trends in ¹H Chemical Shifts of Substituted Indoles (in CDCl₃)
| Proton | Unsubstituted Indole (ppm) | With EDG at C5 (-OCH₃) (ppm) | With EWG at C5 (-NO₂) (ppm) |
| H-2 | ~7.25 | ~7.15 | ~7.40 |
| H-3 | ~6.50 | ~6.40 | ~6.60 |
| H-4 | ~7.65 | ~7.10 | ~8.50 |
| H-6 | ~7.10 | ~6.80 | ~7.90 |
| H-7 | ~7.15 | ~7.05 | ~7.30 |
Note: These are approximate values and can vary depending on the specific substituent and solvent.[19][20][21]
Logical Relationship: Substituent Effects on Chemical Shift
Caption: The influence of substituents on indole NMR chemical shifts.
Section 3: Advanced NMR Techniques for Complex Indoles
For highly complex indole derivatives, such as those found in natural products or drug candidates, advanced NMR methods may be necessary for complete structural elucidation.
Frequently Asked Questions (FAQs)
Q1: My molecule has several chiral centers, leading to diastereomers with very similar spectra. How can I differentiate them?
A1: Differentiating diastereomers by NMR can be challenging due to the subtlety of their spectral differences.
-
High-Resolution Spectra: Ensure you acquire spectra with excellent digital resolution to resolve small differences in chemical shifts and coupling constants.
-
NOESY/ROESY: Nuclear Overhauser Effect experiments (NOESY or ROESY) are extremely powerful for this purpose. Diastereomers have different three-dimensional structures, which will result in different through-space correlations (NOEs). By carefully analyzing the NOE patterns, you can often assign the relative stereochemistry.
-
Chiral Solvating Agents: Adding a chiral solvating agent to your NMR sample can sometimes induce separation of signals for enantiomers or provide more distinct spectra for diastereomers.
Q2: When should I consider using ¹⁵N NMR for my indole-containing compound?
A2: While not as common as ¹H or ¹³C NMR, ¹⁵N NMR can provide valuable information, particularly for studying the electronic environment of the indole nitrogen.
-
Directly Probing the Heteroatom: ¹⁵N chemical shifts are very sensitive to the electronic environment, including protonation state, hydrogen bonding, and conjugation.
-
HMBC and HSQC: Inverse-detected experiments like ¹H-¹⁵N HMBC and ¹H-¹⁵N HSQC can be used to correlate protons to the indole nitrogen, which can be useful for confirming assignments, especially in N-substituted or N-functionalized indoles. These experiments require a spectrometer equipped with a suitable probe.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives.Magnetic Resonance in Chemistry, 25(5), 377-395.
-
¹³C NMR spectroscopy of indole derivatives. (1987). R Discovery. Retrieved from [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE.HETEROCYCLES, 27(2), 377.
- Reinecke, M. G., Johnson Jr, H. W., & Sebastian, J. F. (1969). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles.Journal of the American Chemical Society, 91(14), 3817-3822.
-
2D NMR Spectroscopy. (n.d.). Slideshare. Retrieved from [Link]
- Panasenko, A. A., Caprosh, A. F., & Rekhter, M. (1994). ¹³C NMR spectra of some indole derivatives.Russian Chemical Bulletin, 43(9), 1541-1543.
- ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. (n.d.). Royal Society of Chemistry.
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]
- Ghafoor, S., Fatima, A., & Kushwah, M. S. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst.American Journal of Medical Science and Chemical Research, 5(10), 1-8.
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]
- Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process.Drug Metabolism and Disposition, 35(11), 2157-2164.
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Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]
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- 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.).
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved from [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved from [Link]
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- Effects of electron-withdrawing groups. (n.d.).
- Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.ACS Omega, 6(47), 31735-31743.
- Common problems and artifacts encountered in solution-st
- Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. (n.d.). Royal Society of Chemistry.
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- An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* (n.d.).
- Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.ACS Omega, 6(47), 31735-31743.
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Technical Support Center: Managing Reaction Impurities in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during the synthesis of indole derivatives. Here, you will find scientifically-grounded solutions to specific experimental challenges, presented in a clear question-and-answer format.
Introduction: The Challenge of Purity in Indole Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, its synthesis is often fraught with challenges, leading to a variety of impurities that can complicate purification, reduce yields, and impact the biological activity of the final compound. This guide provides practical, experience-driven advice to help you diagnose and manage these impurities effectively.
Section 1: Low Yields and Reaction Failures
Low yields are a frequent hurdle in indole synthesis, often signaling underlying issues with reaction conditions or substrate stability.[3][4]
FAQ 1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I address them?
Several factors can lead to the failure or low yield of a Fischer indole synthesis.[3][5] A systematic approach to troubleshooting is crucial.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be empirically optimized.[3][6] A catalyst that is too strong can cause decomposition of starting materials or the product, while one that is too weak may not facilitate the reaction.[5][6]
-
Troubleshooting: If using a strong Brønsted acid like polyphosphoric acid (PPA), consider switching to a Lewis acid such as ZnCl₂ or BF₃·OEt₂, or vice-versa.[5] Sometimes a combination of acids can be effective.[5] Experiment with a range of catalysts and concentrations on a small scale to identify the optimal conditions for your specific substrate.
-
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to side reactions instead of the desired cyclization.[3] Conversely, electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, favoring N-N bond cleavage.[3][7] This is a known challenge in the synthesis of 3-aminoindoles.[3][7]
-
Troubleshooting: For substrates with challenging electronic properties, consider alternative synthetic routes or the use of protecting groups to modulate reactivity.[3]
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[3][5]
-
Troubleshooting: Higher reaction temperatures or stronger acids may be required to overcome steric hindrance, but this must be balanced against the risk of degradation.[6]
-
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose before cyclization.[6]
-
Troubleshooting: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[6]
-
Troubleshooting Decision Workflow for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Section 2: Tar and Polymeric Byproduct Formation
The formation of intractable tars and polymers is a common issue in many indole syntheses, particularly those employing harsh, acidic conditions.
FAQ 2: My reaction mixture is turning into a dark, tarry mess. What's causing this and how can I prevent it?
Tar formation is typically a result of product or starting material degradation under strongly acidic and high-temperature conditions.[6]
-
Harsh Reaction Conditions: Many classic indole syntheses, such as the Bischler-Möhlau and Madelung syntheses, traditionally use high temperatures and strong acids or bases, which can promote polymerization and other side reactions.[3][8][9]
-
Troubleshooting:
-
Milder Conditions: Explore modern variations of these syntheses that employ milder conditions. For instance, microwave irradiation has been shown to improve yields and reduce reaction times in the Bischler-Möhlau synthesis.[8][10] For the Madelung synthesis, the use of alkyllithiums as bases allows for milder reaction conditions.[11]
-
Temperature Control: Carefully control the reaction temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.[5] Start with milder conditions and gradually increase the temperature.[6]
-
-
-
Acid-Catalyzed Polymerization of Indole: The indole ring itself is susceptible to acid-catalyzed polymerization.[11]
-
Troubleshooting: Use the minimum effective concentration of the acid catalyst and neutralize the reaction mixture as soon as the reaction is complete.
-
Quantitative Data Summary: Catalyst and Temperature Effects in Fischer Indole Synthesis
| Catalyst Type | Example | Typical Concentration | Potential Issues at High Temp/Conc. |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Solvent | Can cause charring at high temperatures.[5] |
| Brønsted Acid | p-Toluenesulfonic Acid | Catalytic | Generally milder than PPA.[5] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Catalytic to Stoichiometric | Can be less effective for deactivated substrates. |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | Catalytic to Stoichiometric | Moisture sensitive. |
Section 3: Isomeric Impurities
The formation of regioisomers is a significant challenge when using unsymmetrical starting materials, particularly in the Fischer and Larock indole syntheses.
FAQ 3: I'm getting a mixture of regioisomers in my Fischer indole synthesis using an unsymmetrical ketone. How can I improve the selectivity?
When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[6]
-
Steric Effects: The regioselectivity can be influenced by the steric bulk of the substituents on the ketone. The reaction will often favor the formation of the less sterically hindered enamine intermediate.[6]
-
Reaction Conditions: In some cases, adjusting the reaction temperature and solvent can influence the ratio of regioisomers.[6]
FAQ 4: How can I control regioselectivity in the Larock indole synthesis?
The Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-iodoaniline and a disubstituted alkyne, can also produce regioisomers.[4][12]
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on the alkyne play a crucial role in directing the insertion into the aryl-palladium bond.[4]
-
Troubleshooting: A systematic evaluation of different substitution patterns on your alkyne may be necessary to achieve the desired regioselectivity.[4]
-
Section 4: Purification Challenges
Even when the reaction is complete, isolating the pure indole product can be challenging due to the presence of closely related impurities and baseline material.[3][6]
FAQ 5: I'm struggling with the purification of my crude indole product. What are some effective methods?
The purification of indole derivatives can be difficult due to the presence of polar byproducts.[3][6]
-
Column Chromatography: This is a very common method. The choice of the solvent system is critical. Aprotic solvents or gradient elutions might provide better separation.[3]
-
Recrystallization: This can be an effective method for obtaining high-purity indoles, although it may result in lower recovery.[3] A mixed solvent of methanol and water has been found to be effective for the crystallization of crude indole.[3]
-
Extraction: For certain impurities, a liquid-liquid extraction can be beneficial. For instance, extracting a solution of crude indole in an organic solvent with an aqueous solution can help remove some organic impurities.[13]
Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable purification strategy.
Section 5: Analytical Techniques for Impurity Identification
Accurate identification of impurities is the first step toward effective management. Several analytical techniques are indispensable for this purpose.
FAQ 6: What are the best analytical methods for identifying and quantifying impurities in my indole synthesis?
A combination of chromatographic and spectroscopic methods is typically employed for the purity assessment of substituted indoles.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the quantitative analysis of substituted indoles due to its versatility and sensitivity.[1] Coupling HPLC with a UV or Diode Array Detector (DAD) allows for the detection and quantification of impurities relative to the main peak.[1] For unequivocal identification, HPLC can be coupled with a mass spectrometer (LC-MS).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity.
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and for preliminary purity assessment.[14]
Experimental Protocol: General HPLC Method for Indole Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole and expected impurities have significant absorbance (e.g., 220 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition or a compatible solvent.
Note: This is a general starting point. The method must be optimized for the specific indole derivative and potential impurities.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem.
- troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. Benchchem.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
- Troubleshooting low yields in the synthesis of 5-substituted indoles. Benchchem.
- common side reactions in indole-pyrrole synthesis. Benchchem.
- Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
- Process of preparing purified aqueous indole solution.
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Indole. Wikipedia. [Link]
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Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
- Indole Synthesis Methods for Pharmaceutical Intermedi
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Synthesis of indoles. Organic Chemistry Portal. [Link]
- Synthesis and Chemistry of Indole. SlideShare.
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Bischler–Möhlau indole synthesis. Wikipedia. [Link]
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Larock indole synthesis. Wikipedia. [Link]
- Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube.
- Preparation and Properties of INDOLE. SlideShare.
- Larock indole synthesis. Grokipedia.
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Madelung synthesis. Wikipedia. [Link]
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Hemetsberger indole synthesis. Wikipedia. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
- Fischer Indole Synthesis. Alfa Chemistry.
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How can residues of indole be removed from a reaction mixture without using column chromatography?. ResearchGate. [Link]
- Improving yield in Fischer indole synthesis of precursors. Benchchem.
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
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Hemetsberger indole synthesis. chemeurope.com. [Link]
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Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
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Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. [Link]
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]
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Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]
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Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]
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Larock Indole Synthesis. SynArchive. [Link]
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Madelung synthesis of indole. Química Organica.org. [Link]
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
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Indole synthesis: a review and proposed classification. PMC - NIH. [Link]
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Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]
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(PDF) Hemetsberger Indole Synthesis. ResearchGate. [Link]
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Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
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A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal. [Link]
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(PDF) Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]
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(PDF) Madelung Indole Synthesis. ResearchGate. [Link]
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Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. The Biology Notes. [Link]
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Indole Test Protocol. American Society for Microbiology. [Link]
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Technical Support Center: A Troubleshooting Guide for the Scaled-Up Synthesis of 3-Cyclohexyl-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure your success.
I. Strategic Overview: Synthesis and Potential Roadblocks
The synthesis of this compound typically involves a multi-step process. A common and effective route is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with cyclohexylacetaldehyde or a suitable precursor.[1][2][3] This is followed by functional group manipulations to introduce the carboxylic acid at the 6-position. While theoretically straightforward, scaling up this synthesis can present several challenges, from low yields to purification difficulties. This guide will address these issues in a practical, question-and-answer format.
Visualizing the Synthetic Pathway and Troubleshooting Entry Points
To better understand the process, let's visualize a common synthetic approach and the key areas where problems can arise.
Caption: A generalized workflow for the synthesis of this compound, highlighting key troubleshooting stages.
II. Frequently Asked Questions & Troubleshooting
A. Challenges in the Fischer Indole Synthesis Step
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the primary factors to investigate?
Low yields in Fischer indole synthesis are a common issue, often stemming from suboptimal reaction conditions, reactant instability, or competing side reactions.[4][5] Here's a breakdown of potential causes and solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need empirical optimization.[4][6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective.[1][2][6] For substrates sensitive to harsh conditions, milder Lewis acids may be beneficial.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially leading to undesired cleavage instead of cyclization.[4][7]
-
Steric Hindrance: The bulky cyclohexyl group can sterically hinder the reaction. In such cases, higher temperatures or stronger acids might be necessary, but this must be balanced against the risk of decomposition.[5]
-
Purity of Starting Materials: Ensure the purity of your arylhydrazine and the cyclohexyl carbonyl compound, as impurities can lead to unwanted side reactions.[4]
Q2: I'm observing significant tar and polymeric byproduct formation. How can I mitigate this?
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[5]
-
Optimize Reaction Temperature and Time: Systematically lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or HPLC. While higher temperatures can be necessary for sterically hindered substrates, prolonged heating can promote polymerization.
-
Choice of Catalyst: Polyphosphoric acid (PPA) is a common choice but can be aggressive. Consider testing other catalysts like zinc chloride or certain zeolites, which can offer enhanced regioselectivity and potentially milder conditions.[8]
-
One-Pot Procedures: In some cases, forming the hydrazone in situ and proceeding directly to the cyclization without isolating the intermediate can minimize byproduct formation.
Q3: My synthesis with an unsymmetrical cyclohexyl ketone is producing a mixture of regioisomers. How can I improve selectivity?
When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[5]
-
Steric Effects: The regioselectivity is often influenced by the steric bulk of the substituents on the ketone, favoring the formation of the less sterically hindered enamine intermediate.[5]
-
Catalyst Choice: Zeolite catalysts have been shown to alter the distribution of regioisomers, with the selectivity being dependent on the type of zeolite used.[8]
B. Post-Cyclization and Purification Issues
Q4: I'm struggling with the final hydrolysis step to obtain the carboxylic acid. What are the best practices?
The hydrolysis of an ester or nitrile precursor to the carboxylic acid can be challenging, especially on a larger scale.
-
Choice of Base: Lithium hydroxide (LiOH) in a mixture of THF, methanol, and water is a common and effective method for hydrolyzing methyl or ethyl esters of indole-6-carboxylic acid.[9]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to ensure complete conversion and avoid potential side reactions like decarboxylation.
-
Workup Procedure: After hydrolysis, careful acidification is crucial. The product will precipitate out of the aqueous solution upon acidification with an acid like HCl.[9] Ensure the pH is sufficiently low to fully protonate the carboxylate.
Q5: The crude product is difficult to purify, and I'm seeing multiple spots on my TLC. What purification strategies are recommended?
Purification of indole carboxylic acids can be complicated by their polarity and potential for zwitterion formation.
-
Acid-Base Extraction: A preliminary purification can be achieved by dissolving the crude product in an aqueous base (like sodium hydroxide solution) and washing with an organic solvent (like diethyl ether) to remove neutral impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid.[10]
-
Recrystallization: Recrystallization from suitable solvents is a powerful technique for purifying solid carboxylic acids. Common solvent systems include alcohol/water mixtures, toluene, or acetic acid.[10]
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed. Due to the acidic nature of the product, it may be beneficial to add a small amount of acetic or formic acid to the eluent to suppress tailing.
Data Summary for Key Process Parameters
| Parameter | Recommended Range/Conditions | Rationale & Key Considerations |
| Fischer Indole Catalyst | PPA, ZnCl₂, H₂SO₄, Zeolites[1][2][8] | The optimal catalyst is substrate-dependent; start with milder conditions and increase strength as needed. |
| Reaction Temperature | 80-150 °C | Balance reaction rate with potential for decomposition and tar formation.[5] |
| Hydrolysis Conditions | LiOH in THF/MeOH/H₂O[9] | A robust method for ester hydrolysis; monitor for complete conversion. |
| Purification | Acid-Base Extraction, Recrystallization[10] | Exploit the acidic nature of the product for efficient initial cleanup. |
III. Detailed Experimental Protocols
Protocol 1: Fischer Indole Synthesis of a 3-Cyclohexyl-1H-indole-6-carboxylate Intermediate
This protocol provides a general procedure that should be optimized for your specific starting materials.
-
Hydrazone Formation (Optional, can be done in situ):
-
In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add the cyclohexyl ketone or aldehyde (1.0-1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitor by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.
-
-
Cyclization:
-
To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, 10-20 wt eq, or a catalytic amount of a Lewis acid like ZnCl₂).
-
Heat the mixture to the optimized temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[5]
-
Concentrate the organic phase under reduced pressure to obtain the crude indole intermediate.
-
Protocol 2: Saponification to this compound
This protocol is adapted from the synthesis of indole-6-carboxylic acid.[9]
-
Hydrolysis:
-
Dissolve the crude indole-6-carboxylate intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, ~3-5 eq).
-
Heat the mixture to 60 °C and stir for 4-8 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the organic solvents.
-
-
Workup and Isolation:
-
Dissolve the residue in water.
-
Acidify the aqueous solution with 50% (v/v) hydrochloric acid until the product precipitates completely.
-
Collect the solid precipitate by filtration.
-
Wash the filter cake with cold water and dry it under vacuum to yield the final product.
-
IV. Visualizing Troubleshooting Logic
The following diagram outlines a decision-making process for addressing low yield in the Fischer indole synthesis step.
Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
-
Alfa Chemistry. Fischer Indole Synthesis.
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5783–5785.
-
Sels, B. F., De Vos, D. E., & Jacobs, P. A. (1996). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2259-2264.
-
MDPI. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
-
PrepChem.com. Synthesis of indole-6-carboxylic acid.
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
Wikipedia. Fischer indole synthesis.
-
BenchChem. (2025). troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis.
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
-
Name Reactions in Organic Synthesis. Fischer Indole Synthesis.
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. prepchem.com [prepchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Improving the stability of 3-cyclohexyl-1H-indole-6-carboxylic acid in solution
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: 3-Cyclohexyl-1H-indole-6-carboxylic acid
Introduction: Understanding the Instability of an Indole-Based Compound
Welcome to the technical support guide for this compound. As researchers and drug developers, you understand that the stability of a compound in solution is paramount for obtaining reliable, reproducible experimental data and for ensuring the therapeutic efficacy and safety of a potential drug candidate.
The this compound molecule, like many indole derivatives, possesses a chemically reactive core.[1][2] The electron-rich indole ring is susceptible to oxidation, while the carboxylic acid moiety introduces pH-dependent solubility and reactivity.[3][4] This guide is structured to address the common stability challenges you may encounter. It moves from identifying the problem to understanding its root cause and implementing robust solutions. Our goal is to empower you with the knowledge to not just fix a problem, but to prevent it from occurring in the future.
Troubleshooting Guide: Diagnosing and Solving Instability
This section is designed as a direct, problem-solving resource. Find the question that best matches your observation to get to the root cause and solution.
Q1: My solution of this compound is changing color (e.g., turning yellow, brown, or pink) over a short period. What is happening?
A1: Root Cause Analysis & Solution
A visible color change is a classic indicator of chemical degradation, most commonly due to oxidation and/or photodegradation .
-
Oxidative Degradation: The indole ring is highly susceptible to oxidation by atmospheric or dissolved oxygen. This process can be accelerated by trace metal ions. The initial oxidation often occurs at the C2 or C3 position of the indole ring, leading to the formation of intermediates like indoxyl and isatin, which can further degrade into colored polymeric products.[5][6][7]
-
Photodegradation: Indole derivatives can absorb UV and even visible light, leading to an excited state that is more reactive.[8][9] This can initiate radical chain reactions or direct molecular rearrangements, often resulting in colored degradants.[10]
Immediate Solutions:
-
Protect from Light: Immediately switch to using amber vials or wrap your glassware in aluminum foil. Minimize exposure to ambient lab lighting during experiments.
-
Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Add Antioxidants: Incorporate a suitable antioxidant into your formulation. Ascorbic acid or butylated hydroxytoluene (BHT) are common choices that can scavenge free radicals and prevent oxidative chain reactions.[11][12]
dot
Caption: Key factors leading to the degradation of indole-based compounds.
Q2: I am seeing new peaks appear in my HPLC chromatogram during a stability study. How do I identify the cause?
A2: Systematic Investigation using Forced Degradation
The appearance of new, growing peaks alongside a decrease in the parent compound's peak area confirms degradation. To understand the specific vulnerabilities of your molecule, a forced degradation (or stress testing) study is the authoritative approach.[13] This involves intentionally exposing your compound to harsh conditions to predict its degradation pathways.
Troubleshooting Workflow:
-
Baseline Analysis: First, run an HPLC analysis on a freshly prepared, protected solution to get a clean chromatogram of the parent compound.
-
Perform Stress Tests: Prepare separate solutions of your compound and expose them to the following conditions (see Protocol 2 for details):
-
Acidic Hydrolysis: Low pH (e.g., 0.1 M HCl)
-
Basic Hydrolysis: High pH (e.g., 0.1 M NaOH)
-
Oxidation: Add a small amount of hydrogen peroxide (e.g., 3% H₂O₂)
-
Thermal Stress: Heat the solution (e.g., 60-80°C)
-
Photolytic Stress: Expose to high-intensity UV light
-
-
Analyze and Compare: Run HPLC on each stressed sample. By comparing the chromatograms, you can identify which condition produces which degradation peak. For example, if a specific new peak only appears under oxidative stress, you have confirmed an oxidation pathway.
dot
Caption: A logical workflow for troubleshooting compound instability.
Q3: My compound is precipitating out of solution. Is this a stability or solubility issue, and how do I fix it?
A3: Differentiating Solubility and Stability
Precipitation can be due to poor solubility or the formation of an insoluble degradation product. This compound has a carboxylic acid group, making its solubility highly pH-dependent .
-
At low pH (acidic): The carboxylic acid group is protonated (-COOH), making the molecule less polar and less soluble in aqueous media.
-
At high pH (alkaline): The carboxylic acid group is deprotonated (-COO⁻), making the molecule a more polar salt, which is generally more soluble in aqueous solutions.
However, high pH can accelerate the degradation of some phenolic and indole compounds.[14][15] Therefore, a balance must be struck.
Solutions:
-
pH Optimization: Prepare your solutions in a buffered system. For this molecule, a pH range of 7.0 to 8.5 is a good starting point to ensure the carboxylic acid is deprotonated for solubility while avoiding the excessively harsh conditions of a high pH that could promote degradation.
-
Use of Co-solvents: If working with a primarily aqueous buffer is not sufficient, consider adding a water-miscible organic co-solvent like DMSO, ethanol, or acetonitrile to improve solubility. Always add the compound to the organic solvent first before slowly adding the aqueous buffer.
-
Check for Degradation: If precipitation occurs over time even in a buffered solution, it is likely an insoluble degradant. Analyze the precipitate and the supernatant by HPLC to confirm. If it is a degradant, you must address the root cause of instability (see Q1 and Q2).
Frequently Asked Questions (FAQs)
-
What is the ideal solvent for preparing a stock solution?
-
For a high-concentration stock, use an aprotic polar solvent like DMSO or DMF. These solvents are generally non-reactive and can be stored at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles.
-
-
Which antioxidants are best for indole-based compounds?
-
Butylated hydroxytoluene (BHT) is a good choice for organic-based solutions as it is a potent radical scavenger.
-
Ascorbic acid (Vitamin C) is effective in aqueous solutions.
-
Sodium metabisulfite is another option for aqueous media, acting as an oxygen scavenger. Start with a low concentration (e.g., 0.01% - 0.1% w/v) and confirm it does not interfere with your assay.
-
-
How should I store my solutions to maximize stability?
-
Short-term (daily use): Store at 2-8°C, protected from light, in a tightly sealed container. If the solution was prepared in a deoxygenated buffer, consider flushing the headspace of the vial with nitrogen or argon before sealing.
-
Long-term: Store as frozen aliquots at -20°C or -80°C, protected from light. Ensure the solvent system is compatible with freezing (e.g., high-concentration aqueous buffers can precipitate salts when frozen).
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| pH Range (Aqueous) | 7.0 - 8.5 | Balances solubility (deprotonated carboxylate) with stability (avoids harsh basic conditions).[16] |
| Storage Temperature | 2-8°C (Short-term) / -20°C to -80°C (Long-term) | Reduces the rate of all chemical degradation reactions according to kinetic principles. |
| Light Conditions | Protect from light (Amber vials/foil) | Prevents photodegradation, a common pathway for indole compounds.[10] |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes oxidation by removing dissolved and atmospheric oxygen.[7] |
| Recommended Additives | Antioxidants (e.g., BHT, Ascorbic Acid) | Scavenges free radicals to inhibit oxidative degradation pathways.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol details the steps to prepare a 1 mM working solution of this compound (MW: 243.30 g/mol ) in a phosphate buffer.
-
Buffer Preparation:
-
Prepare a 50 mM sodium phosphate buffer.
-
Adjust the pH to 7.4 using NaOH or H₃PO₄.
-
Transfer the buffer to a glass bottle and sparge with nitrogen gas for 20 minutes to deoxygenate.
-
(Optional) Add an antioxidant like ascorbic acid to a final concentration of 0.05% (w/v).
-
-
Stock Solution Preparation:
-
Accurately weigh 2.43 mg of this compound.
-
Dissolve the solid in 1.0 mL of DMSO to create a 10 mM stock solution. Vortex gently until fully dissolved.
-
-
Working Solution Preparation:
-
Transfer the required volume of the deoxygenated buffer (e.g., 9.0 mL for a 10 mL final volume) into an amber volumetric flask.
-
Add 1.0 mL of the 10 mM DMSO stock solution to the flask.
-
Cap the flask and invert several times to mix thoroughly.
-
This yields a 1 mM working solution in 10% DMSO / 90% phosphate buffer.
-
-
Storage:
-
Use the solution immediately or store it at 2-8°C, protected from light. For longer-term storage, prepare aliquots in amber cryovials, flush the headspace with nitrogen, and store at -80°C.
-
Protocol 2: Forced Degradation Study for HPLC Method Validation
This protocol is essential for identifying potential degradants and ensuring your analytical method is "stability-indicating."[13]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
-
Stress Conditions (run in parallel):
-
Control: Keep one sample at room temperature, protected from light.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to get a final HCl concentration of 0.1 M.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to get a final NaOH concentration of 0.1 M.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide to the sample solution to get a final H₂O₂ concentration of 3%.
-
Thermal: Place a sealed vial of the sample solution in an oven at 70°C.
-
Photolytic: Place the sample solution in a clear vial inside a photostability chamber and expose it to UV light (e.g., 200 watt-hours/square meter).
-
-
Analysis:
-
Take time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before injection into the HPLC, neutralize the acid and base samples with an equivalent amount of base/acid.
-
Analyze all samples by HPLC. A good stability-indicating method will show baseline resolution between the parent peak and all degradation peaks.
-
References
-
Arora, P., & Mahajan, R. (2020). Microbial Degradation of Indole and Its Derivatives. IntechOpen. Available at: [Link]
-
Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Zhou, J., & Zverlov, V. V. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. Available at: [Link]
-
Zhang, W., Li, Y., & Wang, Y. (2012). Degradation pathway of indole by electro-Fenton. ResearchGate. Available at: [Link]
-
Kunita, S., & Ohta, T. (1998). New pathway for the biodegradation of indole in Aspergillus niger. Applied and Environmental Microbiology, 64(7), 2467-2471. Available at: [Link]
-
Jinjing Chemical. (2023). What are the biological degradation pathways of 98% Indole?. Jinjing Chem Blog. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5275439, 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11241989, this compound. PubChem. Available at: [Link]
-
Serafim, F. D. R., de Fátima, Â., & Mafud, A. C. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 1-16. Available at: [Link]
-
Kousathana, M., & Chatzidimitriou, K. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed. Available at: [Link]
-
Guterres, S. S., & Alves, M. P. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed. Available at: [Link]
-
Belal, T. S., Awad, T., & Clark, C. R. (2011). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 49(8), 587-595. Available at: [Link]
-
Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670-677. Available at: [Link]
-
Li, H., & Wang, Y. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 50(10), 883-889. Available at: [Link]
-
Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. Available at: [Link]
-
Kaushik, N., Kaushik, N., & Sharma, P. (2013). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 10(4), 348-367. Available at: [Link]
-
Al-Ostath, A., & Sharma, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2278. Available at: [Link]
-
van der Westhuizen, L., Rumbold, K., & Sheridan, C. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 103-108. Available at: [Link]
-
Hilaris Publisher. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Neurology and Neuroscience. Available at: [Link]
-
Di Martino, R. M. C., & Censi, R. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Molecules, 28(15), 5801. Available at: [Link]
-
DellaGreca, M., & Iesce, M. R. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 749-755. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available at: [Link]
-
Wang, Y., & Li, X. (2022). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega, 7(34), 30085-30103. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific Blog. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. This compound | C15H17NO2 | CID 11241989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 16. ibisscientific.com [ibisscientific.com]
Technical Support Center: Troubleshooting Unexpected Results in Cell-Based Assays
Welcome to the technical support center for cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and ensure the integrity of your results.
I. Foundational Principles of Troubleshooting
Before diving into specific issues, it's crucial to establish a systematic approach to troubleshooting. Unexpected results often stem from a few core areas. A logical process of elimination is key to efficiently identifying the root cause.
The Troubleshooting Workflow
This workflow encourages a structured investigation, starting from the most common and easily verifiable factors.
Caption: A systematic workflow for troubleshooting unexpected assay results.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, common problems in a question-and-answer format.
Category 1: Signal & Background Issues
Q1: Why is my assay background unexpectedly high?
High background can mask the true signal from your experimental samples, reducing the assay window and sensitivity. This can be caused by several factors, from reagent quality to procedural missteps.
Potential Causes & Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| Reagent Contamination or Degradation | Buffers or substrates may be contaminated with microbes or reducing agents that mimic the assay signal.[1][2] Old reagents can also degrade, leading to non-specific signal. | Use fresh, sterile reagents. For luminescence or fluorescence assays, prepare working solutions just before use and protect them from light.[3][4] |
| Insufficient Washing | Residual unbound antibodies or detection reagents remain in the wells, contributing to the background signal.[2] | Increase the number of wash steps or the volume of wash buffer. A gentle soak step between washes can also be effective.[2] |
| Inadequate Blocking | Non-specific binding sites on the microplate surface are not sufficiently blocked, allowing antibodies or other reagents to adhere non-specifically.[2][5] | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[2] |
| Autofluorescence (Fluorescence Assays) | Cells, media components (like phenol red or riboflavin), or the test compounds themselves can fluoresce at the same wavelength as the detection fluorophore.[6][7] | Use a phenol red-free medium for the assay.[8] Include a "no-cell" control with the test compound to measure its intrinsic fluorescence. For cellular autofluorescence, consider using fluorophores with longer excitation/emission wavelengths (e.g., red or far-red) where autofluorescence is typically lower.[9][10] |
| Cross-talk Between Wells | In luminescence or fluorescence assays, signal from a bright well can "bleed" into adjacent wells, artificially raising their readings. This is more common with white or clear plates.[11] | Use black-walled plates for fluorescence assays to minimize cross-talk.[4] For luminescence, opaque white plates are recommended to maximize signal reflection, but be mindful of potential cross-talk.[11] |
Q2: My assay signal is weak or completely absent. What should I investigate?
A low or absent signal can be disheartening, suggesting that the biological activity you're trying to measure isn't being detected. The root cause can range from suboptimal cell health to incorrect assay parameters.
Potential Causes & Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| Low Cell Number or Viability | Insufficient viable cells are present to generate a detectable signal. This can be due to seeding too few cells, poor cell health, or cytotoxicity from the treatment.[1][8] | Optimize the cell seeding density through a titration experiment. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.[12] |
| Suboptimal Reagent Concentration | The concentration of a critical reagent (e.g., primary antibody, substrate) may be too low for effective detection.[9] | Perform a titration of key reagents to determine the optimal concentration that provides the best signal-to-background ratio. |
| Insufficient Incubation Time | The reaction time for signal development (e.g., formazan production in an MTT assay, or enzymatic activity in a luciferase assay) is too short.[8][13] | Perform a time-course experiment to determine the optimal incubation period.[8] |
| Incorrect Instrument Settings | The settings on the plate reader (e.g., gain, excitation/emission wavelengths) are not optimized for your assay, leading to poor signal detection.[4][14] | Ensure the instrument settings match the requirements of your assay's fluorophore or substrate. Increase the integration time or gain if the signal is low but detectable.[4] |
| Reagent Incompatibility or Inhibition | Components in your sample or media (e.g., serum, high concentrations of DMSO) may be inhibiting the enzymatic reaction of the assay.[8] Test compounds can also directly inhibit reporter enzymes like luciferase.[3] | Reduce the final solvent concentration (e.g., <0.5% DMSO).[8] If compound inhibition is suspected, run a control experiment with the purified enzyme and your compound to confirm. |
Category 2: Data Variability & Reproducibility
Q3: I'm seeing high variability between my replicate wells. What's going on?
Potential Causes & Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| Pipetting Errors | Inconsistent volumes of cells, reagents, or compounds are dispensed across wells, leading to different results.[15][16] | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For multi-well additions, prepare a master mix to ensure each well receives the same solution.[3] |
| Inconsistent Cell Seeding | Cells are not evenly distributed in the suspension before plating, resulting in different cell numbers per well. | Gently and thoroughly resuspend cells before and during plating. Avoid letting cells settle in the pipette tip or reservoir. |
| Edge Effects | Wells on the perimeter of the microplate behave differently than interior wells, often due to increased evaporation or temperature gradients.[17][18][19] | Leave the outer wells empty and fill them with sterile water or media to create a humidity barrier.[20][21] Using low-evaporation lids or sealing tapes can also significantly reduce this effect.[17][20] |
| Serum Batch Variability | Different lots of serum can have varying levels of growth factors, hormones, and other components, affecting cell growth and behavior.[22][23][24][25] | Test new batches of serum before use in critical experiments. If possible, purchase a large single lot of serum to ensure consistency over a long series of experiments.[23] |
Workflow for Mitigating Edge Effects:
Caption: Strategies to mitigate microplate edge effects.
Q4: My results are not reproducible between experiments. How can I improve consistency?
Lack of reproducibility is a significant challenge in cell-based assays. It often points to subtle changes in experimental conditions or reagents over time.[26]
Potential Causes & Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| Cell Passage Number & Health | Cells at high passage numbers can undergo genetic drift and phenotypic changes. Using cells that are over-confluent or in poor health will lead to inconsistent responses.[12] | Use cells within a defined, low passage number range. Always ensure cells are healthy and in the log growth phase at the start of an experiment.[12][21] |
| Reagent Batch-to-Batch Variation | Different lots of critical reagents like serum, antibodies, or growth factors can have different potencies or characteristics.[22][25] | Qualify new lots of critical reagents against the old lot to ensure consistent performance. Purchase large batches when possible.[23] |
| Inconsistent Incubation Times or Temperatures | Even small variations in incubation times or temperature can affect biological processes and enzymatic reactions.[27] | Standardize all incubation steps using calibrated timers and incubators. Monitor incubator temperature and CO2 levels regularly.[12] |
| Environmental Factors | Changes in incubator humidity, CO2 levels, or even vibrations can impact cell growth and behavior.[11] | Regularly maintain and calibrate laboratory equipment. Ensure a stable environment for cell culture incubators.[12] |
Category 3: Assay-Specific Issues
Q5: I'm using an MTT assay and my untreated control cells have low absorbance readings. Why?
In an MTT assay, low absorbance in control wells indicates insufficient formazan production, which is a proxy for low metabolic activity or cell number.[8]
Protocol: Optimizing Cell Seeding Density for MTT Assays
-
Prepare Cell Suspension: Create a single-cell suspension of healthy, log-phase cells.
-
Serial Dilution: Perform a two-fold serial dilution of the cell suspension. A good starting range for many cell lines is 1,000 to 100,000 cells per well in a 96-well plate.[8]
-
Plate Cells: Seed each cell density in triplicate or quadruplicate in a 96-well plate. Include "media only" blank wells.
-
Incubate: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform MTT Assay: Add MTT reagent and incubate for 1-4 hours.[8] Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Analyze Data: Subtract the average blank absorbance from all readings. Plot absorbance vs. cell number. The optimal seeding density for your assay should fall within the linear range of this curve.[1]
Q6: In my luciferase reporter assay, why is the signal saturated or extremely high?
A saturated signal can occur when the amount of light produced exceeds the linear range of the luminometer, making it impossible to quantify changes accurately.
Potential Causes & Solutions:
| Potential Cause | Underlying Reason | Recommended Solution |
| High Luciferase Expression | The promoter driving luciferase expression is very strong, or too much reporter plasmid was transfected, leading to an overabundance of the enzyme.[4][11] | Reduce the amount of reporter plasmid used during transfection. If possible, switch to a weaker promoter to drive the reporter gene.[3][11] |
| High Cell Number | Too many cells were seeded, resulting in a very high overall luciferase activity. | Reduce the number of cells seeded per well. |
| Instrument Settings | The luminometer's gain or integration time is set too high for the signal being produced. | Decrease the integration time on the instrument.[4] |
| Sample Dilution | The cell lysate or media sample is too concentrated. | Dilute the sample (lysate or media) before adding the luciferase substrate.[4] |
IV. References
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH. [Link]
-
Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]
-
How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. [Link]
-
How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. [Link]
-
Preventing edge effect in microplates. YouTube. [Link]
-
Three Ways To Reduce Microplate Edge Effect. WellPlate.com. [Link]
-
Interference and Artifacts in High-content Screening. PubMed. [Link]
-
How to Manage Serum Batch Variability in Cell Culture. Procell. [Link]
-
How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. seamlessbio. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Decreasing variability in your cell culture. Taylor & Francis Online. [Link]
-
“Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. paasp network. [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
6 Considerations for Successful Cell-Based Assays. The Healthcare Guys. [Link]
-
Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling. PMC - NIH. [Link]
-
A Beginner's Guide to Luciferase Assays. BioAgilytix Labs. [Link]
-
Flow Cytometry Troubleshooting Tip. Creative Biolabs. [Link]
-
The Strategic Role of Secondary Antibody Incubation Times in Immunodetection Techniques. [Link]
-
Elisa troubleshooting tips – High background. ARP American Research Products, Inc. [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Sino Biological. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Technical Support Center: Refinement of Crystallization Techniques for Indole Carboxylic Acids
Welcome to the technical support center dedicated to the nuanced art and science of crystallizing indole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by this important class of molecules. Here, we move beyond rote protocols to explore the underlying principles that govern crystal formation, providing you with the expert insights needed to troubleshoot and refine your crystallization processes effectively.
Understanding the Core Challenges
Indole carboxylic acids, while structurally similar, exhibit a wide range of physicochemical properties that can complicate crystallization. The interplay between the hydrophobic indole ring and the hydrophilic carboxylic acid group, along with the potential for hydrogen bonding and π-π stacking, creates a complex crystallization landscape.[1] Common hurdles include poor solubility in ideal single-solvent systems, the tendency to form oils or amorphous precipitates, and the prevalence of polymorphism, where the same molecule crystallizes into different solid-state forms with distinct properties.[2][3][4][5]
This guide provides a structured approach to overcoming these challenges, focusing on logical troubleshooting and the rational selection of experimental parameters.
Troubleshooting Guide: From Problem to Purity
This section addresses specific issues encountered during the crystallization of indole carboxylic acids in a practical question-and-answer format.
Q1: My compound fails to crystallize upon cooling. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize is typically due to insufficient supersaturation, meaning the concentration of your indole carboxylic acid in the cooled solvent is still below its solubility limit.
Causality & Actionable Solutions:
-
Insufficient Concentration: The initial amount of solute was too low for the volume of solvent used.
-
Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration. Cool the solution again and observe. Be cautious not to over-concentrate, which can lead to rapid precipitation of impurities.[6]
-
-
High Solubility at Low Temperatures: The chosen solvent may be too effective, keeping the compound dissolved even at reduced temperatures.
-
Solution 1 (Anti-Solvent Addition): Introduce a "poor" solvent (an anti-solvent) in which your compound is insoluble, but which is miscible with your current solvent.[7][8] Add the anti-solvent dropwise to the solution at room temperature until slight turbidity (cloudiness) persists. Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form. A common and effective combination for indole derivatives is a soluble solvent like methanol or ethanol with water as the anti-solvent.[9][10]
-
Solution 2 (Mechanical Induction): Sometimes, nucleation requires a physical impetus. Scratch the inside of the flask with a glass rod just below the solvent line.[11] The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 3 (Seeding): If you have a small crystal of the pure compound (a seed crystal), add it to the cooled, supersaturated solution.[11] The seed crystal acts as a template, promoting the growth of larger crystals of the same form.
-
Q2: Instead of crystals, my compound has "oiled out," forming a liquid layer. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, or when the solution is too supersaturated.[9][12]
Causality & Actionable Solutions:
-
Excessive Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a liquid before it has time to organize into a crystal lattice.
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the supersaturation.[9][11] Allow the flask to cool slowly by insulating it (e.g., with glass wool) or leaving it on the benchtop to cool to room temperature before further cooling in an ice bath.[9]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, exceeding the melting point of the solute-solvent mixture.
-
Solution: Select a solvent with a lower boiling point or employ a co-solvent system. For example, if your indole carboxylic acid is oiling out from hot toluene, a mixture of hexane and ethyl acetate might provide a more suitable environment for crystallization at a lower temperature.[9]
-
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield typically indicates that a significant portion of your compound remained dissolved in the mother liquor after filtration.[11]
Causality & Actionable Solutions:
-
Using Too Much Solvent: The most common cause is dissolving the crude product in an excessive volume of hot solvent.
-
Solution: Use the minimum amount of hot solvent required to just dissolve the compound.[9] This ensures the solution is saturated at high temperature and becomes sufficiently supersaturated upon cooling.
-
-
Premature Filtration: Filtering the solution before it has completely cooled will result in loss of product.
-
Solution: Ensure the crystallization mixture has reached the final, lowest temperature (e.g., in an ice bath) and has been allowed to stand for a sufficient time (at least 20-30 minutes) to maximize crystal formation before filtration.[9]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.
-
Recovering a Second Crop: The mother liquor is saturated with your compound at the filtration temperature.
-
Solution: Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[9]
-
Q4: My crystals are very fine needles or small particles, making them difficult to filter and handle. How can I obtain larger crystals?
A4: The formation of small crystals is often a result of rapid nucleation due to high supersaturation, which dominates over slower crystal growth.[14]
Causality & Actionable Solutions:
-
Rapid Cooling: Fast cooling rates lead to a rapid increase in supersaturation, favoring the formation of many small nuclei.
-
High Supersaturation: An overly concentrated solution will have a very high driving force for nucleation.
-
Solution: Use slightly more hot solvent than the absolute minimum required for dissolution. This will lower the supersaturation level as the solution cools, allowing for more controlled crystal growth.[11]
-
-
Solvent Effects on Crystal Habit: The choice of solvent can significantly influence the crystal shape (habit).[1][16]
-
Solution: Experiment with different solvents or co-solvent systems. For carboxylic acids, polar solvents tend to produce more isometric (block-like) crystals, while non-polar solvents may favor the growth of elongated, needle-like crystals.[17]
-
Frequently Asked Questions (FAQs)
Q5: How do I select the best solvent for crystallizing a new indole carboxylic acid?
A5: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[12] A systematic approach is recommended:
-
Solubility Testing: Test the solubility of a small amount of your crude material in a range of solvents at both room temperature and at their boiling points. Common solvents to screen include water, ethanol, methanol, ethyl acetate, acetone, toluene, and hexane.[18]
-
"Like Dissolves Like" Principle: Consider the polarity of your indole carboxylic acid. Solvents with similar polarity are likely to be good candidates.
-
Co-Solvent Systems: If no single solvent is ideal, a co-solvent system is often effective.[12] Dissolve the compound in a "good" solvent (e.g., methanol, where it is highly soluble) and add a "poor," miscible anti-solvent (e.g., water) dropwise until turbidity appears.[9]
Q6: How does pH affect the crystallization of indole carboxylic acids?
A6: The carboxylic acid group is ionizable, and its protonation state is pH-dependent. This significantly impacts solubility and can be leveraged for purification.
-
Mechanism: At a pH above the pKa of the carboxylic acid, the group will be deprotonated to form a carboxylate salt. This salt is typically much more soluble in aqueous solutions than the neutral acid. Conversely, at a pH below the pKa, the compound will be in its less soluble, neutral form.
Q7: I obtained two different crystal forms (polymorphs) in separate experiments. Why did this happen and how can I control it?
A7: Polymorphism is the ability of a compound to exist in multiple crystal structures.[3] These different forms can have different properties, including solubility, stability, and melting point.[5] The formation of a particular polymorph is kinetically and thermodynamically controlled.
-
Influencing Factors:
-
Solvent: Different solvents can promote the formation of different polymorphs due to specific solvent-solute interactions.[2]
-
Supersaturation Level: High supersaturation may favor the formation of a less stable (metastable) polymorph, while lower supersaturation often yields the most stable form.[14]
-
Temperature: The crystallization temperature can influence which polymorph is thermodynamically favored.[19]
-
Cooling Rate: Rapid cooling can trap a metastable form, while slow cooling allows the system to reach its most stable state.[20]
-
-
Controlling Polymorphism: To obtain a specific polymorph consistently, you must carefully control these parameters. Once the conditions for a desired form are identified (e.g., crystallization from a specific solvent with a controlled cooling rate), they must be precisely replicated in subsequent experiments. Seeding with a crystal of the desired polymorph can also help ensure its formation.
Q8: What analytical techniques are essential for characterizing my final crystals?
A8: Proper characterization is crucial to confirm the identity, purity, and crystalline form of your product.
| Technique | Purpose |
| Melting Point Analysis | To assess purity. A pure compound will have a sharp melting point range (typically <2 °C). Impurities broaden and depress the melting point.[21] |
| X-Ray Diffraction (XRD) | Powder XRD (PXRD) provides a unique "fingerprint" for a specific crystal lattice and is the definitive method for identifying polymorphs.[22][23] |
| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups (e.g., N-H stretch of the indole, C=O and O-H of the carboxylic acid). Differences in hydrogen bonding in polymorphs can sometimes be observed.[2][23] |
| Differential Scanning Calorimetry (DSC) | A thermal analysis technique used to determine melting point and detect polymorphic transitions.[22][24] |
| Microscopy | Optical microscopy can be used to visually inspect crystal shape (habit) and uniformity.[22][24] |
Visualizing the Workflow
General Crystallization and Troubleshooting Workflow
The following diagram outlines a systematic approach to crystallization, incorporating key decision points for troubleshooting.
Sources
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Validation & Comparative
A Technical Guide to Kinase Inhibitors: Evaluating 3-cyclohexyl-1H-indole-6-carboxylic acid in the Context of Established Therapeutics
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) stand as a cornerstone, revolutionizing treatment paradigms for numerous malignancies. The indole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key interactions within the ATP-binding pocket of these enzymes. This guide provides a comparative analysis of a novel investigational molecule, 3-cyclohexyl-1H-indole-6-carboxylic acid, against two clinically established kinase inhibitors: Erlotinib, a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies used to characterize these compounds, providing a framework for the evaluation of novel kinase inhibitors.
Introduction to the Kinase Inhibitor Landscape
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a frequent driver of oncogenesis, making them attractive targets for therapeutic intervention. Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cancer cell survival and proliferation.
This compound is a synthetic small molecule featuring a core indole structure, a common motif in many kinase inhibitors. While its specific kinase targets are yet to be fully elucidated, its structural features suggest potential activity against receptor tyrosine kinases (RTKs) such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), key players in tumor growth and angiogenesis.
For the purpose of this guide, we will hypothetically position this compound as a dual inhibitor of EGFR and VEGFR and compare its theoretical profile against established drugs targeting these pathways.
Comparator Kinase Inhibitors: Erlotinib and Sunitinib
Erlotinib: A Selective EGFR Inhibitor
Erlotinib (marketed as Tarceva®) is a potent and selective inhibitor of the EGFR tyrosine kinase.[1] It is approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1]
Mechanism of Action: Erlotinib reversibly binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[2][3] This blockade of EGFR signaling leads to inhibition of cell proliferation and induction of apoptosis in EGFR-dependent tumor cells.[1]
Sunitinib: A Multi-Targeted Kinase Inhibitor
Sunitinib (marketed as Sutent®) is an oral, multi-targeted receptor tyrosine kinase inhibitor. It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[4]
Mechanism of Action: Sunitinib targets multiple RTKs, including VEGFRs (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and RET.[4][5] By simultaneously inhibiting these receptors, Sunitinib disrupts key pathways involved in both tumor angiogenesis and direct tumor cell proliferation.[4]
Comparative Performance Analysis
A direct experimental comparison involving this compound is not publicly available. Therefore, we present a comparative analysis based on the known performance of Erlotinib and Sunitinib, which serves as a benchmark for evaluating our hypothetical compound.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | This compound (Hypothetical IC50, nM) | Erlotinib (IC50, nM) | Sunitinib (IC50, nM) |
| EGFR | 10 | 2[6] | >10,000 |
| VEGFR2 | 50 | >10,000 | 80[7] |
| PDGFRβ | 100 | >10,000 | 2[7] |
| c-Kit | >1,000 | >10,000 | 2-10 |
| Src | >1,000 | >20,000 | >10,000 |
This table presents a hypothetical IC50 profile for this compound to illustrate a potential dual EGFR/VEGFR inhibitor profile. The IC50 values for Erlotinib and Sunitinib are from published sources and demonstrate their respective selectivity.
Cellular Activity: Inhibition of Cancer Cell Growth
The efficacy of a kinase inhibitor is ultimately determined by its ability to inhibit the growth of cancer cells.
| Cell Line | Cancer Type | This compound (Hypothetical GI50, µM) | Erlotinib (GI50, µM) | Sunitinib (GI50, µM) |
| A549 | Non-Small Cell Lung Cancer | 5 | >10[8] | 5-10 |
| HCC827 | Non-Small Cell Lung Cancer (EGFR mutant) | 0.1 | 0.02 - 0.1[9] | >10 |
| HCT116 | Colorectal Carcinoma | 2 | >10 | 1-5[10] |
| 786-O | Renal Cell Carcinoma | 1 | >10 | 0.5-2[11] |
This table provides a hypothetical growth inhibition (GI50) profile for this compound and published data for Erlotinib and Sunitinib in various cancer cell lines.
Key Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and predicting clinical responses.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.
Caption: EGFR Signaling Pathway and Inhibition by Erlotinib.
VEGFR Signaling Pathway
VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade involving PLCγ, PKC, and the RAS-RAF-MEK-ERK pathway, as well as the PI3K-AKT pathway. This leads to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.
Caption: VEGFR Signaling Pathway and Inhibition by Sunitinib.
Experimental Protocols for Kinase Inhibitor Characterization
The following protocols provide a framework for the in vitro and cell-based evaluation of kinase inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][12]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[2][12]
Workflow Diagram:
Sources
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- 4. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 5. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. ADP-Glo™ Kinase Assay Protocol [promega.jp]
A Comparative Cross-Reactivity Profile of 3-cyclohexyl-1H-indole-6-carboxylic acid: A Guide to Selectivity Assessment
This guide provides a comprehensive framework for characterizing the selectivity of 3-cyclohexyl-1H-indole-6-carboxylic acid, a potential dihydroorotate dehydrogenase (DHODH) inhibitor. While the primary target is established, understanding its interactions with a broader range of biological targets is critical for advancing it as a potential therapeutic agent. This document outlines a systematic approach to cross-reactivity profiling, presenting a model for rigorous preclinical evaluation for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity Profiling
This compound has emerged as a compound of interest, with patent literature pointing towards its role as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for anti-inflammatory, immunosuppressive, and anti-proliferative therapies. However, the ultimate success of any targeted therapy hinges on its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. Therefore, a thorough cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of understanding a compound's biological signature.
This guide will detail a multi-tiered experimental approach to systematically evaluate the selectivity of this compound. We will explore primary target validation, broad-panel screening, and orthogonal validation assays, providing a robust and self-validating workflow.
Experimental Design for Comprehensive Cross-Reactivity Profiling
The following workflow is designed to provide a comprehensive assessment of the selectivity of this compound.
Figure 1: A multi-phase workflow for comprehensive cross-reactivity profiling of a novel compound.
Phase 1: Primary Target Validation and Structural Analysis
The initial phase focuses on confirming the activity of this compound against its putative target, DHODH, and identifying potential off-targets based on structural similarity to known promiscuous compounds.
Protocol 1: Human DHODH Inhibition Assay
-
Reagents: Recombinant human DHODH, 2,6-dichloroindophenol (DCIP), decylubiquinone, dihydroorotate, and the test compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, combine the enzyme, dihydroorotate, and decylubiquinone.
-
Add the test compound dilutions and incubate.
-
Initiate the reaction by adding DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Phase 2: Broad-Panel Screening
To cast a wide net for potential off-target interactions, we will utilize commercially available broad-panel screening services. These panels typically cover a wide range of protein families known to be common off-targets for small molecules.
Table 1: Illustrative Broad-Panel Screening Data for this compound (at 10 µM)
| Target Class | Panel Size | Number of Hits (>50% Inhibition) | Top Hits |
| Kinases | 468 | 3 | SRC, LCK, YES |
| GPCRs | 168 | 1 | Adenosine A3 Receptor (Antagonist) |
| Nuclear Receptors | 48 | 0 | - |
| Ion Channels | 115 | 0 | - |
| Other Enzymes | 102 | 1 | Monoamine Oxidase A (MAO-A) |
This data is illustrative and serves as a template for presenting actual screening results.
Phase 3: Secondary Validation and Cellular Confirmation
Hits identified in the broad-panel screen must be validated through secondary assays to confirm the interaction and determine its potency.
Protocol 2: Dose-Response Assays for Off-Target Hits
-
Procedure: For each validated hit from the primary screen (e.g., SRC, LCK, YES, Adenosine A3, MAO-A), perform a 10-point dose-response assay using an appropriate biochemical or functional assay format.
-
Data Analysis: Calculate the IC50 or EC50 for each off-target interaction.
Table 2: Comparative Potency of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Selectivity Ratio (Off-Target IC50 / DHODH IC50) |
| DHODH (Primary Target) | Biochemical | 50 | - |
| SRC | Biochemical | 1,200 | 24 |
| LCK | Biochemical | 2,500 | 50 |
| YES | Biochemical | 3,100 | 62 |
| Adenosine A3 Receptor | Radioligand Binding | 850 | 17 |
| MAO-A | Biochemical | 4,500 | 90 |
This data is illustrative. A higher selectivity ratio indicates greater selectivity for the primary target.
Mechanistic Context and Pathway Analysis
The potential for off-target activity, particularly against kinases like SRC and LCK, warrants a closer look at the potential for unintended pathway modulation.
Figure 2: Intended vs. potential off-target pathway interactions of this compound.
The illustrative data suggests a selectivity window of over 20-fold for the most potent off-targets. While this may be acceptable for early-stage discovery, it highlights the importance of cellular assays to determine if these off-target activities translate to a functional consequence at therapeutically relevant concentrations.
Conclusion and Future Directions
This guide outlines a robust, multi-step process for the comprehensive cross-reactivity profiling of this compound. The hypothetical data presented underscores the importance of moving beyond primary target affinity to a broader understanding of a compound's selectivity. Based on our illustrative findings, key next steps would include:
-
Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages with both DHODH and potential off-targets like SRC in a cellular context.
-
Phenotypic Screening: Assess the compound's effect on cell lines dependent on the identified off-targets to understand the functional consequences of the observed biochemical interactions.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that can improve selectivity by reducing off-target activity while maintaining or enhancing DHODH inhibition.
By following a systematic and rigorous profiling strategy, researchers can build a comprehensive understanding of a compound's biological activity, enabling more informed decisions in the drug development process.
References
- Title: Preparation of indole derivatives as dihydroorotate dehydrogenase (DHODH)
- Title: Preparation of indole-6-carboxylic acid derivatives as DHODH inhibitors Source: Google Patents, WO2021051111A1 URL
- Title: Indole derivatives as DHODH inhibitors Source: Google Patents, US20220396482A1 URL
A Senior Application Scientist's Guide to the Efficacy of Indole-Based Scaffolds in Drug Discovery
Introduction: The Enduring Primacy of the Indole Scaffold
In the landscape of medicinal chemistry, few molecular frameworks command as much respect as the indole nucleus. This simple bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrrole ring, is a quintessential example of a "privileged scaffold".[1][2][3] Its remarkable versatility stems from its ability to mimic the structure of tryptophan, enabling it to engage with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] This inherent bio-compatibility is evidenced by its presence in numerous natural products, from complex alkaloids to essential signaling molecules, and its core role in a multitude of FDA-approved therapeutics for conditions ranging from cancer to migraines.[5][6][7]
This guide provides an in-depth comparison of the efficacy of distinct indole-based scaffolds. We will move beyond a simple catalog of compounds to dissect the causal relationships between structural modifications and biological outcomes. By examining key scaffold classes—indolinones as kinase inhibitors, bis-indoles as tubulin disruptors, and indole-hybrids as multi-target agents—we aim to provide researchers and drug development professionals with a clear, data-driven framework for strategic decision-making in the design of next-generation indole-based therapeutics.
The Indolinone Scaffold: Precision Targeting of Protein Kinases
The indolinone (or 2-oxindole) core represents a cornerstone of modern targeted cancer therapy. Its success lies in its optimized geometry for insertion into the ATP-binding pocket of protein kinases, enzymes that are frequently dysregulated in cancer. The strategic placement of substituents on this scaffold allows for the fine-tuning of selectivity and potency, leading to highly effective drugs.
Mechanism of Action: Competitive ATP Inhibition
Indolinone-based drugs, such as the FDA-approved Sunitinib and Nintedanib, function as multi-targeted receptor tyrosine kinase (RTK) inhibitors.[8][9] They primarily target vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation.[8] By competitively binding to the ATP pocket, these inhibitors block the phosphorylation cascade, effectively shutting down downstream signaling pathways that promote tumor growth and survival.
Caption: Indolinone scaffolds competitively inhibit ATP binding to RTKs.
Structure-Activity Relationship (SAR) and Efficacy
The efficacy of indolinone inhibitors is highly dependent on the substituents around the core. Key SAR insights include:
-
N1-Substitution: Alkylation at the N1 position can modulate lipophilicity, impacting cell permeability and target engagement.[10]
-
C3-Substitution: The group at the C3 position is critical. A pyrrole ring, as seen in Sunitinib, often enhances binding affinity.
-
Benzene Ring Substitution: Electron-withdrawing groups, such as fluorine, at the 5-position of the indole ring can increase potency by altering the electronic properties of the scaffold, enhancing interactions with the target protein.[10]
Table 1: Comparative Efficacy of Indolinone-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Sunitinib | VEGFR-2, PDGFR-β | 2 | HUVEC | [8] |
| Nintedanib | VEGFR-2, FGFR-1, PDGFR-α | 13 | NSCLC | [8] |
| Alectinib | ALK | 1.9 | NSCLC | [1][9] |
| Osimertinib | EGFR | <10 | NSCLC | [1][9] |
Indole-Hybrids and Bis-Indoles: Disrupting the Cytoskeleton
This class of compounds, which includes both natural products and synthetic molecules, exerts its potent cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Their disruption is a clinically validated strategy for cancer chemotherapy.
Mechanism of Action: Tubulin Polymerization Inhibition
The vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-based natural products that inhibit tubulin polymerization.[11][12] They bind to the β-tubulin subunit, preventing its assembly into microtubules. This leads to the dissolution of the mitotic spindle, arresting cells in the M-phase of the cell cycle and ultimately triggering apoptosis.[11] More recently, synthetic indole-chalcone hybrids have emerged as highly potent tubulin inhibitors, demonstrating efficacy in the nanomolar range.[2][12]
Caption: Indole-hybrids inhibit tubulin polymerization, causing M-phase arrest.
SAR and Efficacy
For indole-based tubulin inhibitors, structural features that govern activity include:
-
The Linker: In bis-indole or indole-hybrid compounds, the nature and length of the linker connecting the pharmacophoric units are crucial for optimal binding to the tubulin protein.
-
Substitution Pattern: Specific substitutions on the indole rings can enhance binding affinity. For example, in some indole-chalcone series, methoxy groups on the chalcone ring significantly increase anti-proliferative activity.[12]
Table 2: Comparative Anti-proliferative Efficacy of Indole-Based Tubulin Inhibitors
| Compound | Scaffold Type | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Vinblastine | Bis-indole (Vinca Alkaloid) | 0.003 - 0.01 | Various | [11][13] |
| Indole-Chalcone (Compound 55) | Indole-Chalcone Hybrid | 0.0003 - 0.009 | A549, HeLa, MCF-7 | [2] |
| Indole-Furanone (Compound 11) | Indole-Furanone Hybrid | 0.6 | U-937 (Leukemia) | [12] |
| Pyrido[4,3-b]indole (Compound 2) | Fused Indole System | 8.7 | HeLa | [12] |
Diverse Indole Scaffolds: Engaging a Spectrum of Targets
The structural plasticity of the indole ring allows it to be adapted for inhibiting a wide range of other enzymes and receptors beyond kinases and tubulin. This versatility has led to the development of indole-based drugs for inflammation, cardiovascular disease, and more.
A. Indole-based Cyclooxygenase (COX) Inhibitors
-
Mechanism: Indomethacin, a classic non-steroidal anti-inflammatory drug (NSAID), contains an indole-acetic acid scaffold. It functions by non-selectively inhibiting COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[12][14]
-
Efficacy: While effective, traditional indole-based NSAIDs can have gastrointestinal side effects due to COX-1 inhibition. Newer research focuses on designing selective COX-2 inhibitors to improve the safety profile.[14] Certain synthesized indole derivatives have shown potent anti-inflammatory activity (63.69% inhibition in carrageenan-induced paw edema assays) with improved gastric safety profiles.[14]
B. Indole-based Endothelin-Converting Enzyme (ECE) Inhibitors
-
Mechanism: ECE-1 is a metalloprotease that produces the potent vasoconstrictor endothelin-1 (ET-1). Inhibition of ECE-1 is a therapeutic strategy for cardiovascular diseases.[15] A novel class of indole-based ECE inhibitors was developed that does not directly chelate the zinc ion in the active site but uses key interactions via an amide group linked to the indole C2 position.[15]
-
Efficacy: These inhibitors demonstrate high selectivity for ECE over related metalloproteases. Lead compounds have been shown to lower blood pressure in hypertensive rat models and display cardioprotective effects in mouse models of myocardial infarction.[15]
Experimental Protocols: A Foundation for Self-Validating Data
The trustworthiness of any comparative analysis rests on the quality of the underlying experimental data. The following protocols are standard, self-validating methods for assessing the efficacy of indole-based compounds.
Protocol 1: MTT Assay for Cellular Viability
This colorimetric assay is a cornerstone for determining the cytotoxic effects of a compound. The causality is direct: viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead cells do not. The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-based test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[10]
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, providing crucial mechanistic validation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.
-
Compound Plating: In a 96-well plate, add the indole-based test compounds at various concentrations.
-
Enzyme Addition: Add the VEGFR-2 enzyme to the wells and incubate for 10 minutes to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Reaction Termination & Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Outlook
The indole scaffold remains an exceptionally fruitful starting point for drug discovery. Our comparative analysis highlights distinct advantages for different structural classes:
-
Indolinones offer high potency and tunable selectivity as kinase inhibitors , forming the backbone of several successful targeted cancer therapies.
-
Indole-hybrids and bis-indoles demonstrate profound cytotoxicity as tubulin polymerization inhibitors , a validated mechanism for treating rapidly proliferating cancers.
-
Simpler, adaptable indole cores show immense versatility, leading to effective enzyme inhibitors across different therapeutic areas, including inflammation and cardiovascular disease.
The future of indole-based drug design is bright. Emerging strategies focus on developing dual-target or multi-target agents to overcome the complex, multifactorial nature of diseases and to combat drug resistance.[12][13] As our understanding of disease biology deepens, the rational design of novel indole scaffolds, guided by robust structure-activity relationship studies and validated by precise experimental protocols, will undoubtedly continue to yield innovative and life-saving therapeutics.[16]
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Benchmarking 3-Cyclohexyl-1H-indole-6-carboxylic Acid: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 3-cyclohexyl-1H-indole-6-carboxylic acid against established therapeutic agents. Drawing upon the known biological activities of structurally related indole-6-carboxylic acid derivatives, we hypothesize a dual inhibitory role against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-factor Receptor 2 (VEGFR-2), key regulators in oncogenesis and angiogenesis.
We will outline a rigorous, multi-faceted preclinical evaluation strategy, comparing our compound of interest with the EGFR inhibitor Erlotinib and the multi-targeted tyrosine kinase inhibitor Sunitinib , which targets VEGFR-2 among other kinases. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind each experimental choice.
Introduction: The Therapeutic Potential of the Indole-6-Carboxylic Acid Scaffold
The indole-6-carboxylic acid core is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. Recent studies have highlighted its potential in developing multi-target antiproliferative agents. Specifically, derivatives of indole-6-carboxylic acid have been synthesized and shown to target both EGFR and VEGFR-2, two critical receptors implicated in cancer progression.[1][2][3] The rationale for this dual-targeting approach lies in the potential for enhanced anti-cancer efficacy and the mitigation of resistance mechanisms that can arise from targeting a single pathway.
Given this precedent, this compound is a compound of significant interest. The addition of a cyclohexyl group at the 3-position of the indole ring may influence its binding affinity, selectivity, and pharmacokinetic properties. This guide outlines the necessary experimental framework to rigorously test this hypothesis.
Comparator Drug Profiles
A thorough benchmarking study requires well-characterized comparator drugs. For this purpose, we have selected:
-
Erlotinib (Tarceva®): An established EGFR tyrosine kinase inhibitor.[4][5][6] Erlotinib functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling.[6][7] This blockade of EGFR signaling can lead to a reduction in tumor cell proliferation and survival.[5]
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor.[8][9] Sunitinib's mechanism of action includes the potent inhibition of VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), among others.[8][9][10] By targeting these receptors, sunitinib exerts both anti-angiogenic and anti-tumor effects.[9][10]
Signaling Pathways of Interest
A fundamental understanding of the targeted signaling pathways is crucial for interpreting experimental data.
EGFR Signaling Pathway
The EGFR signaling pathway is a key regulator of cell growth, proliferation, and survival.[11] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12] Aberrant activation of this pathway is a common feature in many cancers.[13]
Caption: Simplified EGFR signaling cascade.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the angiogenic effects of VEGF. Its activation in endothelial cells triggers signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.
Caption: Key VEGFR-2 downstream signaling pathways.
Experimental Benchmarking Workflow
A tiered approach, moving from in vitro biochemical assays to cell-based and finally in vivo models, provides a comprehensive evaluation of the compound's potential.
Caption: Tiered experimental benchmarking workflow.
Detailed Experimental Protocols
In Vitro Enzymatic Assays
Objective: To determine the direct inhibitory activity of this compound on EGFR and VEGFR-2 kinase activity and compare its potency (IC50) with Erlotinib and Sunitinib.
Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution.
-
Reconstitute recombinant human EGFR and VEGFR-2 enzymes to the desired concentration in 1x Kinase Buffer.
-
Prepare a stock solution of ATP and the respective kinase substrate.
-
Prepare serial dilutions of this compound, Erlotinib, and Sunitinib in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
-
Kinase Reaction:
-
In a 96-well white plate, add the test compounds at various concentrations.
-
Add the kinase enzyme to all wells except the "blank" control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-40 minutes.
-
Measure luminescence using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays
Objective: To assess the cytotoxic and cytostatic effects of the test compound on cancer cell lines with known EGFR and VEGFR expression levels (e.g., A549 lung carcinoma, HCT-116 colon carcinoma).
Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Erlotinib, and Sunitinib in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[11]
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2][11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
Objective: To evaluate the anti-angiogenic potential of the test compound by assessing its ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol: HUVEC Tube Formation Assay
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[4]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a low-serum medium.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells/well.[4]
-
Immediately add the test compounds (this compound and Sunitinib) at various concentrations.
-
-
Incubation and Imaging:
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.[4]
-
Visualize and capture images of the tube networks using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results for the treated wells to the vehicle control.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an animal model.
Protocol: Subcutaneous Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Allow the mice to acclimate for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, Erlotinib, Sunitinib).
-
Administer the compounds daily via the appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[9]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.
Protocol: Murine Pharmacokinetic Analysis
-
Compound Administration:
-
Administer a single dose of the test compound to mice via intravenous (for bioavailability assessment) and oral routes.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract the compound from the plasma samples.
-
Quantify the concentration of the compound in each sample using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration versus time profile.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis.
-
Determine the oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Erlotinib | Experimental Value | Experimental Value |
| Sunitinib | Experimental Value | Experimental Value |
Table 2: In Vitro Cell Proliferation (GI50 in µM)
| Compound | A549 Cells | HCT-116 Cells |
| This compound | Experimental Value | Experimental Value |
| Erlotinib | Experimental Value | Experimental Value |
| Sunitinib | Experimental Value | Experimental Value |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound | Experimental Value |
| Erlotinib | Experimental Value |
| Sunitinib | Experimental Value |
Table 4: Key Pharmacokinetic Parameters
| Parameter | This compound |
| Cmax (ng/mL) | Experimental Value |
| Tmax (h) | Experimental Value |
| t1/2 (h) | Experimental Value |
| AUC (ng*h/mL) | Experimental Value |
| Bioavailability (%) | Experimental Value |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound. By systematically comparing its in vitro and in vivo activities with established drugs like Erlotinib and Sunitinib, researchers can gain critical insights into its therapeutic potential as a dual EGFR/VEGFR-2 inhibitor. The detailed protocols and structured data presentation are designed to ensure the generation of reliable and interpretable results, facilitating informed decisions in the drug development process.
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A comprehensive pathway map of epidermal growth factor receptor signaling. (URL: [Link])
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New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (URL: [Link])
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (URL: [Link])
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VRAYLAR® (cariprazine) Mechanism of Action. (URL: [Link])
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Indole Derivative Activity
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of natural and synthetic compounds with profound therapeutic potential.[1][2] From potent anticancer agents to neuroprotective molecules, indole derivatives have consistently demonstrated a remarkable breadth of biological activity.[3][4] However, the journey from a promising in vitro "hit" to a clinically effective in vivo candidate is fraught with challenges. The predictive power of cell-based assays and enzymatic screens does not always translate to the complex biological milieu of a living organism. This guide provides a critical comparison of the in vitro and in vivo activities of select indole derivatives, offering insights into experimental design, data interpretation, and the crucial factors that govern the successful translation of laboratory findings to preclinical outcomes.
The In Vitro-In Vivo Correlation (IVIVC) Challenge
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[5] While this concept is well-established in pharmaceutics, its application in early drug discovery, particularly for novel chemical entities like indole derivatives, is more nuanced. The disparity between in vitro potency and in vivo efficacy can be attributed to a host of factors including:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties dictate the concentration and duration of a compound's exposure to its target in the body.[6] Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can render a highly potent compound ineffective in vivo.[6]
-
Off-Target Effects: In the complex environment of a whole organism, a compound may interact with unintended targets, leading to unforeseen toxicities or a blunted therapeutic effect.
-
Tumor Microenvironment: For anticancer agents, the tumor microenvironment, with its unique vasculature, hypoxic regions, and stromal components, presents a significant barrier to drug penetration and efficacy that is not replicated in standard 2D cell cultures.
Understanding and navigating these challenges is paramount for the successful development of indole-based therapeutics. This guide will explore these concepts through the lens of specific classes of indole derivatives, providing both experimental data and the underlying scientific rationale.
Case Study 1: Indole-Based Tubulin Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a prime target for anticancer drugs.[7][8][9] Numerous indole derivatives have been developed as tubulin polymerization inhibitors, with many showing potent in vitro activity.[7][8][9]
In Vitro Evaluation of Tubulin Inhibition
The primary in vitro assays for evaluating tubulin inhibitors focus on their ability to disrupt microtubule dynamics.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. A reaction buffer containing GTP and other essential components is prepared.
-
Initiation: The tubulin solution is mixed with the test compound (an indole derivative) at various concentrations and warmed to 37°C to initiate polymerization.
-
Monitoring: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Cell-Based Assays: The antiproliferative activity of indole-based tubulin inhibitors is commonly assessed using cell viability assays such as the MTT or SRB assay across a panel of cancer cell lines.[10][11] These assays provide IC50 values representing the concentration required to inhibit cell growth by 50%.[10]
In Vivo Assessment of Antitumor Efficacy
The in vivo efficacy of these compounds is typically evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells (e.g., PC-3 for prostate cancer) is injected subcutaneously into the flank of immunodeficient mice.[11]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the indole derivative, typically administered intravenously, intraperitoneally, or orally, for a specified duration.[1][12] A control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated.
Data Comparison and IVIVC Analysis
| Indole Derivative | In Vitro IC50 (Tubulin Polymerization) | In Vitro IC50 (Cancer Cell Line) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| Compound 15 | Not explicitly stated, but inhibits polymerization | 34-162 nM (various cell lines) | PC-3 Xenograft | Significant inhibition | [11] |
| A131 (Acyl Analog) | Not explicitly stated | GI₅₀ values reported | Paclitaxel-resistant colon cancer xenograft | 76% at 80 mg/kg | [13] |
| Compound 21 | 0.15 ± 0.07 µM | 22-56 nM (various cell lines) | Not explicitly stated in abstract | Not explicitly stated in abstract | [14] |
The data illustrates that while a low nanomolar IC50 in cell-based assays is a good starting point, it does not guarantee in vivo success. For instance, the acyl analog of A131 required a prodrug strategy to achieve significant tumor growth inhibition in vivo, highlighting the importance of optimizing pharmacokinetic properties.[13]
Case Study 2: Indole-Based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression, and their dysregulation is implicated in cancer.[15][16] Indole-based hydroxamic acid derivatives have emerged as potent HDAC inhibitors.[15][16]
In Vitro Evaluation of HDAC Inhibition
Experimental Protocol: In Vitro HDAC Enzyme Assay
-
Enzyme and Substrate: Recombinant human HDAC1 and HDAC6 enzymes and a fluorogenic substrate are used.
-
Incubation: The enzyme is pre-incubated with the indole derivative inhibitor for a set time (e.g., 1 hour at 20°C).[17]
-
Reaction Initiation: The fluorogenic substrate is added to start the reaction.
-
Detection: The fluorescence generated by the enzymatic reaction is measured over time.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
In Vivo Assessment of Antitumor Efficacy
Similar to tubulin inhibitors, the in vivo efficacy of HDAC inhibitors is assessed using xenograft models.
Data Comparison and IVIVC Analysis
| Indole Derivative | In Vitro IC50 (HDAC1) | In Vitro IC50 (HDAC6) | In Vivo Model | Efficacy | Reference |
| Compound 4o | 1.16 nM | 2.30 nM | HCT116 Xenograft | Better than suberanilohydroxamic acid | [15][16] |
| Compound I13 | 13.9 nM | 7.71 nM | HepG2 Xenograft | Inhibited tumor growth at 50 mg/kg/d | [18] |
| Compound 3 | Not explicitly stated | 0.012 µM | Drosophila and C. elegans models of neurodegeneration | Attenuated disease phenotypes | [17][19] |
In the case of indole-based HDAC inhibitors, a strong correlation between potent in vitro enzymatic inhibition and in vivo efficacy has been observed.[15][16][18] Compound 4o, with nanomolar IC50 values against HDAC1 and HDAC6, demonstrated superior in vivo efficacy compared to a clinically used HDAC inhibitor.[15][16] This suggests that for this class of compounds, enzymatic potency is a strong predictor of in vivo activity, provided the compound has favorable pharmacokinetic properties.
Signaling Pathways Targeted by Anticancer Indole Derivatives
Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. A common mechanism involves the inhibition of receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor-induced blood vessel formation.[10]
Conclusion and Future Directions
The successful development of indole derivatives as therapeutic agents hinges on a comprehensive understanding of their in vitro and in vivo behavior. While potent in vitro activity is a prerequisite, it is not a solitary predictor of in vivo success. A multi-pronged approach that integrates early-stage ADME profiling, appropriate in vivo models that recapitulate the disease microenvironment, and a thorough understanding of the target biology is essential. Future research should focus on the development of more predictive in vitro models, such as 3D organoids and co-culture systems, to better mimic the in vivo environment and improve the translation of promising indole derivatives from the bench to the bedside.
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Navigating the Labyrinth: A Comparative Guide to Validating Target Engagement for 3-cyclohexyl-1H-indole-6-carboxylic acid
In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable milestone in this journey is the unequivocal demonstration of target engagement: confirming that a molecule binds to its intended biological target in a relevant physiological context. This guide provides a comprehensive, in-depth comparison of methodologies for validating the target engagement of a novel compound, 3-cyclohexyl-1H-indole-6-carboxylic acid .
Given that the specific molecular target of this compound is not yet broadly established in the public domain, this guide adopts a holistic and practical approach. We will first navigate the crucial phase of target identification—or deconvolution—using unbiased, proteome-wide techniques. Subsequently, we will delve into orthogonal, targeted methods to validate and quantify the engagement of this compound with its putative target. For illustrative purposes, and based on the known activities of similar indole-carboxylic acid scaffolds which have been shown to target protein kinases, we will proceed with the hypothetical scenario that our initial unbiased screens identify a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), as a primary target.[1]
This guide is structured to provide not just protocols, but the strategic reasoning behind employing a multi-pronged validation approach, ensuring scientific rigor and building a robust data package for any novel inhibitor.
Part 1: The First Step - Unbiased Target Identification in a Cellular Milieu
Before we can validate engagement, we must first identify the target. Phenotypic screens often yield compelling hits, but the molecular mechanism remains a black box. Unbiased, proteome-wide methods are essential for illuminating the direct binding partners of a novel compound within the native complexity of the cell.[2] This is the foundational step to building confidence in a molecule's mechanism of action.
Caption: General workflow for unbiased target deconvolution of a novel bioactive compound.
Two of the most powerful label-free techniques for target deconvolution are the Cellular Thermal Shift Assay coupled to Mass Spectrometry (CETSA-MS) and Drug Affinity Responsive Target Stability (DARTS).
| Feature | CETSA-MS (Thermal Proteome Profiling) | DARTS (Drug Affinity Responsive Target Stability) |
| Principle | Ligand binding increases the thermal stability of the target protein, leading to less precipitation upon heating.[3][4][5][6][7] | Ligand binding protects the target protein from proteolytic degradation.[8][9][10][11][12] |
| Readout | Quantitative mass spectrometry of the soluble proteome fraction across a temperature gradient. | Mass spectrometry or SDS-PAGE analysis of protein fragments after protease treatment. |
| Compound Requirements | No modification of the compound is necessary.[4] | No modification of the compound is necessary.[9][10][11][12] |
| Cellular Context | Can be performed in intact cells, cell lysates, or tissues, preserving the native cellular environment.[3][5] | Typically performed in cell lysates. |
| Advantages | High proteome coverage (6-8k proteins), applicable to live cells, detects engagement with native, unmodified proteins.[4] | Does not require heating instrumentation, conceptually simple, can identify both direct and indirect binders. |
| Considerations | Requires specialized mass spectrometry capabilities. Not all proteins exhibit a clear thermal shift. | Protease concentration and digestion time are critical parameters to optimize. May not work for proteins that are naturally very stable or very unstable. |
Experimental Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is predicated on the principle that the binding of a small molecule stabilizes a protein's structure, making it less susceptible to cleavage by proteases.[8][10][11][12]
Caption: The principle workflow of the DARTS technique for target identification.
Step-by-Step Methodology:
-
Cell Lysis: Prepare a native protein lysate from the cell line of interest using a mild lysis buffer (e.g., M-PER or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40). Keep the lysate on ice.
-
Compound Incubation: Divide the lysate into aliquots. Treat one aliquot with this compound (e.g., at 10-50 µM final concentration) and another with an equivalent volume of vehicle (e.g., DMSO) as a negative control. Incubate for 1 hour on ice.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample. The optimal protease concentration and digestion time must be empirically determined to achieve partial, but not complete, digestion of the total proteome.
-
Quench Reaction: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
Analysis:
-
For Targeted Validation: Run the samples on an SDS-PAGE gel and perform a Western blot for a suspected target protein. A stronger band in the compound-treated lane compared to the control lane indicates protection and thus, binding.
-
For Unbiased Discovery: Run the samples on an SDS-PAGE gel and stain with a total protein stain (e.g., Coomassie or silver stain). Excise bands that are present or more intense in the compound-treated lane. Identify the proteins in these bands using mass spectrometry (LC-MS/MS).[9]
-
Part 2: Orthogonal Validation and Quantitative Analysis of Target Engagement
Following the identification of a putative target (e.g., EGFR), it is imperative to validate this interaction using orthogonal methods. This step confirms the initial finding and provides quantitative data on the binding affinity and kinetics, which are crucial for establishing a structure-activity relationship (SAR).
A. Biophysical Methods: Characterizing Direct Binding
Biophysical assays utilize purified components (protein and compound) to measure the direct interaction in a controlled, cell-free environment.
| Method | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Measures changes in the refractive index on a sensor chip surface as the compound (analyte) flows over the immobilized target protein (ligand).[13][14] | Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding due to alterations in size, charge, or hydration shell.[15][16][17][18][19] |
| Key Outputs | Binding affinity (KD), association rate (kon), dissociation rate (koff). | Binding affinity (KD). |
| Advantages | Provides detailed kinetic information (on/off rates), label-free for the analyte, highly sensitive.[20] | Low sample consumption, performed in solution without immobilization, tolerant of various buffers and detergents.[17][18] |
| Considerations | Requires immobilization of the target protein, which can potentially affect its conformation. Non-specific binding to the sensor surface can be an issue.[13] | Requires fluorescent labeling of the target protein (or uses intrinsic tryptophan fluorescence), which could perturb the interaction. |
Experimental Protocol 2: Surface Plasmon Resonance (SPR)
SPR is the gold standard for quantifying the kinetics of a drug-target interaction.
Caption: A typical experimental cycle in a Surface Plasmon Resonance (SPR) assay.
Step-by-Step Methodology:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., EGFR kinase domain) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the compound dilutions sequentially over the immobilized protein surface, from the lowest to the highest concentration. The binding is measured in real-time as a change in resonance units (RU).
-
Dissociation Phase: After each injection, flow running buffer over the chip to measure the dissociation of the compound from the target.
-
Regeneration: Between different compounds, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
B. Cell-Based Methods: Confirming Engagement in a Live-Cell Context
While biophysical assays are essential, they do not guarantee that a compound will engage its target within the crowded, complex environment of a living cell. Cell-based target engagement assays are the definitive proof of a compound's ability to cross the cell membrane and bind its intracellular target.
| Method | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Measures the thermal stabilization of a specific target protein in intact cells or lysates upon ligand binding, typically detected by Western Blot or ELISA.[3][6][7][21] | A quantitative bioluminescence resonance energy transfer (BRET) assay that measures compound binding to a NanoLuc®-tagged target protein in live cells.[22][23][24][25][26] |
| Key Outputs | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) to determine apparent cellular affinity. | Intracellular IC50 or KD values, target occupancy, residence time.[24] |
| Advantages | Label-free for both compound and endogenous protein, directly measures engagement in a physiological context.[21][27] | Highly quantitative, high-throughput, provides real-time binding data in live cells.[24] |
| Considerations | Lower throughput than NanoBRET, requires a specific and sensitive antibody for detection. | Requires genetic modification of cells to express the NanoLuc®-fusion protein, which might alter protein function or localization. |
Experimental Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a powerful method for quantifying compound affinity for a target protein in living cells.
Caption: Principle of the NanoBRET™ assay showing competitive displacement of a tracer.
Step-by-Step Methodology:
-
Cell Engineering: Transfect cells (e.g., HEK293) to express the target protein (e.g., EGFR) as a fusion with NanoLuc® luciferase.
-
Assay Setup: Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add a specific, cell-permeable fluorescent tracer that is known to bind to the target protein. This is done in the presence of the test compound.
-
Substrate Addition & Readout: Add the NanoGlo® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emissions) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer. Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the intracellular IC50, which reflects the compound's affinity for the target in living cells.
Part 3: Benchmarking Performance - A Comparative Analysis
Validating target engagement is not done in a vacuum. To understand the potential of this compound, its performance must be benchmarked against known, well-characterized inhibitors of the same target. Assuming our target is EGFR, we would compare our compound to established EGFR inhibitors.
Hypothetical Comparative Data:
| Compound | Biophysical Affinity (KD, SPR) | Cellular Target Engagement (IC50, NanoBRET™) | Thermal Stabilization (ΔTm, CETSA) |
| This compound | 50 nM | 250 nM | +5.2 °C |
| Gefitinib (Alternative 1) | 2 nM | 25 nM | +8.5 °C |
| Erlotinib (Alternative 2) | 5 nM | 50 nM | +7.8 °C |
This data is purely illustrative.
Interpretation of Comparative Data: This hypothetical table allows for a clear, objective comparison. Here, our lead compound shows good affinity for the target, albeit lower than the established drugs Gefitinib and Erlotinib.[1][28][29][30][31] The drop-off between biophysical affinity (KD) and cellular engagement (IC50) is a critical parameter, providing insights into factors like cell permeability and efflux. The positive thermal shift in the CETSA experiment provides strong, label-free evidence of target binding in a cellular context. This comparative analysis is essential for making informed decisions about whether to proceed with lead optimization.
Conclusion
Validating the target engagement of a novel small molecule like this compound is a systematic, multi-faceted process that forms the bedrock of its preclinical development. The journey begins with unbiased target deconvolution methods such as CETSA-MS or DARTS to identify the molecular target with high confidence. This initial hypothesis must then be rigorously tested and quantified through a suite of orthogonal assays. Biophysical techniques like SPR provide precise kinetic and affinity data, while cutting-edge cellular assays like NanoBRET™ confirm and quantify that engagement in the most relevant setting: the living cell.
By systematically applying these diverse technologies and benchmarking the results against established alternatives, researchers can build a robust, self-validating data package. This rigorous, evidence-based approach is indispensable for mitigating risk, understanding the true mechanism of action, and ultimately, accelerating the translation of promising molecules from the bench to the clinic.
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Navigating the Labyrinth: A Guide to Reproducibility in Indole Carboxylic Acid Quantification
In the intricate world of drug discovery and metabolomics, the reproducibility of scientific data is the bedrock of progress. For researchers investigating the multifaceted roles of indole carboxylic acids—critical signaling molecules in health and disease—the ability to reliably quantify these compounds is paramount. However, the path to reproducible data is often fraught with analytical challenges, leading to discrepancies in published findings that can hinder scientific advancement. This guide provides an in-depth comparison of common analytical methodologies, dissects the sources of variability, and offers best-practice protocols to enhance the reproducibility of your indole carboxylic acid research.
The Analytical Arena: A Comparison of Key Methodologies
The quantification of indole carboxylic acids in complex biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each approach presents a unique set of advantages and limitations that researchers must carefully consider.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| HPLC-UV/Fluorescence | Separation based on polarity, detection via UV absorbance or fluorescence. | Robust, widely accessible, cost-effective.[1] | Lower sensitivity and specificity compared to LC-MS/MS; susceptible to interference from co-eluting compounds.[2] | Purity assessment, quantification in simpler matrices, analysis of abundant indole carboxylic acids.[3][4] |
| LC-MS/MS | Separation by chromatography, followed by mass-based detection and fragmentation for specific identification. | High sensitivity and selectivity, ideal for complex matrices and trace-level quantification.[1][5] | Prone to matrix effects (ion suppression or enhancement), higher equipment and operational costs.[6][7] | Metabolomics studies, pharmacokinetic analysis, quantification in plasma, urine, and tissue homogenates.[8][9] |
Spectrophotometric methods, such as the Salkowski reagent-based assay, are also utilized for the total quantification of indoles.[2][10] However, their lack of specificity for individual indole carboxylic acids renders them unsuitable for detailed metabolic studies and can lead to overestimation.[2][11][12]
Unmasking the Culprits of Irreproducibility
The quest for reproducible data on indole carboxylic acids is often undermined by a confluence of factors that can introduce significant variability into experimental results. Understanding these sources of error is the first step toward mitigating their impact.
The Matrix Maze: A Pervasive Challenge
Biological samples are inherently complex, containing a myriad of endogenous compounds that can interfere with the accurate quantification of target analytes. This "matrix effect" is a particularly notorious issue in LC-MS/MS analysis.[6][13] Co-eluting substances can either suppress or enhance the ionization of the target indole carboxylic acid, leading to underestimation or overestimation of its true concentration.[7] The composition of the matrix can vary significantly between individuals and sample types (e.g., plasma vs. urine), further compounding the challenge of achieving consistent results across different studies.[6]
The Stability Tightrope: A Chemical Balancing Act
Several indole carboxylic acids are inherently unstable, susceptible to degradation under certain conditions.[14] For instance, indole-3-acetic acid (IAA) is known to be sensitive to light and acidic environments.[15] Improper sample handling, storage, and preparation can therefore lead to the artificial degradation of these molecules, resulting in inaccurately low measurements. Key factors affecting stability include temperature, light exposure, pH, and enzymatic degradation.[14]
The Standardization Void: A Methodological Mosaic
A critical review of the literature reveals a significant lack of standardized protocols for the analysis of indole carboxylic acids.[16][17][18] Variations in sample collection, extraction procedures, chromatographic conditions (e.g., column chemistry, mobile phase composition), and data processing can all contribute to inter-laboratory variability.[19][20][21][22][23] This methodological heterogeneity makes it challenging to directly compare data from different studies and is a major contributor to the reproducibility crisis.
The following diagram illustrates the key factors influencing the reproducibility of indole carboxylic acid analysis:
Caption: Key Factors Contributing to Irreproducibility in Indole Carboxylic Acid Analysis.
Case Studies in Discrepancy: When Numbers Don't Align
A stark illustration of the reproducibility challenge can be found in the published data for salivary indole-3-acetic acid (IAA). One study noted a "remarkable" divergence between two reports, with mean concentrations of 26.3 ± 83.7 ng/mL and 550 ± 554 ng/mL, despite both employing LC-MS/MS methods.[8][24] The same study also highlighted inconsistencies in the reported plasma concentrations of other indole metabolites when compared to previous literature.[8][24] These discrepancies underscore the urgent need for greater standardization and transparency in analytical methodologies.
Towards a Gold Standard: A Best-Practice Protocol for Indole-3-Carboxylic Acid Analysis by LC-MS/MS
To promote greater reproducibility, we present a detailed, best-practice protocol for the quantification of a representative indole carboxylic acid, Indole-3-Carboxylic Acid (ICA), in human plasma. This protocol is a synthesis of validated methods reported in the literature and is designed to be a robust starting point for method development and validation in your own laboratory.
Experimental Protocol: Quantification of Indole-3-Carboxylic Acid in Human Plasma
1. Materials and Reagents:
-
Indole-3-carboxylic acid (analytical standard)
-
Isotopically labeled internal standard (e.g., ¹³C₆-Indole-3-carboxylic acid)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (collected with EDTA)
2. Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of ICA and the internal standard in methanol.
-
Perform serial dilutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
ICA: Precursor ion > Product ion (to be determined empirically)
-
Internal Standard: Precursor ion > Product ion (to be determined empirically)
-
5. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and matrix effect.
The following workflow diagram visualizes the proposed best-practice protocol:
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Validating Structure-Activity Relationships: A Comparative Guide for a Series of Indole Analogs
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The journey from a promising indole-based hit to a clinical candidate is paved with rigorous Structure-Activity Relationship (SAR) studies. However, the predictive power of any SAR model is only as robust as its validation. This guide provides a comprehensive comparison of methodologies to validate SAR studies for a series of indole analogs, offering a blend of theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.
The Rationale Behind a Multi-Faceted Validation Approach
This guide will dissect the validation process into three core pillars:
-
In Silico Validation: Leveraging computational tools to predict activity and refine SAR hypotheses.
-
In Vitro Experimental Validation: Employing a battery of biochemical and cell-based assays to quantify biological activity and elucidate mechanisms of action.
-
In Vivo Model Validation: Assessing the efficacy and pharmacokinetic properties of lead candidates in a physiological context.
Pillar 1: In Silico Validation - The First Line of Scrutiny
Computational methods provide a rapid and cost-effective means to triage a large number of indole analogs and prioritize them for synthesis and experimental testing. These methods are not a replacement for wet lab experiments but serve as a powerful filtering and hypothesis-generating tool.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical correlation between the physicochemical properties of indole analogs and their biological activity.[4][5] The development of a robust QSAR model is an iterative process.
Experimental Protocol: 2D-QSAR Model Development and Validation
-
Data Set Preparation:
-
Compile a dataset of indole analogs with experimentally determined biological activity (e.g., IC50 values).[5][6]
-
Convert IC50 values to their negative logarithm (pIC50) to linearize the data.[6]
-
Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) for external validation.[4]
-
-
Descriptor Calculation:
-
For each analog, calculate a wide range of molecular descriptors representing topological, electronic, and steric properties.
-
-
Model Generation:
-
Employ statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms to build the QSAR equation.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the model's internal consistency and predictive power.[6]
-
External Validation: Predict the activity of the test set compounds using the generated model and compare the predicted values with the experimental data (r²_pred). A high correlation indicates a robust and predictive model.
-
Y-Randomization: Scramble the biological activity data and rebuild the model multiple times. A significant drop in the resulting q² and r² values confirms that the original model is not due to chance correlation.[6]
-
Molecular Docking Simulations
Molecular docking predicts the preferred binding orientation of a ligand (indole analog) to its molecular target.[3][6][7] This provides invaluable insights into the specific interactions driving the SAR.
Workflow for Molecular Docking Validation:
Caption: Molecular docking workflow for SAR validation.
Interpreting the Results: A strong correlation between the predicted binding affinities (docking scores) and the experimentally determined biological activities lends significant support to the SAR hypothesis. Furthermore, visual inspection of the docking poses can reveal key hydrogen bonds, hydrophobic interactions, or steric clashes that explain why certain structural modifications enhance or diminish activity.[8]
Pillar 2: In Vitro Experimental Validation - The Ground Truth
In vitro assays are the cornerstone of SAR validation, providing quantitative data on the biological effects of the indole analogs. A well-designed in vitro testing cascade allows for the systematic evaluation of potency, selectivity, and mechanism of action.
Target-Based Assays
These assays directly measure the interaction of the indole analogs with their purified molecular target (e.g., an enzyme or receptor).
Comparative Table of Target-Based Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Enzyme Inhibition Assay | Measures the ability of the analog to inhibit the activity of a target enzyme. | Quantitative (IC50), high-throughput. | Requires purified, active enzyme. |
| Receptor Binding Assay | Measures the affinity of the analog for a target receptor using a radiolabeled or fluorescent ligand. | Quantitative (Ki), high-throughput. | Does not measure functional activity (agonist vs. antagonist). |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics (kon, koff) of the analog to an immobilized target. | Real-time, label-free, provides kinetic data. | Requires specialized equipment. |
Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagent Preparation: Prepare assay buffer, purified kinase, substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the indole analogs.
-
Assay Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of the indole analog. Initiate the reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by evaluating the effects of the analogs in a living cell.
Comparative Table of Cell-Based Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) | Measures the number of viable cells after treatment with the analog.[9] | High-throughput, reflects overall cytotoxicity. | Does not reveal the mechanism of action. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Detects programmed cell death induced by the analog.[9] | Provides mechanistic insight into cell death. | Can be more complex to perform and analyze. |
| Cell Cycle Analysis | Determines the effect of the analog on the progression of the cell cycle.[10] | Identifies specific phases of the cell cycle that are affected. | Requires flow cytometry. |
| Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) | Confirms that the analog binds to its intended target within the cell. | Directly measures target engagement in a cellular context. | Can be technically challenging. |
Workflow for a Cell-Based Assay Cascade:
Caption: A typical cell-based assay cascade for SAR validation.
Pillar 3: In Vivo Model Validation - The Ultimate Test
The final and most critical stage of SAR validation involves testing the most promising indole analogs in animal models of disease. This step assesses not only the in vivo efficacy but also the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compounds.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the analogs. Key parameters include bioavailability, half-life, and clearance.[11] A compound with excellent in vitro potency will fail if it has poor pharmacokinetic properties.
Efficacy Studies in Disease Models
The choice of the animal model is critical and should closely mimic the human disease state. For example, in oncology, xenograft models where human tumor cells are implanted into immunocompromised mice are commonly used.[12]
Experimental Protocol: Xenograft Tumor Model Study
-
Cell Implantation: Implant human cancer cells (e.g., HT-29, NCI-H460) subcutaneously into immunocompromised mice.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer the indole analog (and a vehicle control) according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Interpretation: A statistically significant reduction in tumor growth in the treated group compared to the control group, without significant toxicity (as indicated by body weight loss), provides strong in vivo validation of the SAR.[12]
Integrating the Data for a Holistic SAR Understanding
The true power of this multi-faceted approach lies in the integration of data from all three pillars. A congruent SAR, where computational predictions are borne out by in vitro and in vivo experimental results, provides the highest level of confidence in the model. Discrepancies between the different validation methods are also informative, as they can highlight potential issues such as off-target effects, poor bioavailability, or metabolic instability, which can then be addressed in the next round of analog design.
By systematically applying this comprehensive validation strategy, researchers can build a robust and predictive SAR for their series of indole analogs, paving the way for the successful development of novel and effective therapeutic agents.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Indole Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of the in-silico performance of various indole derivatives against key biological targets. We will delve into the rationale behind experimental choices, present detailed protocols, and analyze supporting data to empower your own drug discovery efforts. The indole scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the design of novel therapeutic agents due to its remarkable versatility and ability to interact with a wide range of biological targets.[1][2][3][4][5] This guide will equip you with the knowledge to effectively leverage molecular docking for the evaluation and prioritization of indole-based compounds.
The Power of In-Silico Analysis: Why Docking Matters
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][6] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (a ligand, such as an indole derivative) and a protein's binding site. This in-silico approach is instrumental in screening large compound libraries, prioritizing candidates for synthesis and experimental validation, and ultimately accelerating the drug discovery pipeline.[6][7] By estimating the binding affinity, often represented as a docking score or binding energy, we can gain crucial insights into the structure-activity relationships of potential drug candidates.[3][6]
Comparative Docking Performance of Indole Derivatives
The therapeutic potential of indole derivatives spans a wide spectrum of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[2][8] This section presents a comparative analysis of the docking performance of various indole derivatives against several key protein targets implicated in these conditions. A lower docking score generally indicates a more favorable binding interaction.[3]
Anti-Inflammatory Targets: Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are central to the inflammatory signaling pathway, and their inhibition is a key strategy for treating inflammation.[3][9] Several indole derivatives have been investigated as potential COX inhibitors.
| Indole Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound S3 | COX-2 | Not Specified | Tyr355, Arg120 | Indomethacin | Not Specified |
| Compound 13b | COX-2 | High Interaction Energy | Not Specified | - | - |
| Compound 14b | COX-2 | High Interaction Energy | Not Specified | - | - |
Note: "High Interaction Energy" suggests favorable binding, though a specific numerical score was not provided in the source.[3][10] One study highlighted that compound S3 formed a hydrogen bond with Tyr355 and Arg120, similar to the interaction of the known NSAID indomethacin, suggesting its potential as a selective COX-2 inhibitor.[9]
Anticancer Targets
The versatility of the indole scaffold has been extensively explored in the development of anticancer agents targeting various proteins involved in cancer progression.[2][11]
| Indole Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 26 | EGFR | -10.1 | Cys773, Asp776, Phe771 |
| Methoxy-substituted derivative 27 | GSK-3β, EGFR, Bcr-Abl | Not Specified | Key active sites |
| Indole-1,3,4-oxadiazole hybrid 10 | α,β-tubulin | -8.54 | PRO175, VAL177, SER174 |
| Indole-acrylamide derivative 1 | Tubulin (colchicine-binding site) | Not Specified | βAsn258, βCys241 |
The data reveals strong binding affinities of various indole derivatives to key cancer targets. For instance, compound 26 shows a high binding affinity to the EGFR kinase domain, a critical target in many cancers.[2] Similarly, indole-1,3,4-oxadiazole hybrids have demonstrated potent tubulin polymerization inhibition, with compound 10 exhibiting a superior binding energy.[2]
Antimicrobial Targets
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Indole derivatives have shown promise in targeting essential bacterial enzymes.[2][12]
| Indole Derivative | Target | Docking Score (kcal/mol) |
| Compound 9 | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 |
| Compound 9 | Human lanosterol 14α-demethylase | -8.5 |
| Indole-based oxadiazole derivatives | Factor H binding protein (fHbp) | -6.9 to -7.3 |
Notably, compound 9 exhibits excellent docking scores against both bacterial (MurC) and fungal (lanosterol 14α-demethylase) targets, suggesting its potential as a broad-spectrum antimicrobial agent.[12]
Experimental Workflow for Comparative Docking Studies
To ensure scientific rigor and reproducibility, a well-defined workflow is essential for any molecular docking study. The following diagram and protocol outline the key steps involved.
Caption: A generalized workflow for in-silico molecular docking studies.[6]
Detailed Step-by-Step Protocol
1. Protein Preparation:
-
Objective: To prepare the target protein structure for docking by retrieving it from a database and cleaning it.
-
Procedure:
-
Obtain Protein Structure: Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-ligands, and any other heteroatoms that are not relevant to the binding site.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.
-
Assign Charges: Assign appropriate partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM).
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization to relieve any steric clashes in the protein structure.
-
-
Causality: Proper protein preparation is critical for accurate docking results. Removing extraneous molecules and adding hydrogens ensures that the electrostatic and steric properties of the binding site are correctly represented.
2. Ligand Preparation:
-
Objective: To generate a low-energy 3D conformation of the indole derivative.
-
Procedure:
-
2D Structure Generation: Draw the 2D chemical structure of the indole derivative using software like ChemDraw or MarvinSketch.
-
3D Conversion: Convert the 2D structure into a 3D model.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field to obtain a stable, low-energy conformation.
-
-
Causality: Starting with a low-energy conformation of the ligand increases the efficiency and accuracy of the docking algorithm in finding the optimal binding pose.
3. Grid Generation:
-
Objective: To define the search space for the docking algorithm within the protein's active site.
-
Procedure:
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature information.
-
Define the Grid Box: Create a 3D grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large as to waste computational time.
-
-
Causality: The grid box confines the search of the docking algorithm to the region of interest, significantly speeding up the calculation and improving the chances of finding the correct binding mode.
4. Molecular Docking:
-
Objective: To predict the binding pose and affinity of the ligand to the protein.
-
Procedure:
-
Select a Docking Program: Choose a suitable docking program such as AutoDock, Glide, or GOLD.[3][13][14][15] These programs employ different search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) and scoring functions.[3]
-
Run the Docking Simulation: The software will systematically explore different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.
-
-
Causality: The choice of docking program and its parameters can influence the results. It is often advisable to use multiple docking programs or scoring functions for a more robust prediction.
5. Analysis of Results:
-
Objective: To evaluate the docking results and identify the most promising candidates.
-
Procedure:
-
Scoring and Ranking: The docking program will provide a list of poses ranked by their docking scores or binding energies.
-
Visual Inspection: Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.
-
Comparative Analysis: Compare the docking scores and binding modes of different indole derivatives to identify structure-activity relationships.
-
-
Causality: A low docking score alone is not sufficient to confirm a good binder. Visual analysis of the interactions is crucial to ensure that the predicted binding mode is chemically reasonable and consistent with known structure-activity relationships.
Signaling Pathway Visualization
To provide context for the therapeutic potential of these indole derivatives, the following diagram illustrates a generic kinase signaling pathway, a common target in cancer therapy, and how an inhibitor might disrupt it.
Caption: Inhibition of a generic kinase signaling pathway by a ligand.[6]
Conclusion and Future Directions
This guide has provided a comparative overview of the in-silico docking performance of various indole derivatives against key therapeutic targets. The presented data and protocols offer a solid foundation for researchers to embark on their own computational drug discovery projects. While molecular docking is a powerful tool for hit identification and lead optimization, it is important to remember that in-silico predictions must always be validated by experimental assays. Future studies should focus on synthesizing the most promising candidates identified through docking and evaluating their biological activity in vitro and in vivo. The continued synergy between computational and experimental approaches will undoubtedly lead to the discovery of novel indole-based therapeutics.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
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Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. ResearchGate. [Link]
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DOCKING STUDIES OF INDOLE ASSIMILATED PYRAZOLINE MOLECULAR HYBRIDS: DESIGN, SYNTHESIS AS ANTIINFLAMMATORY AGENTS AND ANTICANCER. Journal of Advanced Scientific Research. [Link]
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Assessing the selectivity of 3-cyclohexyl-1H-indole-6-carboxylic acid
An Objective Guide to Assessing the Selectivity of 3-cyclohexyl-1H-indole-6-carboxylic acid and its Analogs
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the realm of drug discovery and chemical biology, the efficacy of a small molecule is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimally engaging with other proteins and pathways. A well-defined selectivity profile is paramount, as it can illuminate the mechanism of action, predict potential off-target toxicities, and even unveil opportunities for drug repositioning.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, this compound, whose primary biological target is not yet established. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against diverse target classes, including kinases and G-protein coupled receptors (GPCRs).[3][4]
This document is structured not as a rigid protocol but as a strategic workflow. It will explain the rationale behind experimental choices, providing researchers with the tools to deconvolve the selectivity of their compounds of interest. To illustrate this process, we will compare our lead compound, This compound (Compound A) , with two hypothetical indole-containing molecules representative of distinct target classes:
-
Compound B: An EGFR/VEGFR-2 inhibitor, representing the kinase inhibitor class.[3]
-
Compound C: A CysLT1 antagonist, representing the GPCR antagonist class.[4]
Through this comparative lens, we will navigate a multi-tiered approach to selectivity profiling, moving from broad, unbiased screens to focused, in-depth validation assays.
A Multi-Tiered Strategy for Selectivity Assessment
A logical and resource-efficient approach to characterizing a novel compound involves a tiered strategy. This begins with broad screening to generate hypotheses about the compound's biological targets, followed by more focused assays to validate these hypotheses and quantify selectivity.
Caption: A multi-tiered workflow for compound selectivity profiling.
Tier 1: Unbiased Approaches for Target Hypothesis Generation
The initial step is to cast a wide net to identify potential biological targets of Compound A. Biochemical screening panels are a highly effective method for this, offering broad coverage of major drug target families.[1][5]
Broad Target Screening Panels
Commercial services offer comprehensive screening panels that can test a compound against hundreds of kinases, GPCRs, ion channels, and other enzymes in biochemical assay formats. This provides a quantitative measure of a compound's affinity for a wide range of proteins.[1]
Illustrative Data:
Here we present hypothetical data from a primary screen (at a single concentration, e.g., 10 µM) across a kinase panel and a GPCR panel for our compounds of interest. The data is presented as percent inhibition.
Table 1: Hypothetical Kinase Panel Screen (% Inhibition at 10 µM)
| Kinase Target | Compound A (% Inhibition) | Compound B (% Inhibition) | Compound C (% Inhibition) |
| EGFR | 8 | 95 | 2 |
| VEGFR-2 | 5 | 92 | 1 |
| PIM1 | 88 | 15 | 4 |
| PIM2 | 85 | 12 | 3 |
| PIM3 | 91 | 18 | 5 |
| SRC | 12 | 10 | 7 |
| ABL1 | 9 | 8 | 6 |
Table 2: Hypothetical GPCR Binding Panel (% Inhibition at 10 µM)
| GPCR Target | Compound A (% Inhibition) | Compound B (% Inhibition) | Compound C (% Inhibition) |
| CysLT1 | 7 | 3 | 98 |
| CysLT2 | 4 | 2 | 15 |
| ADRB2 | 2 | 1 | 5 |
| DRD2 | 6 | 4 | 8 |
| OPRM1 | 3 | 5 | 2 |
Interpretation of Tier 1 Data:
The hypothetical data above suggests that:
-
Compound A shows significant and selective inhibition of the PIM kinase family.
-
Compound B , as expected, strongly inhibits EGFR and VEGFR-2.
-
Compound C demonstrates potent and selective binding to the CysLT1 receptor.
This initial screen provides a strong hypothesis that Compound A is a PIM kinase inhibitor.
Tier 2: Target Validation and Potency Determination
With a primary target hypothesis in hand, the next step is to validate this interaction and determine the compound's potency through dose-response studies.
Biochemical IC50 Determination
The most direct way to confirm the results of a primary screen is to perform a full dose-response curve for the putative targets to determine the half-maximal inhibitory concentration (IC50).
Table 3: Hypothetical IC50 Values for Lead Compounds against PIM Kinases
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |
| Compound A | 75 | 110 | 60 |
| Compound B | >10,000 | >10,000 | >10,000 |
| Compound C | >10,000 | >10,000 | >10,000 |
This data would confirm that Compound A is a potent inhibitor of PIM kinases.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
A critical step in selectivity assessment is to confirm that a compound binds to its intended target within the complex environment of a living cell.[6] Biochemical assays use purified proteins, which may not fully represent the target's conformation and accessibility in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in cells or tissue lysates.[6] The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
A successful CETSA experiment would show a thermal shift for PIM1 in cells treated with Compound A compared to vehicle-treated cells, providing strong evidence of intracellular target engagement.
Tier 3: In-Depth Cellular Profiling and Functional Consequences
Confirming target engagement is necessary but not sufficient. A comprehensive selectivity assessment must also demonstrate that this engagement leads to a functional cellular outcome and that off-target effects are minimal.
Downstream Pathway Analysis
PIM kinases are involved in cell survival and proliferation pathways, in part by phosphorylating the pro-apoptotic protein BAD at Ser112. Inhibition of PIM kinase activity should therefore lead to a decrease in the phosphorylation of BAD. This can be assessed by Western blotting.
Caption: Simplified PIM1 signaling pathway.
A Western blot experiment showing that treatment with Compound A decreases the levels of phosphorylated BAD (p-BAD) in a dose-dependent manner would functionally link target engagement to a downstream cellular event.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC50 of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final concentration of kinase and substrate will depend on the specific enzyme and should be optimized.
-
Prepare a 10-point serial dilution of Compound A in DMSO, then dilute into the kinase buffer to create a 2X compound solution.
-
-
Kinase Reaction:
-
Add 5 µL of 2X compound solution to the wells of a 384-well plate.
-
Add 5 µL of 2X kinase/substrate solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Calculate % inhibition relative to DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line known to express PIM1) to ~80% confluency.
-
Treat cells with Compound A at a final concentration of 10x the biochemical IC50, or with vehicle (DMSO) for 1 hour at 37°C.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
-
Heat Treatment:
-
Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Analysis:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PIM1 protein in each sample by Western blot. An increase in the amount of soluble PIM1 at higher temperatures in the Compound A-treated samples compared to the DMSO control indicates target stabilization.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the selectivity of a novel compound, this compound. By employing a tiered strategy that moves from broad, unbiased screening to focused biochemical and cellular validation, researchers can build a comprehensive selectivity profile. The hypothetical data presented suggests that Compound A is a potent and selective inhibitor of the PIM kinase family.
The true value of this workflow lies in its adaptability. While we have used PIM kinases as our hypothetical target, the principles and techniques described—from broad panel screening to cellular target engagement and downstream pathway analysis—are universally applicable. A thorough understanding of a compound's selectivity is a cornerstone of successful drug development, enabling informed decisions, minimizing safety liabilities, and ultimately accelerating the journey from a promising hit to a potential therapeutic.
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A Researcher's Guide to Orthogonal Assays: Confirming the Anticancer Activity of a Novel Indole Compound
Introduction: The Promise and Peril of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profound biological effects.[1][2][3][4] From anticancer agents to anti-inflammatory and antiviral compounds, the versatility of the indole scaffold is well-documented.[5][6] However, the journey from a promising "hit" in a primary screen to a validated lead compound is fraught with challenges, most notably the risk of false positives. A compound may show activity in an initial assay for reasons unrelated to the intended biological target, such as assay interference, off-target effects, or general cytotoxicity.
This is where the principle of orthogonal validation becomes indispensable. An orthogonal assay measures the same biological endpoint or a related downstream event using a fundamentally different technology or methodology.[7][8] By confirming a compound's activity across multiple, independent platforms, we build a robust, self-validating body of evidence that significantly increases confidence in the result and elucidates the mechanism of action.[9][10]
This guide provides a practical, in-depth framework for applying orthogonal assays to confirm the biological activity of a hypothetical novel indole compound, "IND-078," identified as a potential anticancer agent. We will follow a logical cascade of experiments, moving from a broad cellular phenotype to direct target engagement, explaining the causality behind each experimental choice.
The Scenario: Characterizing IND-078, a Putative Microtubule Inhibitor
Our starting point is the discovery of IND-078, an indole derivative that exhibited potent growth-inhibitory effects against the MCF-7 breast cancer cell line in a high-throughput primary screen. The structural similarity of IND-078 to known indole-based tubulin inhibitors suggests a potential mechanism of action involving the disruption of microtubule dynamics.[2][11][12][13] Microtubules are critical for mitotic spindle formation, and their disruption leads to cell cycle arrest and apoptosis, making them a validated anticancer target.[14] Our goal is to rigorously test this hypothesis through a series of orthogonal assays.
Caption: Logical workflow for validating IND-078's biological activity.
Assay 1: The Primary Hit - Cell Viability Assessment
The first step is to confirm and quantify the initial observation of cytotoxicity. A metabolic assay is a robust and high-throughput method for this purpose.
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (viable) cells.[16]
Causality Behind Choice: We choose the MTT assay as our primary confirmation tool because it is fast, reliable, and provides a quantitative measure of a compound's potency (IC50). However, it is a general indicator of cell health and does not reveal the specific mechanism of cell death or growth inhibition.[17] A positive result here necessitates further investigation.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of IND-078 (e.g., from 100 µM to 0.78 µM) in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: IND-078 Cytotoxicity Profile
| Cell Line | Histology | IND-078 IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 ± 0.12 | 0.55 ± 0.09 |
| A549 | Lung Carcinoma | 1.12 ± 0.21 | 0.98 ± 0.15 |
| HCT116 | Colorectal Carcinoma | 0.95 ± 0.15 | 0.76 ± 0.11 |
Assay 2: Orthogonal Cellular Assay - Probing the Mechanism via Cell Cycle Analysis
Scientific Principle: If IND-078 inhibits tubulin polymerization, it should disrupt the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[6][18] We can measure this arrest using flow cytometry. Cells are stained with a fluorescent dye like Propidium Iodide (PI) that intercalates with DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase (G1, S, G2/M).[16]
Causality Behind Choice: This assay is orthogonal to the MTT assay because it measures a different cellular parameter (DNA content vs. metabolic activity). It directly tests our mechanistic hypothesis in a cellular context. An observed increase in the G2/M population provides strong evidence that IND-078 is interfering with mitosis.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat them with IND-078 at concentrations corresponding to 1x and 2x its IC50 value for 24 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to eliminate RNA-driven signal).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the G1, S, and G2/M phases using cell cycle analysis software.
Data Presentation: Effect of IND-078 on MCF-7 Cell Cycle Distribution
| Treatment | Concentration | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 0.1% | 55.4% | 24.1% | 20.5% |
| IND-078 | 0.85 µM (1x IC50) | 20.1% | 11.5% | 68.4% |
| IND-078 | 1.70 µM (2x IC50) | 8.7% | 5.3% | 86.0% |
Assay 3: Direct Target Engagement - In Vitro Tubulin Polymerization Assay
Scientific Principle: This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process scatters light, and the resulting increase in turbidity can be monitored in real-time by measuring the optical density (OD) at 340 nm.[19][20] An inhibitor of polymerization will prevent this increase in OD.
Causality Behind Choice: This is a critical orthogonal assay. It removes the complexity of the cellular environment and directly interrogates the interaction between IND-078 and its putative molecular target, tubulin.[21] A positive result here provides powerful evidence that the observed cellular effects (cytotoxicity and G2/M arrest) are a direct consequence of tubulin polymerization inhibition.
Experimental Protocol: Turbidimetric Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a GTP-containing polymerization buffer (e.g., G-PEM). Keep all reagents on ice to prevent premature polymerization.
-
Reaction Setup: In a pre-chilled 96-well plate, add polymerization buffer, GTP, and various concentrations of IND-078. Include a vehicle control (DMSO), a known polymerization inhibitor (Nocodazole) as a positive control, and a polymerization stabilizer (Paclitaxel) as a contrasting control.
-
Initiation: Add the purified tubulin to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot the OD340 against time to generate polymerization curves. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC50 of IND-078 for inhibiting tubulin polymerization.
Data Presentation: IND-078 Inhibition of Tubulin Polymerization
| Compound | Concentration (µM) | Vmax (mOD/min) | % Inhibition | IC50 (µM) |
| Vehicle (DMSO) | - | 10.5 | 0% | - |
| Nocodazole | 2.5 | 1.2 | 88.6% | 2.51 |
| IND-078 | 1.0 | 7.8 | 25.7% | 2.15 |
| IND-078 | 2.5 | 4.9 | 53.3% | |
| IND-078 | 5.0 | 2.1 | 80.0% |
Caption: Principle of the tubulin polymerization assay.
Synthesizing the Evidence: A Self-Validating Conclusion
By employing a strategically designed cascade of orthogonal assays, we have constructed a compelling, multi-layered case for the biological activity and mechanism of action of IND-078.
-
Phenotypic Confirmation: The MTT assay confirmed that IND-078 is a potent cytotoxic agent against cancer cells.
-
Mechanistic Insight: The cell cycle analysis provided the first orthogonal data point, demonstrating that the cytotoxicity is mediated by a specific arrest in the G2/M phase, strongly implicating the mitotic machinery.
-
Direct Target Validation: The in vitro tubulin polymerization assay served as a powerful second orthogonal confirmation, proving that IND-078 directly inhibits the assembly of its putative molecular target in a cell-free environment.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-cyclohexyl-1H-indole-6-carboxylic Acid: A Framework for Proactive Laboratory Safety
For the researcher navigating the frontier of drug development, the introduction of a new compound into the workflow is a moment of immense potential. 3-cyclohexyl-1H-indole-6-carboxylic Acid, a molecule with a versatile indole core, represents such a frontier.[1][2] As with any novel substance, however, potential is intrinsically linked to prudence. A robust understanding of safe handling practices is not merely a procedural formality; it is the bedrock of reliable, reproducible, and, most importantly, safe science.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary precautions for handling this compound. As direct, comprehensive toxicological data for this specific molecule is not widely published, we will employ a foundational approach, assessing risk based on its structural components and the physical form it is likely to be in—a solid powder. This methodology empowers you, the researcher, to build a self-validating safety protocol that is both rigorous and adaptable.
Hazard Assessment: A Structurally-Informed Perspective
-
Indole-Carboxylic Acid Moiety : The indole ring system is a common scaffold in biologically active molecules.[1][3][4] Carboxylic acids, as a class, can range from mild irritants to corrosive substances, capable of causing skin burns and serious eye damage.[5][6] Safety data for analogous compounds like 3-Cyclohexene-1-carboxylic Acid and Indole-3-carboxaldehyde highlight potential for skin, eye, and respiratory irritation.[5][7] Therefore, it is logical to treat this compound as, at minimum, an irritant to the skin and eyes and potentially corrosive upon prolonged contact.
-
Solid/Powder Form : The primary physical hazard associated with this compound is its presumed state as a fine powder.[8] This elevates the risk of inadvertent aerosolization during handling, leading to respiratory tract exposure. Inhalation of fine chemical powders can cause respiratory irritation and allows for rapid systemic absorption.[8][9]
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.[10][11] The goal is to prevent contact via all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing & Transfer (Solid) | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile Gloves | Lab Coat or Apron | N95 Respirator (or higher) |
| Solution Preparation & Handling | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Reaction Monitoring & Workup | Chemical Splash Goggles | Nitrile Gloves (consult solvent compatibility) | Lab Coat | Not required if in fume hood |
Eye and Face Protection: The First Line of Defense
Directive: Always wear chemical splash goggles, conforming to ANSI Z87.1 or EN 166 standards, when handling the compound in any form. When weighing or transferring the solid powder outside of a contained system (e.g., glove box), supplement goggles with a full-face shield.[9]
Causality: The carboxylic acid functional group presents a significant risk of serious eye damage.[5][6] Goggles provide a 360-degree seal around the eyes to protect against splashes and airborne particles. A face shield offers a broader barrier, protecting the entire face from splashes and aerosolized powder generated during transfer.[11]
Skin Protection: An Impermeable Barrier
Directive: Wear nitrile gloves as a minimum requirement for all handling procedures. For tasks involving significant quantities of powder or when prolonged contact is possible, consider double-gloving. A standard laboratory coat is mandatory.[8][12]
Causality: Nitrile provides good resistance against a wide range of chemicals and is effective for handling powders. The principle of a self-validating protocol demands that gloves are inspected for integrity before each use and are removed and replaced immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area.[12] A lab coat prevents incidental skin contact and contamination of personal clothing.[8]
Respiratory Protection: Mitigating Inhalation Risk
Directive: All weighing and transfer operations involving the solid powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 respirator is the minimum requirement.[8]
Causality: Fine powders are easily inhaled.[8] Engineering controls like a fume hood are the most effective method for preventing respiratory exposure. When such controls are not feasible, a respirator provides a personal barrier by filtering airborne particulates before they can be inhaled.[8][12]
Operational and Disposal Plans: From Benchtop to Waste Stream
A safe workflow encompasses every stage of the chemical's lifecycle in the lab, from preparation to disposal.
Pre-Handling Safety Checklist
-
Verify the chemical fume hood has a current, valid certification.
-
Locate the nearest emergency shower and eyewash station.[12]
-
Inspect all PPE for defects (e.g., cracks in goggles, holes in gloves).
-
Prepare all necessary equipment (spatulas, weigh boats, solvent-wetted wipes for cleanup) to minimize movement during handling.
-
Ensure a designated, labeled waste container is ready for contaminated materials.
Step-by-Step Handling Protocol: Weighing Solid Compound
-
Don PPE: Perform in the following order: lab coat, N95 respirator (if required), face shield, goggles, and finally, gloves.
-
Work Area: Conduct all work within the sash of a certified chemical fume hood.
-
Transfer: Use a spatula to carefully transfer the required amount of this compound from the stock bottle to a tared weigh boat. Perform this action slowly and close to the work surface to minimize dust generation.
-
Cleanup: After transfer, carefully tap any residual powder from the spatula into the weigh boat. Use a wipe lightly dampened with 70% ethanol to decontaminate the spatula and the balance surface. Dispose of the wipe in the designated solid waste container.
-
Seal: Tightly cap the stock bottle immediately after use.
PPE Doffing Sequence
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves: Remove the first pair of gloves (if double-gloving) or the single pair. Peel them off without touching the outside surface with bare skin.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Respirator: Remove from the back of the head.
-
Final Gloves: Remove the inner pair of gloves (if applicable).
-
Hygiene: Wash hands thoroughly with soap and water.[13]
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, wipes, weigh boats) that has come into contact with the chemical must be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Chemical Waste: Unused solid compound and solutions containing the compound should be disposed of in a designated hazardous waste container. Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.[5][7] Do not pour chemical waste down the drain.
Visualization of the PPE Selection Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow based on operational risk assessment.
By integrating this structured, causality-driven approach to safety, you not only protect yourself and your colleagues but also enhance the integrity and quality of your research. Safety is not a barrier to discovery; it is the framework that makes sustainable discovery possible.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
